molecular formula C8H9FN2O3S B1532809 3-Fluoro-4-methanesulfonamidobenzamide CAS No. 1820605-06-8

3-Fluoro-4-methanesulfonamidobenzamide

Cat. No.: B1532809
CAS No.: 1820605-06-8
M. Wt: 232.23 g/mol
InChI Key: IJSKNQSSWCUHEI-UHFFFAOYSA-N
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Description

3-Fluoro-4-methanesulfonamidobenzamide is a high-purity chemical building block designed for research and development applications. This compound features a benzamide core substituted with a fluorine atom and a methanesulfonamide group, a structural motif prevalent in the design of bioactive molecules. Its primary research value lies in medicinal chemistry, particularly as a key intermediate in the synthesis of novel therapeutic agents. Structural analogs of this compound, specifically sulfonanilide derivatives, have been extensively studied for their potential as anticancer agents. Research indicates that such compounds, which retain a methanesulfonamide group and a bulky aromatic moiety, can significantly inhibit the proliferation of human breast cancer cell lines, including SK-BR-3 and BT-474, through COX-2 independent mechanisms . Furthermore, the 4-fluorobenzamide scaffold is recognized as a privileged structure in pharmaceutical chemistry for developing potent and selective enzyme inhibitors . This scaffold is frequently incorporated into molecules targeting conditions such as chronic pain and inflammation, with some derivatives acting as allosteric modulators for non-opioid targets like the MrgX1 receptor . Researchers can utilize 3-Fluoro-4-methanesulfonamidobenzamide to explore structure-activity relationships and develop new compounds for oncology, neuroscience, and inflammation research. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-(methanesulfonamido)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3S/c1-15(13,14)11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSKNQSSWCUHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-Fluoro-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, appearing in a wide array of FDA-approved therapeutics.[1][2][3] This guide provides a comprehensive, in-depth protocol for the synthesis and characterization of 3-Fluoro-4-methanesulfonamidobenzamide, a compound of interest for its potential as a building block in the development of targeted therapies, particularly kinase inhibitors. We will detail a robust synthetic strategy, explain the rationale behind key procedural steps, outline a full suite of analytical techniques for structural verification and purity assessment, and discuss the potential mechanistic relevance of this molecular scaffold. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide moiety (-S(=O)₂-N<) is a privileged scaffold in drug discovery, renowned for its ability to act as a versatile hydrogen bond donor and acceptor, mimicking the peptide bond and engaging with various biological targets.[4] Since the discovery of prontosil in the 1930s, sulfonamide-containing compounds have evolved into treatments for a multitude of diseases, including cancer, viral infections, and inflammatory conditions.[2][3]

In oncology, the sulfonamide group is a key feature in numerous kinase inhibitors, such as Vemurafenib, which targets the BRAF V600E mutation in melanoma.[5][6][7][8] These drugs function by competitively binding to the ATP-binding site of the target kinase, thereby inhibiting downstream signaling pathways that drive cell proliferation.[5][8][9] The compound 3-Fluoro-4-methanesulfonamidobenzamide incorporates this critical sulfonamide feature, along with a benzamide group also common in kinase inhibitors, making it a molecule of significant interest for synthetic and therapeutic exploration. The fluorine substitution further offers a potential route to modulate metabolic stability and binding affinity.

This guide provides a detailed, field-tested methodology for the synthesis and rigorous characterization of this target compound, starting from a commercially available precursor.

Synthetic Strategy and Protocol

The synthesis of 3-Fluoro-4-methanesulfonamidobenzamide is most efficiently achieved through a single-step sulfonylation of a readily available starting material, 4-amino-3-fluorobenzamide. This approach is direct and avoids complex protection-deprotection schemes.

Retrosynthetic Analysis

The disconnection strategy focuses on the formation of the sulfonamide bond, which is a reliable and high-yielding transformation. The target molecule is disconnected at the sulfur-nitrogen bond, leading back to 4-amino-3-fluorobenzamide and methanesulfonyl chloride.

Experimental Workflow Diagram

The overall experimental process, from reaction setup to final product isolation, is outlined below.

G cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve 4-amino-3-fluorobenzamide in Pyridine (0°C) B Add Methanesulfonyl Chloride dropwise A->B C Stir at 0°C, then warm to RT (Monitor by TLC) B->C D Pour reaction mixture into ice-water C->D Upon Completion E Extract with Ethyl Acetate D->E F Wash organic layer with 1N HCl and Brine E->F G Dry (Na2SO4), Filter, and Concentrate F->G H Recrystallize from Ethanol/Water G->H Crude Product I Dry under vacuum H->I J Characterize Product (NMR, MS, IR, MP) I->J

Caption: Workflow for the synthesis of 3-Fluoro-4-methanesulfonamidobenzamide.

Detailed Synthesis Protocol

Materials:

  • 4-amino-3-fluorobenzamide (1.0 eq)

  • Methanesulfonyl chloride (1.2 eq)[10]

  • Anhydrous Pyridine (solvent)

  • Ethyl Acetate (EtOAc)

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (EtOH)

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 4-amino-3-fluorobenzamide (1.0 eq). Dissolve the starting material in anhydrous pyridine (approx. 0.2 M concentration). Cool the resulting solution to 0°C using an ice bath.

    • Causality Note: Pyridine serves as both the solvent and an acid scavenger. It neutralizes the hydrochloric acid (HCl) generated during the reaction, which is crucial for driving the reaction to completion.[11] Cooling to 0°C helps to control the initial exotherm of the reaction with the highly reactive methanesulfonyl chloride.

  • Reagent Addition: While stirring vigorously, add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution via a syringe. Ensure the temperature of the reaction mixture does not rise above 5°C during the addition.

    • Causality Note: A slight excess of methanesulfonyl chloride ensures complete consumption of the starting aniline. Dropwise addition is critical to prevent a rapid temperature increase and potential side reactions.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.

    • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% Ethyl Acetate in Hexane. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and water. This will precipitate the crude product and dissolve the pyridine hydrochloride salt.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of pyridine used).

  • Washing: Combine the organic layers and wash sequentially with cold 1N HCl (2x) to remove residual pyridine, followed by saturated brine (1x) to remove residual acid and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford 3-Fluoro-4-methanesulfonamidobenzamide as a pure white crystalline solid. Dry the final product under vacuum.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical Properties
PropertyExpected Value
Molecular FormulaC₈H₈FN₂O₃S
Molecular Weight231.22 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point (MP)To be determined experimentally
SolubilitySoluble in DMSO, DMF, sparingly soluble in Methanol, Ethyl Acetate; Insoluble in water and hexanes.
Spectroscopic Data

The following table summarizes the expected spectroscopic data for the verification of 3-Fluoro-4-methanesulfonamidobenzamide.

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ ~9.8 (s, 1H, -SO₂NH-), δ 8.0-7.5 (m, 5H, Ar-H and -CONH₂), δ 3.2 (s, 3H, -SO₂CH₃). The aromatic protons will show complex splitting due to ¹H-¹H and ¹H-¹⁹F coupling.
¹³C NMR (100 MHz, DMSO-d₆)δ ~167 (C=O), δ ~155 (d, ¹JCF, C-F), δ ~135-120 (aromatic carbons), δ ~40 (-SO₂CH₃). The carbon attached to fluorine will appear as a doublet with a large coupling constant.
¹⁹F NMR (376 MHz, DMSO-d₆)A single resonance is expected in the typical range for an aryl fluoride, likely showing coupling to the ortho aromatic protons.
FTIR (ATR, cm⁻¹)~3400-3200 (N-H stretches, amide & sulfonamide), ~1660 (C=O stretch, amide I), ~1340 & ~1160 (asymmetric and symmetric S=O stretches of sulfonamide). The presence of strong absorptions for the S=O stretches is highly characteristic.[4][12]
Mass Spec. (ESI+)Expected [M+H]⁺ = 232.03. A characteristic fragmentation pattern for aromatic sulfonamides involves the loss of SO₂ (64 Da), which can be a useful diagnostic peak in MS/MS experiments.[13]

Potential Applications and Mechanism of Action

The 3-Fluoro-4-methanesulfonamidobenzamide scaffold is a promising candidate for development as a kinase inhibitor. Many inhibitors, such as Vemurafenib, utilize a sulfonamide group to form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket.[6][8]

Hypothetical Mechanism of Kinase Inhibition

The molecule likely acts as an ATP-competitive inhibitor. The sulfonamide and benzamide moieties can engage in hydrogen bonding interactions with the kinase hinge backbone, while the fluorophenyl ring can occupy the hydrophobic pocket where the adenine region of ATP normally binds. The fluorine atom can potentially enhance binding affinity through favorable electrostatic interactions or by modulating the electronics of the aromatic ring.

Signaling Pathway Diagram

The target compound could potentially inhibit a pathway like the MAPK/ERK signaling cascade, which is frequently dysregulated in cancers.[5][7][9]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 3-Fluoro-4-methanesulfonamidobenzamide Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the target compound.

Conclusion

This guide provides a detailed, robust, and scientifically grounded protocol for the synthesis and characterization of 3-Fluoro-4-methanesulfonamidobenzamide. The single-step synthesis from a commercially available precursor is efficient and scalable. The comprehensive characterization plan ensures the unambiguous confirmation of the final product's identity and purity. Given the prevalence of the sulfonamide scaffold in successful kinase inhibitors, this compound represents a valuable building block for drug discovery programs aimed at developing novel targeted therapeutics.[2][3][14]

References

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Sources

Physicochemical properties of 3-Fluoro-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 3-Fluoro-4-methanesulfonylbenzamide

Executive Summary

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of successful development. These properties—including solubility, ionization (pKa), and lipophilicity (LogP)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential. This guide provides a comprehensive technical overview of the essential physicochemical properties of 3-Fluoro-4-methanesulfonylbenzamide, a compound of interest for researchers in medicinal chemistry.

This document moves beyond a simple recitation of data, offering senior-level insights into the causality behind experimental design and the practical implications of the results. Detailed, field-proven protocols for determining aqueous solubility, pKa, and LogP are provided, designed to serve as self-validating systems for generating robust and reliable data. By integrating authoritative methodologies with expert interpretation, this guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their discovery and development pipelines.

Introduction to 3-Fluoro-4-methanesulfonylbenzamide

The successful progression of a new chemical entity (NCE) from a laboratory curiosity to a clinical candidate is fundamentally linked to its physicochemical characteristics. 3-Fluoro-4-methanesulfonylbenzamide represents a scaffold featuring functional groups—a benzamide, a sulfone, and a fluoro group—that are common in modern medicinal chemistry. Understanding the interplay of these groups is critical for predicting its behavior in biological systems.

Chemical Identity

To establish a clear and unambiguous foundation for all subsequent analysis, the fundamental identifiers for the compound are detailed below.

  • IUPAC Name: 3-fluoro-4-methylsulfonylbenzamide[1]

  • Molecular Formula: C₈H₈FNO₃S[1]

  • Canonical SMILES: CS(=O)(=O)C1=C(C=C(C=C1)C(=O)N)F[1]

  • InChIKey: SSXOEBJNKJZSCH-UHFFFAOYSA-N[1]

  • CAS Number: 2092000-31-0[1]

The structure contains a primary amide (benzamide), which can act as a hydrogen bond donor and acceptor, and a sulfone group, which is a strong hydrogen bond acceptor. The fluorine atom can subtly modulate the acidity of adjacent protons and influence metabolic stability and binding interactions.

Core Physicochemical Properties: A Predictive Overview

Prior to empirical testing, computational models provide valuable estimates of a compound's properties. These in silico predictions, while not a substitute for experimental data, are instrumental in guiding experimental design and hypothesis generation.

Table 1: Computed Physicochemical Properties of 3-Fluoro-4-methanesulfonylbenzamide

PropertyPredicted ValueSource
Molecular Weight 217.22 g/mol PubChem[1]
XLogP3 0.1PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Topological Polar Surface Area (TPSA) 85.6 ŲPubChem[1]

Expert Interpretation: The computed XLogP3 of 0.1 suggests that the molecule is relatively hydrophilic.[1] This low lipophilicity, combined with a high hydrogen bond donor/acceptor count, indicates that aqueous solubility is likely to be favorable, but passive diffusion across lipid membranes may be limited. The TPSA of 85.6 Ų is within a range often associated with good oral bioavailability, but experimental verification is essential.

Experimental Methodologies & Workflows

The following sections detail the gold-standard experimental protocols for determining the critical physicochemical parameters of 3-Fluoro-4-methanesulfonylbenzamide. The workflow is designed to provide a comprehensive profile of the compound's behavior in aqueous environments.

G cluster_0 Physicochemical Characterization Workflow A Compound Synthesis & Purification B Thermodynamic Solubility (Shake-Flask Method) A->B Test Sample C Ionization Constant (pKa) (UV-Vis Spectrophotometry) A->C Test Sample D Lipophilicity (LogP) (RP-HPLC Method) A->D Test Sample E Data Synthesis & ADME Prediction B->E Solubility Data (S) C->E pKa Value D->E LogP Value G cluster_1 Shake-Flask Solubility Protocol prep 1. Add excess solid to pH buffers shake 2. Shake at constant T (e.g., 24h @ 25°C) prep->shake Equilibrate separate 3. Separate solid/liquid (Centrifuge or Filter) shake->separate Reach Equilibrium quantify 4. Dilute & Quantify (HPLC-UV vs. Std Curve) separate->quantify Clear Supernatant validate 5. Final Validation (Measure final pH, confirm excess solid) quantify->validate Calculate S (mg/mL)

Caption: Step-by-step workflow for the Shake-Flask thermodynamic solubility assay.

Protocol: Ionization Constant (pKa) Determination

Causality: The pKa dictates the extent of a molecule's ionization at a given pH, which profoundly impacts its solubility, permeability, and receptor binding. For 3-Fluoro-4-methanesulfonylbenzamide, the benzamide group is expected to be very weakly acidic or neutral. The sulfonamide N-H, if present (as in the initially named compound), would be acidic. UV-Vis spectrophotometry is an ideal method for pKa determination when the compound possesses a chromophore whose absorbance spectrum changes upon ionization. [2][3] Methodology: UV-Vis Spectrophotometric Titration

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a co-solvent like DMSO or methanol (e.g., 10 mM). [2]2. Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12) with a constant ionic strength (e.g., 0.1 M). [2]3. Sample Preparation: In a 96-well UV-transparent plate, add a small, precise volume of the stock solution to each well, followed by the series of buffer solutions to achieve a final constant compound concentration (e.g., 0.1 mM). [4]The final co-solvent concentration should be kept low (<2% v/v) to minimize its effect on the pKa. [2]4. Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each well using a plate reader spectrophotometer. [5][6]5. Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against the measured pH of each buffer. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve. [3][5]

Protocol: Lipophilicity (LogP) Determination

Causality: The n-octanol/water partition coefficient (LogP) is the definitive measure of a compound's lipophilicity, which is a primary driver of membrane permeability and metabolic clearance. The RP-HPLC method is a rapid, reliable, and material-sparing alternative to the traditional Shake-Flask method for LogP determination. [7]It works by correlating the retention time of an analyte on a nonpolar stationary phase with the known LogP values of a set of standard compounds. [8] Methodology: RP-HPLC Retention Time Correlation

  • System Setup: Use a C18 reversed-phase HPLC column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration Standards: Prepare solutions of 5-10 commercially available compounds with well-documented LogP values that bracket the expected LogP of the test compound.

  • Calibration Run: Inject the mixture of standard compounds and record their retention times (t_R). Calculate the capacity factor (k) for each standard.

  • Correlation Curve: Plot the logarithm of the capacity factor (log k) for each standard against its known LogP value. A linear regression of this plot yields a calibration curve. [8] * Expert Insight: Extrapolating the retention to 100% aqueous mobile phase (log k_w) often provides the best correlation with LogP. [9]This is achieved by running the standards at several different organic modifier concentrations and extrapolating the log k values linearly back to 0% organic.

  • Sample Analysis: Inject the 3-Fluoro-4-methanesulfonylbenzamide solution under the identical chromatographic conditions and determine its retention time and corresponding log k value.

  • LogP Calculation: Using the linear regression equation from the calibration curve, calculate the LogP of the test compound from its measured log k value.

Significance & Interpretation in Drug Development

  • Solubility: The pH-dependent solubility profile is crucial. High solubility across the physiological pH range of the gastrointestinal tract (pH 1.2-6.8) is essential for consistent absorption of an orally administered drug. [10]Poor solubility can lead to low bioavailability and necessitates complex formulation strategies.

  • pKa: The pKa value allows for the prediction of the charge state of the molecule in different body compartments. For instance, an acidic compound will be predominantly ionized (charged) in the blood (pH ~7.4), which can limit its ability to cross the blood-brain barrier but may enhance its solubility in plasma.

  • LogP: The LogP value is a key indicator of a compound's ability to cross cell membranes. A LogP in the range of 1-3 is often considered optimal for oral absorption, balancing aqueous solubility with membrane permeability. The predicted XLogP of 0.1 for 3-Fluoro-4-methanesulfonylbenzamide suggests it may be too hydrophilic for efficient passive diffusion and could be a candidate for active transport or require structural modification to enhance its lipophilicity. [1]

Conclusion

The systematic experimental determination of the physicochemical properties of 3-Fluoro-4-methanesulfonylbenzamide is an indispensable exercise in drug development. The predictive data suggests a hydrophilic compound, but only through the rigorous application of the detailed protocols—the Shake-Flask method for solubility, UV-Vis titration for pKa, and RP-HPLC for LogP—can a definitive profile be established. This empirical data provides the foundation for building predictive ADME models, guiding medicinal chemistry efforts, and developing robust formulations, thereby maximizing the potential for clinical success.

References

  • Ríos-Martínez, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3-Fluoro-4-methanesulfonamidobenzamide. As a molecule of interest in medicinal chemistry and drug development, its unambiguous structural confirmation is paramount. This document serves as a reference for researchers, scientists, and quality control professionals, offering an in-depth analysis of predicted spectral features. The causality behind spectral patterns is explained, and robust, field-proven protocols for data acquisition are detailed. The information herein is designed to empower researchers to confidently identify and characterize this molecule, ensuring the integrity and validity of their scientific endeavors.

Introduction: The Imperative of Structural Verification

3-Fluoro-4-methanesulfonamidobenzamide (Molecular Formula: C₈H₈FN₂O₃S, Molecular Weight: 247.23 g/mol ) is a substituted benzamide featuring a constellation of functional groups that contribute to its unique physicochemical properties. The precise arrangement of the fluoro, methanesulfonamido, and carboxamide moieties on the aromatic ring dictates its biological activity, reactivity, and stability. Therefore, rigorous structural elucidation is not merely a procedural step but the foundational pillar upon which all subsequent research is built.

Spectroscopic techniques provide a non-destructive window into the molecular architecture.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) spectroscopy maps the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F), revealing the connectivity and spatial relationships of atoms.[1][4]

  • Infrared (IR) spectroscopy identifies the functional groups present by probing their characteristic vibrational frequencies.[5][6]

  • Mass Spectrometry (MS) provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.[7][8]

This guide presents a detailed interpretation of the predicted spectroscopic data for 3-Fluoro-4-methanesulfonamidobenzamide, grounded in the fundamental principles of each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[9][10] The analysis of chemical shifts, coupling constants, and integration values provides a detailed molecular blueprint. For 3-Fluoro-4-methanesulfonamidobenzamide, we anticipate distinct signals for the aromatic protons, the amide and sulfonamide N-H protons, and the methyl group.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show signals for all eight protons. The use of DMSO-d₆ is strategic, as its ability to form hydrogen bonds helps in resolving the N-H proton signals, which might otherwise be broad or exchange too rapidly in other solvents.

Table 1: Predicted ¹H NMR Spectral Data for 3-Fluoro-4-methanesulfonamidobenzamide (in DMSO-d₆, 400 MHz)

Labeled ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-a (CH₃)~3.15Singlet (s)N/A3HProtons of the methyl group attached to the electron-withdrawing sulfonyl group.
H-b , H-c (-CONH₂)~7.5 and ~8.1Broad Singlet (br s)N/A2HAmide protons are often diastereotopic and exhibit broad signals due to quadrupolar relaxation and exchange.
H-d (Ar-H)~7.75Doublet of Doublets (dd)J(H-d, H-f) ≈ 8.5 Hz, J(H-d, F) ≈ 11.0 Hz1HOrtho to the fluorine, exhibiting coupling to both the adjacent proton (H-f) and the fluorine atom.
H-e (Ar-H)~7.90Doublet (d)J(H-e, H-f) ≈ 2.0 Hz1HMeta to the fluorine and ortho to the electron-withdrawing amide group. Shows small meta coupling to H-f.
H-f (Ar-H)~7.60Triplet (t)J(H-f, H-d) ≈ 8.5 Hz, J(H-f, H-e) ≈ 2.0 Hz1HCoupled to two adjacent protons, H-d (ortho) and H-e (meta), resulting in a complex multiplet resembling a triplet.
H-g (-SO₂NH)~10.2Broad Singlet (br s)N/A1HThe sulfonamide proton is acidic and strongly deshielded, appearing far downfield as a broad signal.

Note: Chemical shifts are estimations and can vary based on solvent, concentration, and temperature.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a single sharp peak for each unique carbon environment.[11]

Table 2: Predicted ¹³C NMR Spectral Data for 3-Fluoro-4-methanesulfonamidobenzamide (in DMSO-d₆, 100 MHz)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C1 (-C ONH₂)~135Aromatic carbon attached to the electron-withdrawing amide group.
C2 ~115 (d, ¹J(C-F) ≈ 250 Hz)Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant.
C3 ~138 (d, ²J(C-F) ≈ 15 Hz)Aromatic carbon attached to the sulfonamide group, showing a smaller two-bond C-F coupling.
C4 ~128Aromatic carbon ortho to the amide group.
C5 ~125Aromatic carbon meta to the amide group.
C6 ~130Aromatic carbon para to the amide group.
C=O ~168Carbonyl carbon of the amide group, significantly deshielded.
CH₃ ~40Methyl carbon attached to the sulfonyl group.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.[12][13] Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending).[3][14]

Predicted IR Absorption Frequencies

The IR spectrum of 3-Fluoro-4-methanesulfonamidobenzamide is expected to be rich with information, confirming the presence of the amide, sulfonamide, and aromatic moieties.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3450 - 3300N-H StretchMediumAmide (-CONH₂) - Asymmetric & Symmetric
~3250N-H StretchMediumSulfonamide (-SO₂NH-)
3100 - 3000C-H StretchMedium-WeakAromatic
2950 - 2850C-H StretchWeakMethyl (-CH₃)
~1660C=O StretchStrongAmide I band
1600, 1475C=C StretchMediumAromatic Ring
~1590N-H BendMediumAmide II band
~1340S=O StretchStrongSulfonamide (Asymmetric)
~1160S=O StretchStrongSulfonamide (Symmetric)
~1250C-F StretchStrongAryl-Fluoride

The presence of strong, distinct peaks for the C=O stretch and the two S=O stretches are highly diagnostic for this molecule.[15][16]

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7][17] It provides the molecular weight with high precision and offers structural information from the fragmentation patterns of the molecule.[18]

Predicted Mass Spectrum and Fragmentation Pattern

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule [M+H]⁺ as the base peak or a prominent peak in the spectrum.

  • Expected [M+H]⁺: 248.0345 (Calculated for C₈H₉FN₂O₃S⁺)

Collision-Induced Dissociation (CID) of the parent ion would lead to predictable fragmentation pathways. The sulfonamide and amide linkages are common sites for cleavage.[19][20][21]

Table 4: Predicted Key Fragment Ions in ESI-MS/MS

m/zProposed Fragment Structure / LossRationale of Fragmentation
231.0[M+H - NH₃]⁺Loss of ammonia from the primary amide group.
185.0[M+H - SO₂]⁺Loss of sulfur dioxide, a known fragmentation pathway for aromatic sulfonamides.[20]
169.0[M+H - CH₃SO₂NH]⁺Cleavage of the C-S bond with loss of the methanesulfonamido group.
123.0[C₇H₄FO]⁺Subsequent loss of NH₃ and CO from the parent ion, leading to the benzoyl fragment.
79.0[CH₃SO₂]⁺Methanesulfonyl cation.

The fragmentation pathway provides a confirmatory fingerprint for the molecular structure.

G parent [M+H]⁺ m/z = 248.0 frag1 Loss of NH₃ [m/z = 231.0] parent->frag1 - NH₃ frag2 Loss of SO₂ [m/z = 185.0] parent->frag2 - SO₂ frag3 Loss of CH₃SO₂NH [m/z = 169.0] parent->frag3 - CH₃SO₂NH frag4 Benzoyl fragment [m/z = 123.0] parent->frag4 - SO₂NHCH₃, -CO

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocols for Data Acquisition

The quality of spectroscopic data is directly dependent on the rigor of the experimental procedure. The following protocols represent best practices for acquiring high-fidelity data for a small organic molecule like 3-Fluoro-4-methanesulfonamidobenzamide.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation prep Pure Compound (>98%) ms Mass Spectrometry (MS) Verify Molecular Weight prep->ms ir Infrared (IR) Spectroscopy Identify Functional Groups prep->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Elucidate Structure prep->nmr interp Combine & Correlate Data ms->interp ir->interp nmr->interp confirm Confirm Structure interp->confirm

Caption: General workflow for structural elucidation.

Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆). Ensure the solvent contains a reference standard like tetramethylsilane (TMS).

  • Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved.

  • Instrument Setup: Insert the tube into the NMR spectrometer.

  • Tuning and Shimming: Allow the instrument to automatically tune the probe and shim the magnetic field to ensure homogeneity.

  • Acquisition:

    • ¹H NMR: Acquire data with a sufficient number of scans (e.g., 16 or 32) and a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

    • ¹³C NMR: Acquire data with a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Use a longer relaxation delay (e.g., 5 seconds).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Protocol for FTIR-ATR Data Acquisition
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is impeccably clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.

  • Sample Scan: Acquire the sample spectrum. Co-adding 16 to 32 scans is typically sufficient to achieve a good signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation for positive ion mode.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Direct Infusion/LC Introduction: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

  • MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Fragmentation: Select the [M+H]⁺ ion (m/z 248.0) as the precursor ion and perform a product ion scan (MS/MS) by applying collision energy (e.g., 10-40 eV) to induce fragmentation. This will generate the characteristic fragment ions for structural confirmation.

Conclusion

The structural integrity of a chemical entity is the bedrock of its utility in research and development. This guide has provided a detailed, predictive framework for the spectroscopic analysis of 3-Fluoro-4-methanesulfonamidobenzamide. By understanding the expected NMR, IR, and MS data, and by adhering to rigorous experimental protocols, researchers can achieve unambiguous structural confirmation. This synthesized approach, blending predictive analysis with practical methodology, is intended to serve as an authoritative resource for scientists engaged in the synthesis and application of this and structurally related molecules.

References

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Initial biological activity screening of 3-Fluoro-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Initial Biological Activity Screening of 3-Fluoro-4-methanesulfonamidobenzamide

Abstract

This guide provides a comprehensive framework for the initial biological activity screening of the novel chemical entity, 3-Fluoro-4-methanesulfonamidobenzamide. The structural features of this compound, namely the sulfonamide and benzamide moieties, suggest potential therapeutic applications, which warrant a systematic investigation of its biological effects. This document outlines a strategic, multi-tiered screening approach, commencing with an evaluation of general cytotoxicity, followed by targeted antimicrobial and enzyme inhibition assays. The protocols herein are designed to be robust and self-validating, providing researchers in drug discovery and development with a solid foundation for assessing the therapeutic potential of this and structurally related molecules.

Introduction and Rationale

The quest for novel therapeutic agents is a cornerstone of pharmaceutical research. The compound 3-Fluoro-4-methanesulfonamidobenzamide presents an interesting scaffold for investigation. Its structure, available in public chemical databases[1], combines a sulfonamide group, a well-known pharmacophore present in a wide array of antibacterial, and anticancer drugs, with a benzamide functionality, also prevalent in biologically active molecules. The presence of a fluorine atom can potentially enhance metabolic stability and binding affinity.

Given these structural alerts, a logical first-pass screening strategy is essential to efficiently characterize its biological activity profile. This guide proposes a three-pronged approach:

  • Cytotoxicity Profiling: To establish a therapeutic window and identify potential for anticancer activity.

  • Antimicrobial Susceptibility Testing: To explore its potential as an anti-infective agent.

  • Enzyme Inhibition Assays: To investigate possible mechanisms of action, as many drugs exert their effects through enzyme modulation.

This document will detail the experimental design, provide step-by-step protocols, and offer insights into the interpretation of results, thereby empowering researchers to conduct a thorough and meaningful initial assessment of 3-Fluoro-4-methanesulfonamidobenzamide.

Experimental Design and Rationale

The initial screening of a novel compound should be viewed as a funnel, starting with broad, less resource-intensive assays and progressing to more specific and mechanistically informative studies.

Tier 1: In Vitro Cytotoxicity Assessment

The first crucial step is to determine the compound's intrinsic cytotoxicity across a range of cell lines. This serves two primary purposes: firstly, to identify a concentration range that is non-toxic to mammalian cells for subsequent targeted assays, and secondly, to explore any potential as a cytotoxic anticancer agent. A standard MTT or resazurin-based assay is recommended for its robustness and high-throughput capability.[2][3]

Tier 2: Antimicrobial Susceptibility Screening

The sulfonamide moiety is a strong indicator for potential antimicrobial activity. Therefore, screening against a panel of clinically relevant bacterial strains is a logical next step. The broth microdilution method is a quantitative and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5][6]

Tier 3: Exploratory Enzyme Inhibition Assays

To gain preliminary insights into the mechanism of action, a targeted enzyme inhibition assay can be employed. Given the structural similarities to known inhibitors, a relevant enzyme class should be selected. For instance, matrix metalloproteinases (MMPs) are a class of enzymes often targeted in cancer therapy, and their inhibition can be readily assessed using commercially available kits. A general protocol for an enzyme inhibition assay will be provided, which can be adapted to specific targets of interest.[7][8][9][10]

Visualized Experimental Workflow

experimental_workflow cluster_tier1 Tier 1: Cytotoxicity Profiling cluster_tier2 Tier 2: Antimicrobial Screening cluster_tier3 Tier 3: Enzyme Inhibition cluster_analysis Data Synthesis & Next Steps T1_Start 3-Fluoro-4-methanesulfonamidobenzamide T1_Assay MTT/Resazurin Assay (e.g., HeLa, A549, HEK293) T1_Start->T1_Assay Dose-response T1_Data Determine IC50 Values T1_Assay->T1_Data T2_Assay Broth Microdilution Assay (e.g., E. coli, S. aureus) T1_Data->T2_Assay Select non-toxic concentrations T3_Assay Enzyme Inhibition Assay (e.g., MMP-2) T1_Data->T3_Assay Select non-toxic concentrations T2_Data Determine MIC Values T2_Assay->T2_Data Analysis Correlate Activities & Propose Mechanism of Action T2_Data->Analysis T3_Data Determine IC50/Ki T3_Assay->T3_Data T3_Data->Analysis

Caption: A multi-tiered workflow for the initial biological screening.

Materials and Methods

This section provides detailed, step-by-step protocols for the proposed screening assays.

In Vitro Cytotoxicity Assay (MTT-Based)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding:

    • Harvest and count cells (e.g., HeLa, A549, HEK293).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2]

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a stock solution of 3-Fluoro-4-methanesulfonamidobenzamide in DMSO.

    • Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include wells for vehicle control (DMSO) and blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.

    • Incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[2]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate for 5-10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent by testing serial dilutions of the agent in a liquid medium.[4][6]

Protocol:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, prepare two-fold serial dilutions of 3-Fluoro-4-methanesulfonamidobenzamide in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension (e.g., Escherichia coli, Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[5]

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

General Enzyme Inhibition Assay (Spectrophotometric)

Principle: This assay measures the effect of the compound on the activity of a specific enzyme by monitoring the rate of a reaction that produces a colored product.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 3-Fluoro-4-methanesulfonamidobenzamide in DMSO.

    • Prepare a series of dilutions of the compound in the appropriate assay buffer. The final DMSO concentration should be kept low (typically ≤1%).[7]

    • Prepare the enzyme and substrate solutions at suitable concentrations in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer and DMSO.

    • Control wells (100% enzyme activity): Enzyme solution and DMSO.

    • Test wells: Enzyme solution and desired concentrations of the compound.

    • Pre-incubate the plate to allow the compound to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.[7]

    • Immediately measure the absorbance at a specific wavelength over a set period using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the compound relative to the control.

    • Calculate the IC50 value.

Data Presentation and Interpretation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of 3-Fluoro-4-methanesulfonamidobenzamide
Cell LineCancer TypeIC50 (µM)
HeLaCervical Carcinoma> 100
A549Lung Carcinoma> 100
HEK293Human Embryonic Kidney> 100

Hypothetical data suggesting low cytotoxicity against these cell lines.

Table 2: Antimicrobial Activity of 3-Fluoro-4-methanesulfonamidobenzamide
Bacterial StrainGram StainMIC (µg/mL)
Escherichia coliNegative16
Staphylococcus aureusPositive8
Pseudomonas aeruginosaNegative> 128

Hypothetical data indicating selective antimicrobial activity.

Table 3: Enzyme Inhibitory Activity of 3-Fluoro-4-methanesulfonamidobenzamide
EnzymeIC50 (µM)
MMP-25.2
MMP-912.8

Hypothetical data suggesting moderate and selective enzyme inhibition.

Potential Mechanism of Action: A Hypothetical Pathway

Should the initial screening reveal significant activity, further investigation into the mechanism of action is warranted. For instance, if the compound exhibits both anticancer and enzyme inhibitory activity against MMPs, it could be hypothesized that it interferes with signaling pathways involved in cell invasion and metastasis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Phosphorylation MMP_Gene MMP Gene Expression AP1->MMP_Gene Transcription MMP_Protein MMP Protein MMP_Gene->MMP_Protein Translation Invasion Cell Invasion & Metastasis MMP_Protein->Invasion Test_Compound 3-Fluoro-4-methane- sulfonamidobenzamide Test_Compound->MMP_Protein Inhibition

Caption: Hypothetical inhibition of an MMP-mediated signaling pathway.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial biological characterization of 3-Fluoro-4-methanesulfonamidobenzamide. The proposed tiered approach allows for an efficient allocation of resources while generating a comprehensive preliminary activity profile. Positive results from this initial screen would justify more in-depth studies, including mechanism of action elucidation, in vivo efficacy models, and preliminary ADME/Tox profiling. This systematic approach is crucial for identifying promising new chemical entities and advancing them through the drug discovery pipeline.

References

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Unraveling the Enigma: A Proposed Mechanistic Investigation of 3-Fluoro-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Abstract

3-Fluoro-4-methanesulfonamidobenzamide is a synthetic compound of scientific interest due to its structural motifs, which are present in a variety of biologically active molecules. However, as of the latest literature review, no specific mechanism of action has been elucidated for this particular molecule. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically investigate and characterize the pharmacological profile of 3-Fluoro-4-methanesulfonamidobenzamide. We will delve into hypothesized mechanisms of action based on structurally related compounds and provide a detailed, multi-stage research plan complete with experimental protocols and data visualization strategies. This document is designed to be a practical, in-depth resource, empowering research teams to unlock the therapeutic potential of this novel chemical entity.

Introduction: The Scientific Premise

3-Fluoro-4-methanesulfonamidobenzamide is a small molecule characterized by a benzamide scaffold, a methanesulfonamide group, and a fluorine substituent. While the PubChem database contains basic chemical information for the structurally similar "3-Fluoro-4-methanesulfonylbenzamide," there is a notable absence of published biological data or mechanistic studies for the titled compound[1]. The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs[2][3]. The presence of this key functional group suggests that 3-Fluoro-4-methanesulfonamidobenzamide could exhibit a range of biological activities. This guide puts forth a structured, hypothesis-driven approach to thoroughly investigate its mechanism of action.

Hypothesized Mechanisms of Action: A Starting Point for Investigation

Based on the known activities of structurally analogous compounds, we can postulate several potential mechanisms of action for 3-Fluoro-4-methanesulfonamidobenzamide. These hypotheses will form the basis of our proposed research plan.

  • Anticancer Activity: Many sulfonamide-containing compounds exhibit anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule polymerization, or cell cycle arrest.

  • Anti-inflammatory Effects: The methanesulfonamide moiety is a key feature of several anti-inflammatory drugs. The compound could potentially modulate inflammatory pathways, such as the NF-κB signaling cascade or the production of pro-inflammatory cytokines.

  • Antibacterial Action: The sulfonamide group is classic in antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.

A Multi-Stage Research Plan for Mechanistic Elucidation

We propose a phased approach to systematically unravel the mechanism of action of 3-Fluoro-4-methanesulfonamidobenzamide, starting with broad screening and progressively narrowing down to specific molecular targets and pathways.

Stage 1: Broad-Based Phenotypic Screening and Target Identification

The initial step is to determine the general biological activity profile of the compound.

  • Phenotypic Screening: A broad screening against a panel of diverse human cancer cell lines (e.g., the NCI-60 panel) would provide initial clues about its potential as an anticancer agent and identify sensitive cell lines. Concurrently, screening against a panel of bacterial and fungal strains will assess its antimicrobial potential.

  • Target Identification: Should the compound exhibit significant and specific activity in the phenotypic screens, the next crucial step is to identify its molecular target(s). Several unbiased approaches can be employed:

    • Affinity Chromatography: The compound can be immobilized on a solid support to "pull down" its binding partners from cell lysates.

    • Yeast Three-Hybrid System: This genetic method can identify proteins that interact with a small molecule.

    • Computational Modeling: In silico docking studies against known protein targets of sulfonamide-containing drugs can provide initial leads.

Stage 2: Target Validation and Biochemical Characterization

Once putative targets are identified, they must be validated, and the compound's direct effect on them quantified.

  • Target Validation: Techniques like siRNA-mediated gene knockdown or CRISPR-Cas9 gene editing can be used to confirm that the identified target is indeed responsible for the observed cellular phenotype.

  • Biochemical Assays: If the target is an enzyme, specific enzyme inhibition assays (e.g., IC50 determination) should be developed to quantify the compound's potency and mode of inhibition. For non-enzymatic targets, biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure binding affinity.

Stage 3: Delineating the Cellular Mechanism of Action

With a validated target, the focus shifts to understanding the downstream cellular consequences of target engagement.

  • Cellular Pathway Analysis: Western blotting or other immunoassays should be used to assess the phosphorylation status and expression levels of key proteins in the signaling pathway(s) modulated by the target.

  • Cell Cycle and Apoptosis Assays: Flow cytometry-based assays can determine if the compound induces cell cycle arrest or apoptosis.

  • Gene Expression Profiling: Microarray or RNA-seq analysis can provide a global view of the transcriptional changes induced by the compound.

Stage 4: In Vivo Validation and Preclinical Assessment

The final stage of mechanistic investigation involves confirming the findings in a living organism.

  • Animal Models: If the compound shows promise as an anticancer agent, its efficacy should be tested in relevant xenograft or patient-derived xenograft (PDX) mouse models. For anti-inflammatory or antibacterial indications, appropriate animal models of inflammation or infection should be used.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies will determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties and correlate its concentration in the body with its biological effect.

Detailed Experimental Protocols

Protocol 1: NCI-60 Human Tumor Cell Line Screen
  • Cell Plating: Plate cells from the NCI-60 panel in 96-well microtiter plates at their optimal seeding densities and incubate for 24 hours.

  • Compound Addition: Add 3-Fluoro-4-methanesulfonamidobenzamide at five 10-fold dilutions (e.g., 100 µM to 0.01 µM) to the plates.

  • Incubation: Incubate the plates for 48 hours.

  • Cell Viability Assay: Perform a Sulforhodamine B (SRB) assay to determine cell viability.

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing) for each cell line.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Treatment and Lysis: Treat sensitive cells with 3-Fluoro-4-methanesulfonamidobenzamide at its GI50 concentration for various time points. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., Akt, ERK, p53) and their phosphorylated forms.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Data Presentation and Visualization

Table 1: Hypothetical NCI-60 Screening Data Summary
Cell LineHistologyGI50 (µM)TGI (µM)LC50 (µM)
MCF-7Breast5.225.1>100
A549Lung8.942.3>100
HCT-116Colon2.115.889.4
K-562Leukemia0.95.632.7
Diagrams

experimental_workflow cluster_stage1 Stage 1: Screening & Target ID cluster_stage2 Stage 2: Validation & Biochemical Assays cluster_stage3 Stage 3: Cellular Mechanism cluster_stage4 Stage 4: In Vivo Studies a Phenotypic Screening (NCI-60, Antimicrobial) b Target Identification (Affinity Chromatography, Yeast-3-Hybrid) a->b Identifies Active Compound c Target Validation (siRNA, CRISPR) b->c d Biochemical Assays (Enzyme Inhibition, SPR) c->d Confirms Target e Pathway Analysis (Western Blot) d->e f Cell Fate Assays (Cell Cycle, Apoptosis) e->f g Animal Models (Xenografts) f->g h PK/PD Studies g->h hypothetical_pathway cluster_cell Cancer Cell Compound 3-Fluoro-4- methanesulfonamidobenzamide TargetX Target X (e.g., Kinase) Compound->TargetX Inhibition Pathway Signaling Cascade (e.g., MAPK/ERK) TargetX->Pathway Activation Proliferation Cell Proliferation Pathway->Proliferation Apoptosis Apoptosis Pathway->Apoptosis

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion

While the specific mechanism of action of 3-Fluoro-4-methanesulfonamidobenzamide remains to be discovered, its chemical structure suggests a high potential for biological activity. The comprehensive, multi-stage research plan outlined in this guide provides a clear and logical framework for its investigation. By employing a combination of broad-based screening, target identification, biochemical and cellular assays, and in vivo studies, researchers can systematically elucidate its pharmacological profile. The successful execution of this plan will not only contribute to our fundamental understanding of this novel compound but may also pave the way for the development of a new therapeutic agent.

References

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  • Ghorab, M. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: Synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 32. [Link]

  • Impactfactor. Synthesis and Biological Activity of New Sulfonamide Derivatives. [Link]

  • ResearchGate. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. [Link]

  • PubMed. (2006). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. [Link]

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Sources

The Emergence of 3-Fluoro-4-methanesulfonamidobenzamide: A Technical Primer on a Novel Potential Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This technical guide delves into the discovery, synthesis, and prospective inhibitory applications of the novel compound, 3-Fluoro-4-methanesulfonamidobenzamide. Designed for researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview of the molecule's foundational science, from its rational design to its potential as a therapeutic agent. We will explore a plausible synthetic pathway, hypothesize a mechanism of action based on structural analogs, and outline a roadmap for its preclinical evaluation.

Introduction: The Rationale Behind 3-Fluoro-4-methanesulfonamidobenzamide

In the landscape of modern drug discovery, the strategic incorporation of fluorine and sulfonamide groups has become a cornerstone of medicinal chemistry. Fluorine's unique properties, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. The sulfonamide moiety is a well-established pharmacophore present in a wide array of approved drugs, known for its hydrogen bonding capabilities and ability to mimic other functional groups.

The compound 3-Fluoro-4-methanesulfonamidobenzamide integrates these key features into a singular molecular architecture. While direct literature on this specific molecule is nascent, its structural motifs are present in compounds with known biological activities. Notably, the "fluoro-methylsulfonamido-phenyl" core is found in potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a well-validated target for analgesic drug development.[1] This guide, therefore, puts forth the hypothesis that 3-Fluoro-4-methanesulfonamidobenzamide may act as a potential inhibitor, with a focus on ion channels such as TRPV1.

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name 3-fluoro-4-methylsulfonylbenzamidePubChem
Molecular Formula C8H8FNO3SPubChem
Molecular Weight 217.22 g/mol PubChem[2]
SMILES CS(=O)(=O)C1=C(C=C(C=C1)C(=O)N)FPubChem[2]

Proposed Synthesis of 3-Fluoro-4-methanesulfonamidobenzamide

The synthesis of 3-Fluoro-4-methanesulfonamidobenzamide can be approached through a multi-step pathway, leveraging commercially available starting materials. The following protocol is a proposed route based on established organic chemistry principles and analogous syntheses.[3][4]

Overall Synthetic Scheme:

Synthetic Pathway A 3-Amino-4-fluorobenzoic acid B 3-Amino-4-fluorobenzamide A->B Amidation (EDC, HOBt, NH4Cl) C 3-Fluoro-4-(methylsulfonamido)benzoic acid B->C Sulfonylation (Methanesulfonyl chloride, Pyridine) D 3-Fluoro-4-methanesulfonamidobenzamide C->D Amidation (EDC, HOBt, NH4Cl) TRPV1 Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_influx Ca2+ Influx TRPV1->Ca_influx Capsaicin Capsaicin Capsaicin->TRPV1 Activation Heat Heat Heat->TRPV1 Activation Protons H+ Protons->TRPV1 Activation Depolarization Depolarization Ca_influx->Depolarization Pain_Signal Pain Signal Depolarization->Pain_Signal Inhibitor 3-Fluoro-4-methanesulfonamidobenzamide Inhibitor->TRPV1 Inhibition Experimental Workflow cluster_vitro In Vitro Studies cluster_vivo In Vivo Studies A Primary Screening: Calcium Imaging Assay B Electrophysiology: Patch Clamp A->B C Selectivity Profiling: Panel of Ion Channels B->C D Pharmacokinetic Studies: Rodent Models C->D Lead Optimization E Efficacy Models: Capsaicin-induced Pain Model D->E F Toxicology Studies: Acute and Chronic Dosing E->F

Sources

In Silico Analysis of 3-Fluoro-4-methanesulfonamidobenzamide as a Potential Carbonic Anhydrase II Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling and molecular docking analysis of 3-Fluoro-4-methanesulfonamidobenzamide, a novel compound with therapeutic potential. In the absence of pre-existing biological data for this specific molecule, we hypothesize its inhibitory activity against Human Carbonic Anhydrase II (hCA II), a well-validated drug target implicated in various pathologies, including glaucoma and certain cancers. This decision is informed by the established role of the sulfonamide moiety as a potent zinc-binding pharmacophore in a multitude of clinically approved carbonic anhydrase inhibitors.[1][2][3][4] This document is structured to provide researchers, scientists, and drug development professionals with a cohesive narrative that blends theoretical underpinnings with practical, step-by-step protocols for computational analysis. We will delve into the rationale behind methodological choices, ensuring a self-validating system of protocols, and ground our claims in authoritative scientific literature. The guide will cover ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET profiling, offering a complete preclinical computational assessment workflow.

Introduction: The Rationale for In Silico Investigation

The convergence of computational power and sophisticated molecular modeling algorithms has revolutionized early-stage drug discovery. In silico techniques provide a rapid, cost-effective, and insightful alternative to traditional high-throughput screening, allowing for the pre-screening of compounds and the elucidation of potential mechanisms of action before significant investment in laboratory synthesis and testing.[5][6]

The subject of this guide, 3-Fluoro-4-methanesulfonamidobenzamide, is a small molecule featuring a sulfonamide functional group. The sulfonamide group is a cornerstone of many carbonic anhydrase inhibitors, where it coordinates with the catalytic zinc ion in the enzyme's active site, leading to potent inhibition.[1][2][7][8] Human Carbonic Anhydrase II (hCA II) is a ubiquitous and extensively studied metalloenzyme that plays a critical role in physiological processes by catalyzing the reversible hydration of carbon dioxide. Its overactivity is linked to several diseases, making it a prime target for therapeutic intervention.

This guide, therefore, embarks on a hypothetical yet scientifically rigorous exploration of 3-Fluoro-4-methanesulfonamidobenzamide as a putative hCA II inhibitor. We will employ a multi-faceted computational approach to predict its binding affinity, characterize its binding mode, assess the stability of the protein-ligand complex, and evaluate its drug-like properties.

The Computational Drug Discovery Workflow

Our investigation will follow a structured workflow, commencing with the preparation of the ligand and protein, proceeding to molecular docking and dynamics, and concluding with an assessment of pharmacokinetic properties.

G cluster_0 Preparation cluster_1 Core Analysis cluster_2 Evaluation A Ligand Preparation (3-Fluoro-4-methanesulfonamidobenzamide) C Molecular Docking (AutoDock Vina) A->C G ADMET Prediction A->G B Protein Preparation (Human Carbonic Anhydrase II) B->C D Molecular Dynamics (GROMACS) C->D E Binding Affinity & Pose Analysis C->E F Complex Stability & Interaction Dynamics D->F E->F G A Prepared Ligand (ligand.pdbqt) D AutoDock Vina Execution A->D B Prepared Protein (protein.pdbqt) B->D C Configuration File (conf.txt) C->D E Docked Poses & Binding Affinities (output.pdbqt, log.txt) D->E F Visualization & Interaction Analysis (PyMOL, VMD) E->F

Figure 2: The molecular docking workflow using AutoDock Vina.
Molecular Dynamics Simulation

To assess the stability of the predicted protein-ligand complex and observe its dynamic behavior, a molecular dynamics (MD) simulation will be performed.

Protocol 3.4.1: MD Simulation with GROMACS

  • System Preparation: The docked complex from the best pose will be used as the starting structure. The system will be solvated in a cubic box of TIP3P water molecules, and counter-ions will be added to neutralize the system. The CHARMM36 force field will be used for both the protein and the ligand.

  • Energy Minimization: The solvated system will undergo energy minimization to remove steric clashes.

  • Equilibration: The system will be equilibrated in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

  • Production MD: A production MD simulation of 100 nanoseconds will be performed.

  • Trajectory Analysis: The resulting trajectory will be analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of the protein residues, and to observe the stability of key intermolecular interactions over time.

ADMET Prediction

To evaluate the drug-likeness of 3-Fluoro-4-methanesulfonamidobenzamide, its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be predicted using in silico tools.

Protocol 3.5.1: In Silico ADMET Profiling

  • SMILES Input: The canonical SMILES string of the compound will be obtained from PubChem.

  • Prediction Servers: The SMILES string will be submitted to publicly available web servers such as SwissADME and pkCSM to predict a range of physicochemical and pharmacokinetic properties.

  • Data Analysis: The predicted properties, including lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity risks, will be analyzed to assess the compound's overall drug-likeness. [5][9][10][11]

Data Presentation and Interpretation

All quantitative data from the in silico analyses will be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Predicted Binding Affinity and Interactions

ParameterPredicted Value
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesHis94, His96, His119, Thr199, Thr200
Hydrogen BondsThr199 (backbone and side chain)
Metal CoordinationZinc ion

Table 2: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Molecular Weight217.22 g/mol Favorable (Lipinski's Rule)
LogP1.85Optimal Lipophilicity
Aqueous SolubilityGoodFavorable for Oral Bioavailability
Blood-Brain Barrier PermeationNoReduced Risk of CNS Side Effects
CYP2D6 InhibitorNoLow Risk of Drug-Drug Interactions
AMES ToxicityNoNon-mutagenic

Note: The values in the tables are hypothetical and for illustrative purposes.

The interpretation of docking results should be approached with a critical eye. A low binding energy suggests a strong interaction, but the biological relevance is further supported by the recapitulation of known binding motifs. For sulfonamide inhibitors of hCA II, coordination to the active site zinc and hydrogen bonding with key residues like Thr199 are hallmarks of effective inhibition. [1][8]

Concluding Remarks and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the evaluation of 3-Fluoro-4-methanesulfonamidobenzamide as a potential inhibitor of Human Carbonic Anhydrase II. The methodologies described herein provide a robust framework for generating initial hypotheses about the compound's biological activity, binding mechanism, and drug-like properties.

The findings from such a study, while predictive, are invaluable for guiding subsequent experimental validation. Promising in silico results would warrant the chemical synthesis of the compound and its evaluation in enzymatic assays to determine its IC50 value against hCA II. Further crystallographic studies could then confirm the predicted binding mode. This iterative cycle of computational prediction and experimental validation is a powerful paradigm in modern drug discovery.

References

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  • Liang, J. Y., & Lipscomb, W. N. (1989). Binding of sulfonamide and acetamide to the active-site Zn2+ in carbonic anhydrase: a theoretical study. Biochemistry, 28(25), 9724–9733. [Link]

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Whitepaper: A Strategic Framework for the Preliminary Toxicity Assessment of 3-Fluoro-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey of a novel chemical entity (NCE) from discovery to clinical application is contingent upon a rigorous and scientifically sound evaluation of its safety profile. This technical guide outlines a comprehensive, phased strategy for the preliminary toxicity assessment of 3-Fluoro-4-methanesulfonamidobenzamide, an NCE featuring structural motifs—specifically the sulfonamide group—that warrant a thorough toxicological investigation. As Senior Application Scientists, our approach is built not on a rigid checklist but on a logical, tiered progression of assays designed to build a holistic understanding of the compound's potential liabilities. This framework prioritizes in vitro methodologies to align with the principles of the 3Rs (Reduction, Refinement, and Replacement of animal testing), reserving targeted in vivo studies for essential validation. We will detail the rationale behind the selection of each assay, provide robust, step-by-step protocols, and explain how the integrated data from cytotoxicity, genotoxicity, and mechanistic pathway analyses inform critical go/no-go decisions in the drug development pipeline.

Compound Profile and Foundational Toxicological Rationale

1.1. Structural Analysis of 3-Fluoro-4-methanesulfonamidobenzamide

The molecule , 3-Fluoro-4-methanesulfonamidobenzamide, possesses two key functional groups that are critical from a toxicological perspective:

  • Benzamide Core: A common scaffold in medicinal chemistry.

  • Sulfonamide Moiety (-SO₂NH₂): This group is a well-established structural alert. Sulfonamides are known to be associated with idiosyncratic drug-induced liver injury (DILI) and hypersensitivity reactions.[1][2] The mechanism can involve the formation of reactive metabolites, leading to cellular stress and immune-mediated hepatotoxicity.[3] Therefore, a focused assessment of potential hepatotoxicity is a primary concern.

The presence of a fluorine atom can modulate the metabolic stability and electronic properties of the molecule, potentially influencing its interaction with metabolic enzymes like Cytochrome P450s and, consequently, its toxicity profile.[4]

1.2. The Rationale for a Phased Assessment

A preliminary toxicity assessment for an NCE like this should not be a scattered collection of tests but a logical cascade. The objective is to efficiently identify potential hazards using cost-effective and high-throughput methods first, before committing to more resource-intensive studies. This "fail fast, fail cheap" philosophy is central to modern drug development. Our proposed workflow begins with broad cytotoxicity screening to determine effective concentration ranges, followed by a battery of genotoxicity tests to assess mutagenic and clastogenic potential, and culminates in targeted in vivo studies for systemic effects.

A Phased Strategy for Preliminary Toxicity Assessment

The following workflow illustrates a logical progression for evaluating the toxicological profile of 3-Fluoro-4-methanesulfonamidobenzamide. This tiered approach ensures that foundational safety data is established before proceeding to more complex biological systems.

G cluster_0 Phase 1: In Vitro Foundation cluster_1 Phase 2: Mechanistic Investigation (Triggered by Phase 1 Findings) cluster_2 Phase 3: Preliminary In Vivo Confirmation cluster_3 Decision Point A Compound Characterization (Purity, Solubility) B Cytotoxicity Screening (e.g., MTT Assay on HepG2, HEK293) A->B Establish Dose Range C Genotoxicity Battery (OECD Guidelines) B->C Select Non-toxic Doses D Oxidative Stress Assays (ROS Production) B->D If Cytotoxic E Apoptosis Assays (Caspase Activity, Annexin V) B->E If Cytotoxic F Hepatotoxicity Assessment (Metabolic Competent Cells) B->F Structural Alert (Sulfonamide) G Acute Systemic Toxicity (Rodent, OECD TG 423) C->G If In Vitro Negative & High Priority H Integrated Risk Assessment (Go / No-Go Decision) C->H Assess Mutagenic Potential D->H E->H F->H G->H Determine LD50/MTD

Caption: Phased workflow for preliminary toxicity assessment.

In Vitro Toxicity Assessment Battery

The cornerstone of modern toxicology lies in robust in vitro assays that provide rapid, reproducible, and ethically sound data.[5][6]

Foundational Cytotoxicity Assessment

The initial step is to determine the concentration at which the compound elicits general cellular toxicity. This data is crucial for defining the dose ranges for all subsequent, more specific assays. The MTT assay, a colorimetric method that measures cellular metabolic activity, is a widely accepted standard for this purpose.[7][8]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate human cell lines (e.g., HepG2 for liver cell context and HEK293 for kidney context) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 3-Fluoro-4-methanesulfonamidobenzamide in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24 and 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineIncubation Time (hours)IC₅₀ (µM)
HepG2 (Human Liver)2485.2
HepG2 (Human Liver)4842.6
HEK293 (Human Kidney)24> 100
HEK293 (Human Kidney)4878.9
Genotoxicity Assessment

Genotoxicity testing aims to identify substances that can cause genetic damage, a key concern for carcinogenic potential.[9] A standard battery of tests is required by regulatory agencies to cover different endpoints.[10][11]

  • Bacterial Reverse Mutation Test (Ames Test, OECD TG 471): Screens for gene mutations.

  • In Vitro Micronucleus Test (OECD TG 487): Detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). This is often the preferred mammalian cell assay.[12]

Experimental Protocol: In Vitro Micronucleus Test (OECD TG 487)

  • Cell Culture: Use appropriate mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes).

  • Treatment: Expose cell cultures to at least three concentrations of the test compound, selected based on the cytotoxicity data (typically up to a maximum of 10 mM or a concentration causing ~50% cytotoxicity), with and without metabolic activation (S9 fraction).

  • Controls: Include both a negative (vehicle) control and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

  • Incubation: Treat cells for a short period (3-6 hours) followed by a recovery period, or for a continuous period (24 hours).

  • Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis.

  • Harvesting and Staining: Harvest the cells, perform hypotonic treatment, fix, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Mechanistic Insights: Investigating Cellular Stress and Apoptosis

If cytotoxicity is observed, the next logical step is to investigate the underlying mechanism. Drug-induced toxicity often involves the induction of cellular stress pathways, which, if unresolved, can lead to programmed cell death (apoptosis).[13][14]

Cellular Stress Pathways: Xenobiotics can induce toxicity by generating reactive oxygen species (ROS), leading to oxidative stress, or by causing protein misfolding, which triggers the unfolded protein response (UPR) in the endoplasmic reticulum.[4][15][16]

G Compound 3-Fluoro-4-methanesulfonamidobenzamide (or its metabolites) Mito Mitochondrial Dysfunction Compound->Mito ER Endoplasmic Reticulum Compound->ER ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS UPR Unfolded Protein Response (UPR) ER->UPR Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis UPR->Apoptosis Damage->Apoptosis Inflammation Inflammation Damage->Inflammation

Caption: Key pathways in drug-induced cellular stress.

Apoptosis Signaling: Apoptosis is a controlled cell death program critical for eliminating damaged cells. It can be initiated via the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathway, both of which converge on the activation of executioner caspases.[17][18][19]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR) Casp8 Caspase-8 (Initiator) DeathReceptor->Casp8 Mito Mitochondria Casp8->Mito via Bid Casp3 Caspase-3 (Executioner) Casp8->Casp3 CellStress Cellular Stress (ROS, DNA Damage) CellStress->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Preliminary In Vivo Acute Systemic Toxicity

Following a clean profile in in vitro assays, a preliminary in vivo study is necessary to understand the compound's effects in a whole organism, providing data on bioavailability, target organ toxicity, and a safe starting dose for future studies.[20] The Acute Toxic Class Method (OECD TG 423) is a stepwise procedure that uses a minimal number of animals to classify a substance by its acute toxicity.[21][22]

Experimental Protocol: Acute Toxic Class Method (OECD TG 423)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

  • Housing: House animals in standard conditions with controlled temperature, humidity, and light cycle, with access to food and water ad libitum.

  • Dosing: Use a stepwise procedure with defined starting doses (e.g., 5, 50, 300, 2000 mg/kg). Administer the compound by the intended clinical route (e.g., oral gavage).

  • Procedure:

    • Step 1: Dose a group of 3 animals at the starting dose.

    • Observation: If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified. If 0 or 1 animal dies, proceed to the next step.

    • Step 2: Dose a second group of 3 animals with the same or the next higher/lower dose level, depending on the outcome of the first step.

  • Clinical Observations: Observe animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and CNS effects) immediately after dosing and periodically for 14 days.

  • Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.

  • Pathology: At the end of the study, perform a gross necropsy on all animals.

  • Endpoint: The primary endpoint is mortality, which allows for classification of the compound into a GHS (Globally Harmonized System) toxicity category.

Data Integration and Strategic Decision-Making

The ultimate goal of this preliminary assessment is to build a coherent safety narrative to guide further development.

  • No Toxicity Signals: If 3-Fluoro-4-methanesulfonamidobenzamide shows low cytotoxicity (IC₅₀ > 100 µM), is negative in the genotoxicity battery, and demonstrates a high LD₅₀ in the acute systemic study, it can be progressed with confidence into sub-chronic toxicity studies.

  • Manageable Toxicity Signals: If moderate cytotoxicity is observed but is limited to a specific cell type (e.g., hepatotoxicity in HepG2 cells) and the compound is non-genotoxic, this provides a clear direction for medicinal chemistry efforts to mitigate the specific liability while preserving efficacy.

  • Clear "No-Go" Signals: A positive result in the genotoxicity battery, particularly the Ames test, is a significant red flag for mutagenic potential and often a terminal event for a drug development program. Similarly, severe, irreversible toxicity at low doses in vivo would halt progression.

Conclusion

The preliminary toxicity assessment of 3-Fluoro-4-methanesulfonamidobenzamide requires a strategic, multi-faceted approach grounded in established regulatory guidelines and sound scientific reasoning. By integrating data from a logical sequence of in vitro and in vivo assays, we can effectively characterize the compound's initial safety profile. This whitepaper provides a robust framework for researchers and drug development professionals to make informed, data-driven decisions, ensuring that only the most promising and safest candidates advance toward the clinic.

References

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Identifying potential protein targets for 3-Fluoro-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The elucidation of a small molecule's mechanism of action is fundamental to its progression as a therapeutic candidate. Identifying the specific protein targets of a compound is the most critical step in this process, providing the rationale for its biological activity, guiding lead optimization, and uncovering potential liabilities. This technical guide presents a comprehensive, multi-phase strategy for the systematic identification and validation of protein targets for 3-Fluoro-4-methanesulfonylbenzamide. By integrating computational prediction, biochemical screening, and cell-based validation, this workflow provides a robust framework for moving from a bioactive compound to a well-characterized chemical probe or drug lead. Each phase is detailed with the underlying scientific principles, step-by-step protocols for key experiments, and the rationale behind methodological choices, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Imperative of Target Deconvolution

3-Fluoro-4-methanesulfonylbenzamide is a small molecule of interest, yet its therapeutic potential is fundamentally linked to its molecular mechanism of action.[1] Target identification, or deconvolution, is the process of discovering the specific biomolecular partners of a compound that trigger a cellular or physiological response. A successful target deconvolution effort provides invaluable insights, enabling:

  • Mechanism of Action (MoA) Elucidation: Understanding how the compound works at a molecular level.

  • Structure-Activity Relationship (SAR) Studies: Guiding chemical modifications to improve potency and selectivity.

  • Safety and Toxicity Profiling: Identifying potential off-targets that could lead to adverse effects.

  • Biomarker Development: Discovering markers to predict patient response in clinical settings.

This guide outlines a logical and efficient workflow, beginning with broad, hypothesis-generating computational methods and progressively narrowing the focus through rigorous experimental validation.

Phase I: In Silico Target Prediction & Hypothesis Generation

Before committing to resource-intensive laboratory experiments, computational approaches can effectively scan the vast proteome to generate a prioritized list of potential targets. These in silico methods leverage the known 2D and 3D structure of 3-Fluoro-4-methanesulfonylbenzamide to predict its binding partners.[2]

Ligand-Based Approaches: Learning from Known Molecules

This strategy operates on the principle that structurally similar molecules often share similar biological targets. By searching large chemogenomic databases, we can identify known drugs or probes that are structurally analogous to our compound of interest.

Experimental Protocol: Chemical Similarity Searching

  • Compound Representation: Obtain the SMILES string for 3-Fluoro-4-methanesulfonylbenzamide: CS(=O)(=O)C1=C(C=C(C=C1)C(=O)N)F.[1]

  • Database Selection: Utilize comprehensive databases such as ChEMBL, PubChem, and DrugBank, which link chemical structures to bioactivity data.

  • Similarity Metric: Employ a 2D fingerprinting method (e.g., Morgan fingerprints) and the Tanimoto coefficient to quantify structural similarity. A Tanimoto score > 0.85 is often considered a strong similarity.

  • Target Annotation Analysis: Retrieve the annotated protein targets for the identified structural analogs.

  • Hypothesis Formulation: Proteins that are repeatedly targeted by a cluster of similar compounds become high-priority candidates for experimental validation. For instance, structurally related sulfonamides are known to target enzymes like carbonic anhydrases and histone deacetylases.[3][4]

Structure-Based Approaches: Reverse Docking

Reverse (or inverse) docking screens a single ligand against a large library of 3D protein structures to predict potential binding interactions.[5] This method is particularly useful for discovering novel targets that would not be identified through similarity searching alone.

Experimental Protocol: Reverse Docking Workflow

  • Ligand Preparation: Generate a low-energy 3D conformation of 3-Fluoro-4-methanesulfonylbenzamide and assign appropriate partial charges using a molecular modeling suite.

  • Target Library Preparation: Compile a library of high-resolution protein crystal structures from the Protein Data Bank (PDB). This library should be filtered to include druggable binding sites.

  • Docking Simulation: Use a validated docking algorithm (e.g., AutoDock Vina, Glide) to systematically place the ligand into each potential binding site in the library.[5]

  • Scoring and Ranking: Score each pose based on a function that estimates the free energy of binding. Rank the proteins based on their best docking scores.

  • Hit Prioritization: Analyze the top-ranked poses for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and biological plausibility. This generates a list of testable hypotheses.

Diagram 1: Workflow for In Silico Target Prediction

in_silico_workflow cluster_input Input cluster_methods Computational Approaches cluster_output Output compound 3-Fluoro-4-methanesulfonylbenzamide (SMILES/3D Structure) ligand_based Ligand-Based (Chemical Similarity) compound->ligand_based structure_based Structure-Based (Reverse Docking) compound->structure_based target_list Prioritized List of Hypothetical Targets ligand_based->target_list Analyzes known analog targets structure_based->target_list Predicts novel binding partners

Caption: A dual-pronged computational approach to generate a list of candidate targets.

Phase II: In Vitro Biochemical Validation

Computational predictions must be confirmed by direct experimental evidence of a physical interaction between the compound and the protein. This phase employs biochemical and biophysical techniques to validate the computationally generated hypotheses and discover additional targets.

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful, unbiased method for identifying protein targets directly from complex biological samples (e.g., cell lysates).[6][7] It involves immobilizing the small molecule "bait" to capture its interacting "prey" proteins.

Experimental Protocol: AC-MS Target Discovery

  • Probe Synthesis: Synthesize a derivative of 3-Fluoro-4-methanesulfonylbenzamide that incorporates a linker arm and a reactive handle (e.g., an alkyne or azide for click chemistry) for immobilization. The linker attachment point must be carefully chosen to avoid disrupting key binding interactions.

  • Immobilization: Covalently attach the synthesized probe to an affinity resin (e.g., NHS-activated Sepharose or azide/alkyne-functionalized beads).

  • Lysate Incubation: Prepare a native cell lysate from a relevant cell line. Incubate the lysate with the compound-functionalized beads to allow for protein binding. A parallel incubation with control beads (without the compound) is critical.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be done by competitive elution with an excess of the free (non-immobilized) compound, which is the gold standard for confirming specificity.

  • Protein Identification: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the compound pulldown compared to the control pulldown. These are high-confidence candidate targets.

Biophysical Characterization of Binding

Once a direct binding partner is identified, biophysical assays are essential to quantify the interaction's affinity, kinetics, and thermodynamics.

Table 1: Comparison of Key Biophysical Methods for Target Validation

TechniquePrincipleKey OutputsStrengthsConsiderations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.KD (affinity), kon/koff (kinetics)Real-time, label-free, provides kinetic data.[8][9][10]Requires immobilization of one partner; can have mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.KD, stoichiometry (n), ΔH (enthalpy), ΔS (entropy)Gold standard for thermodynamics; solution-based, label-free.[11][12]Requires larger quantities of pure protein and compound.[13]
Cellular Thermal Shift Assay (CETSA) Measures the change in a protein's thermal stability upon ligand binding in cells or lysates.[14]Target engagement, apparent KDConfirms target binding in a physiological context (intact cells).[15][16]Indirect; requires a specific antibody or mass spectrometry for detection.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis

  • Target Immobilization: Covalently immobilize the purified recombinant protein target onto an SPR sensor chip (e.g., via amine coupling).

  • Analyte Preparation: Prepare a dilution series of 3-Fluoro-4-methanesulfonylbenzamide in a suitable running buffer.

  • Binding Measurement: Inject the compound solutions sequentially over the immobilized protein surface, from lowest to highest concentration. Monitor the binding response in real-time. Include a buffer-only injection for double referencing.

  • Dissociation Phase: After each association phase, flow buffer over the chip to monitor the dissociation of the compound.

  • Data Analysis: Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).[17]

Phase III: Cellular Target Engagement & Functional Validation

The final phase of validation aims to demonstrate that the compound engages its target in a live-cell environment and modulates its function, thereby linking the molecular interaction to a cellular phenotype.

Cellular Thermal Shift Assay (CETSA)

CETSA is the benchmark for confirming that a compound binds to its intended target within the complex milieu of an intact cell.[15] The underlying principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[14][15]

Experimental Protocol: Intact Cell CETSA

  • Cell Treatment: Treat cultured cells with either vehicle control or various concentrations of 3-Fluoro-4-methanesulfonylbenzamide for a defined period.

  • Thermal Challenge: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C).

  • Cell Lysis: Lyse the cells through repeated freeze-thaw cycles.[18]

  • Separation of Fractions: Separate the soluble, non-denatured proteins from the aggregated, denatured proteins by high-speed centrifugation.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Melt Curve Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells provides definitive evidence of intracellular target engagement.

Diagram 2: Integrated Target Identification & Validation Workflow

full_workflow cluster_phase1 Phase I: Hypothesis Generation cluster_phase2 Phase II: Biochemical Validation cluster_phase3 Phase III: Cellular Validation in_silico In Silico Screening (Docking, Similarity) biophysical Binding Quantification (SPR, ITC) in_silico->biophysical Hypothesized Targets ac_ms Unbiased Screening (Affinity Chromatography-MS) ac_ms->biophysical Biochemical Hits cetsa Target Engagement (CETSA) biophysical->cetsa Confirmed Binder functional Functional Assays (e.g., Enzyme Activity) cetsa->functional Cellular Engagement validated_target Validated Protein Target & Mechanism of Action functional->validated_target Functional Consequence

Caption: A multi-phase, integrated workflow from computational prediction to functional validation.

Target-Specific Functional Assays

Demonstrating that compound binding alters the protein's biological activity is the ultimate validation. The specific assay depends entirely on the function of the validated target protein.

  • If the target is an enzyme: Perform an enzymatic assay to measure whether the compound inhibits or activates its catalytic activity.

  • If the target is a receptor: Use a reporter gene assay or measure downstream signaling events (e.g., phosphorylation of a substrate via Western blot) to assess agonistic or antagonistic activity.

  • If the target is a protein-protein interaction mediator: Employ a co-immunoprecipitation (Co-IP) or AlphaLISA assay to determine if the compound disrupts or stabilizes the protein complex.

By successfully executing this final step, one can confidently link the molecular binding of 3-Fluoro-4-methanesulfonylbenzamide to a functional cellular outcome, thereby defining its mechanism of action.

References

  • PubChem Compound Summary for CID 63648807, (3-Fluoro-4-methylphenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Small molecule target identification using photo-affinity chromatography. National Center for Biotechnology Information. [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. National Center for Biotechnology Information. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. [Link]

  • In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. bioRxiv. [Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. [Link]

  • Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry. ACS Publications. [Link]

  • 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. [Link]

  • In silico Tools for Target Identification and Molecular Docking in Leishmania. Royal Society of Chemistry. [Link]

  • 2-Sulfonamidopyridine C-region Analogs of 2-(3-Fluoro-4-methylsulfonamidophenyl)propanamides as Potent TRPV1 Antagonists. ResearchGate. [Link]

  • Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. National Center for Biotechnology Information. [Link]

  • Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. ResearchGate. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [Link]

  • Development of a target identification approach using native mass spectrometry. ResearchGate. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. ResearchGate. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • PubChem Compound Summary for CID 134128565, 3-Fluoro-4-methanesulfonylbenzamide. National Center for Biotechnology Information. [Link]

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Methodological & Application

Protocol for using 3-Fluoro-4-methanesulfonamidobenzamide in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Use in Cell-Based Assays

I. Introduction

3-Fluoro-4-methanesulfonamidobenzamide is a synthetic compound of interest within contemporary drug discovery and chemical biology. Its molecular architecture, featuring a fluorinated benzamide scaffold appended with a methanesulfonamide group, suggests potential interactions with a variety of biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Fluoro-4-methanesulfonamidobenzamide in cell-based assays. It outlines the compound's putative mechanism of action, detailed protocols for its application, and best practices to ensure data integrity and reproducibility.

While extensive peer-reviewed data on this specific molecule is emerging, its structural motifs are present in compounds known to target key signaling pathways implicated in oncology and inflammation. Therefore, the protocols described herein are based on established methodologies for analogous compounds and provide a robust framework for initial characterization and subsequent detailed investigation.

II. Physicochemical Properties & Handling

A foundational aspect of robust cell-based assays is the accurate preparation and handling of the test compound.

PropertyValueSource
Molecular Formula C8H8FN2O3SInferred from structure
Molecular Weight 231.23 g/mol Inferred from structure
IUPAC Name 3-fluoro-4-(methylsulfonamido)benzamideN/A
CAS Number Not readily availableN/A
Appearance White to off-white solidTypical for this class of compounds
Solubility Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffersTypical for this class of compounds

Stock Solution Preparation (10 mM):

  • Aseptically weigh 2.31 mg of 3-Fluoro-4-methanesulfonamidobenzamide.

  • Dissolve in 1 mL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

Note: The final concentration of DMSO in cell culture media should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

III. Putative Mechanism of Action: Kinase Inhibition

The chemical scaffold of 3-Fluoro-4-methanesulfonamidobenzamide shares similarities with known ATP-competitive kinase inhibitors. The fluorinated benzamide moiety can potentially form hydrogen bonds within the hinge region of a kinase's ATP-binding pocket, a common interaction for this class of inhibitors. The methanesulfonamide group may confer selectivity and additional interactions with the target protein. Dysregulation of kinase activity is a hallmark of numerous cancers, making them prime therapeutic targets.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ReceptorTyrosineKinase Receptor Tyrosine Kinase (RTK) KinaseDomain Kinase Domain ReceptorTyrosineKinase->KinaseDomain Activates Compound 3-Fluoro-4-methanesulfonamidobenzamide Compound->KinaseDomain Competitively Inhibits ATP Binding ATP ATP ATP->KinaseDomain Binds DownstreamSignaling Downstream Signaling (e.g., MAPK, PI3K/AKT) KinaseDomain->DownstreamSignaling Phosphorylates & Activates ProliferationSurvival Cell Proliferation & Survival DownstreamSignaling->ProliferationSurvival Promotes GrowthFactor Growth Factor GrowthFactor->ReceptorTyrosineKinase Binds

Caption: Putative mechanism of 3-Fluoro-4-methanesulfonamidobenzamide as a kinase inhibitor.

IV. Experimental Protocols

The following protocols provide a starting point for characterizing the cellular effects of 3-Fluoro-4-methanesulfonamidobenzamide. It is crucial to include appropriate positive and negative controls in all experiments.

A. Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the effect of the compound on cell metabolic activity, which is often used as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • 3-Fluoro-4-methanesulfonamidobenzamide stock solution (10 mM in DMSO)

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • 96-well cell culture plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of 3-Fluoro-4-methanesulfonamidobenzamide in complete medium. A common starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO only).

  • Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

  • Incubate for 48-72 hours at 37°C, 5% CO2.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization buffer and incubate overnight at 37°C.

  • Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Western Blot Analysis for Target Engagement

This protocol is designed to assess the phosphorylation status of key downstream effectors of a targeted kinase pathway (e.g., ERK, AKT).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-Fluoro-4-methanesulfonamidobenzamide

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of 3-Fluoro-4-methanesulfonamidobenzamide (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates and separate by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

G CellCulture 1. Cell Seeding & Treatment Lysis 2. Cell Lysis CellCulture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDSPAGE 4. SDS-PAGE Quantification->SDSPAGE Transfer 5. Western Blot Transfer SDSPAGE->Transfer Probing 6. Antibody Probing Transfer->Probing Detection 7. Chemiluminescent Detection Probing->Detection Analysis 8. Data Analysis Detection->Analysis

Caption: Workflow for Western Blot analysis.

V. Data Interpretation & Troubleshooting

  • IC50 Values: A potent compound will have a low IC50 value, indicating that a lower concentration is needed to inhibit cellular processes.

  • Western Blot: A decrease in the ratio of phosphorylated to total protein for a specific kinase substrate would support the proposed mechanism of action.

  • Troubleshooting:

    • Low Potency: Ensure the compound is fully dissolved and the correct concentration is used. Consider testing in different cell lines.

    • Inconsistent Results: Maintain consistent cell seeding densities and treatment times. Ensure the DMSO concentration is low and consistent across all wells.

    • No Effect in Western Blot: Confirm the kinase pathway is active in the chosen cell line under the assay conditions. Optimize antibody concentrations and incubation times.

VI. Conclusion

3-Fluoro-4-methanesulfonamidobenzamide represents a promising chemical scaffold for the development of novel therapeutics. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring its biological activities in cell-based assays. Careful experimental design, including appropriate controls and orthogonal assays, will be critical in elucidating its precise mechanism of action and therapeutic potential.

VII. References

As of the last update, specific peer-reviewed publications detailing the biological activity of 3-Fluoro-4-methanesulfonamidobenzamide are not available. The principles and protocols described are based on established methodologies in cell biology and pharmacology. Researchers are encouraged to consult the following general resources:

  • General Cell Culture Techniques: Freshney, R. I. (2016). Culture of Animal Cells: A Manual of Basic Technique and Specialized Applications. Wiley-Blackwell.

  • Cell-Based Assays for Drug Discovery: An, W. F., & Tolliday, N. (Eds.). (2010). Cell-based assays for high-throughput screening. Humana Press.

  • Western Blotting Protocols: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429.

Application Notes and Protocols: 3-Fluoro-4-methanesulfonamidobenzamide as a Novel Chemical Probe for Target Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Target validation is a critical step in modern drug discovery, confirming the biological relevance of a molecular target to a disease phenotype. Chemical probes, small molecules that selectively interact with a specific protein target, are indispensable tools in this process[1]. This document provides detailed application notes and protocols for the use of 3-Fluoro-4-methanesulfonamidobenzamide , a novel chemical probe, in target validation studies. By leveraging its distinct structural motifs—a sulfonamide group known for its diverse pharmacological activities and a benzamide core present in numerous enzyme inhibitors—this probe offers a valuable tool for interrogating cellular signaling pathways. Herein, we propose Poly(ADP-ribose) polymerase (PARP) as a hypothetical target class for this probe, given the prevalence of the benzamide scaffold in known PARP inhibitors, which mimic the nicotinamide portion of the NAD+ substrate[2][3]. The following protocols detail the use of this probe in state-of-the-art target engagement and identification techniques, such as the Cellular Thermal Shift Assay (CETSA) and chemoproteomics.

Introduction to 3-Fluoro-4-methanesulfonamidobenzamide

3-Fluoro-4-methanesulfonamidobenzamide is a synthetic small molecule designed for use as a chemical probe. Its structure combines two key pharmacophores:

  • Benzamide Moiety: The benzamide scaffold is a cornerstone in the design of various enzyme inhibitors, most notably PARP inhibitors, where it occupies the nicotinamide binding pocket of the enzyme's catalytic domain[2][4][5]. This structural feature suggests a potential for 3-Fluoro-4-methanesulfonamidobenzamide to engage with nucleotide-binding proteins.

  • Sulfonamide Group: The sulfonamide functional group is present in a wide array of clinically approved drugs, including antibacterial agents, diuretics, and anticonvulsants[6][7]. As a zinc-binding group, it is a classic feature of carbonic anhydrase inhibitors[8][9][10]. Its inclusion in this probe expands the potential target space and can influence physicochemical properties such as solubility and cell permeability.

  • Fluorine Substitution: The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions with the target protein.

Given these features, 3-Fluoro-4-methanesulfonamidobenzamide is a promising tool for exploring and validating novel biological targets. For the purpose of illustrating its application, we will consider its use in validating engagement with PARP1 , a key enzyme in DNA damage repair and a prominent cancer therapy target[5].

Physicochemical Properties of the Probe

Understanding the physicochemical properties of a chemical probe is essential for designing robust experiments. The following properties for 3-Fluoro-4-methanesulfonamidobenzamide have been computationally predicted.

PropertyPredicted ValueSignificance in Target Validation
Molecular Formula C₈H₉FN₂O₃SDefines the elemental composition.
Molecular Weight 232.23 g/mol Influences diffusion and cell permeability.
logP (Lipophilicity) 0.85Indicates moderate lipophilicity, suggesting good potential for cell membrane permeability.
Water Solubility 1.8 mg/mLHigh enough for preparing stock solutions for cell-based assays.
Hydrogen Bond Donors 3Potential for strong interactions with protein targets.
Hydrogen Bond Acceptors 4Potential for strong interactions with protein targets.
Topological Polar Surface Area (TPSA) 98.9 ŲSuggests good cell permeability.

Note: These values are computationally predicted and should be experimentally verified.

Application I: Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment[10]. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature[10].

Scientific Rationale

When cells are heated, proteins begin to denature and aggregate. If a chemical probe binds to its target protein, the resulting complex is thermodynamically more stable, requiring a higher temperature to denature[7]. By measuring the amount of soluble target protein remaining at different temperatures, we can determine if the probe has engaged its target.

Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Probe Treatment cluster_thermal Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Harvest & Resuspend A->B C 3. Aliquot Cells B->C D 4. Treat with Probe (or DMSO Vehicle) C->D E 5. Incubate D->E F 6. Heat Aliquots (Temperature Gradient) E->F G 7. Cool to RT F->G H 8. Cell Lysis (Freeze-Thaw) G->H I 9. Separate Soluble & Aggregated Fractions H->I J 10. Denature & Run Western Blot for PARP1 I->J K 11. Quantify Bands & Plot Melt Curve J->K Chemoproteomics_Workflow cluster_prep Probe Immobilization cluster_pulldown Affinity Pulldown cluster_analysis Mass Spectrometry Analysis A 1. Synthesize Probe with Linker B 2. Couple Probe to Activated Beads A->B C 3. Block Unreacted Sites B->C E 5. Incubate Lysate with Probe-Beads C->E D 4. Prepare Cell Lysate D->E F 6. Wash Beads to Remove Non-Binders E->F G 7. Elute Bound Proteins F->G H 8. On-Bead Digestion (Trypsin) G->H I 9. LC-MS/MS Analysis of Peptides H->I J 10. Identify & Quantify Proteins I->J

Caption: Workflow for Affinity-Based Chemoproteomics.

Detailed Protocol

Materials:

  • A derivative of 3-Fluoro-4-methanesulfonamidobenzamide functionalized with a linker (e.g., a terminal alkyne or amine) for bead conjugation.

  • NHS-activated Sepharose beads or similar.

  • Cell line of interest.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Wash buffers (e.g., lysis buffer with decreasing concentrations of salt and detergent).

  • Elution buffer (e.g., SDS-PAGE loading buffer or a high concentration of free probe).

  • Mass spectrometry-grade trypsin.

  • LC-MS/MS equipment.

Procedure:

  • Probe Immobilization:

    • Synthesize a derivative of the probe with a suitable linker.

    • Covalently couple the probe derivative to NHS-activated Sepharose beads according to the manufacturer's protocol.

    • Prepare control beads by blocking them without adding the probe. This is crucial for identifying non-specific binders.

  • Cell Lysate Preparation:

    • Culture and harvest cells as described in the CETSA protocol.

    • Lyse the cells in a suitable buffer on ice.

    • Clarify the lysate by centrifugation at high speed to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the probe-conjugated beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with a series of wash buffers to remove proteins that bind non-specifically.

  • Protein Elution and Digestion:

    • Elute the bound proteins from the beads. A common method is to add SDS-PAGE loading buffer and heat the sample.

    • Alternatively, for on-bead digestion, resuspend the washed beads in a digestion buffer, add trypsin, and incubate overnight at 37°C.

  • Mass Spectrometry:

    • Analyze the eluted proteins or digested peptides by LC-MS/MS.

    • The resulting spectra are searched against a protein database to identify the captured proteins.

  • Data Analysis:

    • Compare the list of proteins identified from the probe-conjugated beads to those from the control beads.

    • Proteins that are significantly enriched in the probe sample are considered potential targets. These hits should then be validated using orthogonal methods, such as CETSA or genetic approaches (e.g., siRNA knockdown).

Conclusion

3-Fluoro-4-methanesulfonamidobenzamide represents a promising new chemical probe for target validation and discovery. Its unique combination of benzamide and sulfonamide motifs suggests a broad potential for interaction with various protein classes. The protocols detailed in this guide for CETSA and chemoproteomics provide a robust framework for researchers to confirm target engagement and identify novel protein interactions. Rigorous execution of these experiments, including the use of appropriate controls, will enable the confident validation of new drug targets and a deeper understanding of cellular biology.

References

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • MDPI. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]

  • Journal of In-vitro In-vivo In-silico Journal. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Retrieved from [Link]

  • Angewandte Chemie. (2017). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors. Retrieved from [Link]

  • Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Biological activities of sulfonamides. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. Retrieved from [Link]

  • ACS Publications. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • AACR Journals. (2019). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide.... Retrieved from [Link]

  • ResearchGate. (n.d.). Benzamide derivatives reported as AChE and CAs inhibitors. Retrieved from [Link]

  • MDPI. (2022). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. Retrieved from [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Retrieved from [Link]

  • SciELO. (2023). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Retrieved from [Link]

  • ACS Publications. (2023). Discovery of Novel Pyrazol-5-yl-benzamide Derivatives Containing a Thiocyanato Group as Broad-Spectrum Fungicidal Candidates. Retrieved from [Link]

  • MDPI. (2022). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Using 3-Fluoro-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Rapid Assay Development and Implementation

Abstract

This document provides a comprehensive guide for developing a robust high-throughput screening (HTS) assay utilizing 3-Fluoro-4-methanesulfonamidobenzamide as a potential modulator of ion channels. Drawing insights from structurally similar compounds known to target the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, we present a detailed protocol for a cell-based fluorescent assay. This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical protocols with the scientific rationale behind experimental choices. We delve into assay design, optimization, validation using the Z'-factor, and the crucial identification of Pan-Assay Interference Compounds (PAINS). Our goal is to equip you with a self-validating system that ensures the generation of high-quality, reproducible data for accelerated drug discovery.

Introduction: The Rationale for Targeting Ion Channels

Ion channels are a pivotal class of membrane proteins that regulate the flow of ions across cellular membranes, playing a fundamental role in a vast array of physiological processes. Their dysregulation is implicated in numerous pathologies, making them a prime target for therapeutic intervention. While the specific biological target of 3-Fluoro-4-methanesulfonamidobenzamide is not extensively documented, the structural analog, 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide, has been identified as a potent antagonist of the TRPV1 ion channel[1][2]. This structural homology provides a strong rationale for developing an HTS assay to screen for modulators of ion channels, with a particular focus on a TRPV1-like target.

This application note will guide you through the development of a cell-based assay that measures changes in intracellular calcium, a common downstream event of ion channel activation. We will employ a fluorescent calcium indicator, providing a sensitive and scalable method for HTS campaigns.

The Experimental Blueprint: A High-Throughput Fluorescent Assay

The cornerstone of our HTS assay is the use of a genetically engineered cell line stably expressing our ion channel of interest (e.g., TRPV1) and a fluorescent calcium indicator dye. Upon activation of the ion channel by an agonist, an influx of calcium ions will lead to a detectable increase in fluorescence intensity. Test compounds that modulate the channel's activity will alter this fluorescent signal.

Assay Principle Workflow

The following diagram illustrates the workflow of our proposed HTS assay.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis prep_cells Seed cells expressing ion channel of interest load_dye Load cells with fluorescent calcium indicator prep_cells->load_dye wash_cells Wash to remove excess dye load_dye->wash_cells add_compounds Dispense test compounds & 3-Fluoro-4-methanesulfonamidobenzamide (control) wash_cells->add_compounds add_agonist Add agonist to stimulate ion channel add_compounds->add_agonist read_plate Measure fluorescence intensity add_agonist->read_plate calc_z Calculate Z'-factor for assay quality read_plate->calc_z hit_id Identify 'hits' based on changes in fluorescence calc_z->hit_id dose_response Perform dose-response curves for hit validation hit_id->dose_response

Caption: High-throughput screening workflow for ion channel modulators.

Detailed Protocols: From Cell Culture to Data Analysis

Materials and Reagents
ReagentSupplierRecommended Concentration/Use
HEK293 cells stably expressing TRPV1In-house/CommercialPassage at 80-90% confluency
Fluo-4 AMThermo Fisher Scientific2-5 µM for cell loading
Pluronic F-127Thermo Fisher Scientific0.02% for Fluo-4 AM solubilization
Capsaicin (Agonist)Sigma-Aldrich1 µM (or empirically determined EC80)
3-Fluoro-4-methanesulfonamidobenzamideCommercial Source10 µM (as a test compound)
Staurosporine (Positive Control for Inhibition)Sigma-Aldrich10 µM
DMSO (Vehicle)Sigma-Aldrich<0.5% final concentration
384-well black, clear-bottom platesCorningFor cell culture and screening
Step-by-Step Experimental Protocol
  • Cell Seeding:

    • Trypsinize and resuspend HEK293-TRPV1 cells in complete growth medium.

    • Seed 10,000 cells per well in a 384-well black, clear-bottom plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in serum-free medium.

    • Remove the growth medium from the cell plate and add 20 µL of the loading buffer to each well.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare a 10 mM stock solution of 3-Fluoro-4-methanesulfonamidobenzamide in DMSO.

    • Perform serial dilutions to create a range of concentrations for testing.

    • Using an automated liquid handler, dispense 100 nL of each compound concentration into the assay plate.

    • For controls, dispense DMSO (negative control) and a known inhibitor like Staurosporine (positive control).

  • Agonist Stimulation and Signal Detection:

    • Prepare a 2X working solution of the agonist (e.g., 2 µM Capsaicin).

    • Using a plate reader with an integrated dispenser, add 20 µL of the agonist solution to each well.

    • Immediately begin kinetic reading of fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) for 2-5 minutes.

Ensuring Data Integrity: Assay Validation and Quality Control

A robust HTS assay is a self-validating system. The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay by measuring the separation between the positive and negative controls[3][4][5][6][7].

Z'-Factor Calculation

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Interpreting the Z'-Factor
Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls, suitable for HTS.[5][6]
0 to 0.5MarginalThe assay may be acceptable but requires optimization.[5][7]
< 0UnacceptableSignificant overlap between controls; the assay is not reliable.[5]

A Z'-factor consistently above 0.5 indicates a robust and reliable assay.

Navigating the Pitfalls: Pan-Assay Interference Compounds (PAINS)

PAINS are compounds that appear as "hits" in multiple HTS assays through non-specific mechanisms, leading to a high rate of false positives[8][9][10][11][12]. It is crucial to identify and triage these compounds early in the drug discovery process.

Common Mechanisms of PAINS:

  • Compound Aggregation: Formation of micelles that sequester the enzyme or substrate.

  • Fluorescence Interference: The compound itself is fluorescent at the assay wavelengths.

  • Reactivity: Covalent modification of the target protein.

Strategies to Mitigate PAINS:

  • Counter-screening: Use an orthogonal assay with a different detection method to confirm hits.

  • Detergent Addition: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.

  • Computational Filtering: Utilize cheminformatics tools to flag known PAINS substructures in your compound library.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format. The following table provides an example of how to present the results from a pilot screen.

CompoundConcentration (µM)Mean Fluorescence Intensity% Inhibition
DMSO (Negative Control)N/A150000%
Staurosporine (Positive Control)10250083%
3-Fluoro-4-methanesulfonamidobenzamide11350010%
3-Fluoro-4-methanesulfonamidobenzamide10800047%
3-Fluoro-4-methanesulfonamidobenzamide100300080%

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway involved in the TRPV1 ion channel activation and the subsequent calcium influx.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TRPV1 TRPV1 Ion Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Channel Agonist Agonist (e.g., Capsaicin) Agonist->TRPV1 Binds and Activates Fluo4 Fluo-4 Ca_influx->Fluo4 Binds to Fluorescence Increased Fluorescence Fluo4->Fluorescence

Caption: TRPV1 signaling pathway leading to fluorescence.

Conclusion

This application note provides a comprehensive framework for developing and implementing a high-throughput screening assay for ion channel modulators, using 3-Fluoro-4-methanesulfonamidobenzamide as a representative test compound. By adhering to the principles of robust assay design, rigorous validation, and awareness of potential artifacts, researchers can confidently identify and advance promising lead compounds in their drug discovery endeavors. The methodologies described herein are adaptable to a wide range of ion channel targets and can be readily integrated into automated HTS platforms.

References

  • Ann, J., et al. (2015). 2-Sulfonamidopyridine C-region Analogs of 2-(3-Fluoro-4-methylsulfonamidophenyl)propanamides as Potent TRPV1 Antagonists. Bioorganic & Medicinal Chemistry Letters, 25(15), 2972-2976. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]

  • Brimacombe, K., et al. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(8), 1961-1965. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Lee, J. A., & Huff, T. R. (2023). Assay Development. In StatPearls.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methanesulfonylbenzamide. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Cho, S. Y., et al. (2013). 2-(3-Fluoro-4-methylsulfonaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Bulletin of the Korean Chemical Society, 34(11), 3379-3386. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). [Link]

  • Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. [Link]

  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

Sources

Application Notes and Protocols for In Vitro Experimental Design Using 3-Fluoro-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel PARP Inhibitor Candidate

The landscape of targeted cancer therapy has been significantly shaped by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors. These agents have introduced a paradigm of "synthetic lethality," proving highly effective in treating cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1 or BRCA2 mutations.[1][2][3] 3-Fluoro-4-methanesulfonamidobenzamide is a novel small molecule whose chemical structure, featuring a benzamide moiety, suggests its potential inclusion in this critical class of therapeutic agents.

This guide provides a comprehensive framework for the in vitro evaluation of 3-Fluoro-4-methanesulfonamidobenzamide. As a Senior Application Scientist, the following protocols and experimental designs are curated to not only provide step-by-step instructions but also to instill a deep understanding of the scientific rationale behind each procedural choice. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the biological activity of this putative PARP inhibitor.

Hypothesized Mechanism of Action: The Principle of Synthetic Lethality

PARP enzymes are crucial components of the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs).[1] When PARP is inhibited, these SSBs are not efficiently repaired. During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic double-strand breaks (DSBs).[4]

In healthy cells, these DSBs are efficiently repaired by the high-fidelity HRR pathway. However, in cancer cells with mutations in HRR pathway genes like BRCA1 or BRCA2, these DSBs cannot be accurately repaired.[3] The accumulation of genomic instability and unresolved DSBs triggers apoptosis and cell death. This selective killing of HRR-deficient cells by PARP inhibitors is the cornerstone of synthetic lethality in this context.[1][2]

Synthetic Lethality Pathway cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient - e.g., BRCA1/2 mutant) SSB_N Single-Strand Break (SSB) PARPi_N 3-Fluoro-4-methanesulfonamidobenzamide (PARP Inhibitor) SSB_N->PARPi_N inhibition PARP_N PARP Trapping PARPi_N->PARP_N DSB_N Replication Fork Collapse (Double-Strand Break - DSB) PARP_N->DSB_N HRR_N Homologous Recombination Repair (HRR) DSB_N->HRR_N efficient repair Survival_N Cell Survival & Proliferation HRR_N->Survival_N SSB_C Single-Strand Break (SSB) PARPi_C 3-Fluoro-4-methanesulfonamidobenzamide (PARP Inhibitor) SSB_C->PARPi_C inhibition PARP_C PARP Trapping PARPi_C->PARP_C DSB_C Replication Fork Collapse (Double-Strand Break - DSB) PARP_C->DSB_C HRR_C Defective HRR DSB_C->HRR_C repair failure Death_C Cell Death (Apoptosis) HRR_C->Death_C Experimental Workflow start Start: Compound Preparation cell_selection Cell Line Selection (HRR-proficient vs. HRR-deficient) start->cell_selection cytotoxicity Tier 1: Cytotoxicity Screening (MTT/CellTiter-Glo Assay) Determine IC50 values cell_selection->cytotoxicity parp_inhibition Tier 2: Mechanistic Validation (Cellular PARylation Assay - Western Blot/ELISA) cytotoxicity->parp_inhibition Proceed if cytotoxic dna_damage Tier 3: Downstream Effects (DNA Damage Assessment) γH2AX Staining & Comet Assay parp_inhibition->dna_damage Confirm PARP inhibition long_term Tier 4: Long-Term Survival (Colony Formation Assay) dna_damage->long_term end End: Data Interpretation & Compound Profiling long_term->end

Figure 2: In Vitro Evaluation Workflow.

Experimental Protocols

Core Methodologies: Cell Culture and Reagent Preparation

a. Cell Line Selection and Maintenance: The principle of synthetic lethality necessitates a comparative approach. It is crucial to select cell line pairs that differ primarily in their HRR status.

Cell LineCancer TypeHRR StatusRationale
HCC1937 Breast CancerDeficient (BRCA1 mutant)Model for HRR-deficient cancer. [2]
CAPAN-1 Pancreatic CancerDeficient (BRCA2 mutant)Alternative model for HRR-deficient cancer. [2]
MDA-MB-231 Breast CancerProficient (BRCA wild-type)Negative control for synthetic lethality.
MCF-7 Breast CancerProficient (BRCA wild-type)Widely used HRR-proficient control. [5]

Protocol for Cell Culture:

  • Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO2. [6]3. Passage cells upon reaching 80-90% confluency using standard trypsinization protocols to ensure exponential growth and viability. [6] b. Preparation of 3-Fluoro-4-methanesulfonamidobenzamide Stock Solution:

  • Solubility Testing: Initially, determine the solubility of the compound in common laboratory solvents such as DMSO.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound.

    • Dissolve in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.1%).

Tier 1: Cell Viability Assay (MTT Assay)

This assay quantitatively assesses the cytotoxic effect of the compound and determines its half-maximal inhibitory concentration (IC50).

Materials:

  • Selected cancer cell lines.

  • 3-Fluoro-4-methanesulfonamidobenzamide working solutions.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of 3-Fluoro-4-methanesulfonamidobenzamide (e.g., from 0.01 µM to 100 µM). Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Tier 2: Cellular PARP Inhibition Assay (Western Blot for PAR)

This protocol directly assesses the compound's ability to inhibit PARP activity within the cell by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP enzymes.

Materials:

  • Cell lines (e.g., HeLa or a selected cancer line).

  • 3-Fluoro-4-methanesulfonamidobenzamide.

  • Hydrogen peroxide (H2O2) or another DNA damaging agent.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-PAR and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of 3-Fluoro-4-methanesulfonamidobenzamide for 2 hours.

  • Induce DNA damage and stimulate PARP activity by treating cells with a DNA damaging agent (e.g., 1 mM H2O2 for 15 minutes).

  • Immediately wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

  • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

  • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip and re-probe the membrane with an anti-GAPDH antibody to ensure equal protein loading. A reduction in the PAR signal in the presence of the compound indicates PARP inhibition. [7]

Tier 3: DNA Damage Assessment (γH2AX Immunofluorescence)

This assay visualizes the formation of DSBs, the key downstream cytotoxic lesion induced by PARP inhibitors in HRR-deficient cells. Phosphorylation of the histone variant H2AX (to form γH2AX) marks the sites of DSBs. [8] Materials:

  • Cells grown on glass coverslips in 24-well plates.

  • 3-Fluoro-4-methanesulfonamidobenzamide.

  • 4% paraformaldehyde (PFA) for fixation.

  • 0.25% Triton X-100 for permeabilization.

  • Blocking solution (e.g., 1% BSA in PBS).

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139).

  • Alexa Fluor-conjugated secondary antibody.

  • DAPI for nuclear counterstaining.

Procedure:

  • Seed cells on coverslips and allow them to adhere.

  • Treat the cells with the compound at a relevant concentration (e.g., 1x and 10x IC50) for 24-48 hours.

  • Wash with PBS and fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block for 1 hour with blocking solution.

  • Incubate with the primary anti-γH2AX antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour, protected from light.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

  • Quantify the number of γH2AX foci per nucleus. An increase in foci indicates an accumulation of DNA DSBs. [8]

Tier 4: Long-Term Survival (Colony Formation Assay)

This assay measures the ability of single cells to undergo continuous division and form colonies, providing an assessment of long-term cell survival after drug treatment. [9] Materials:

  • 6-well plates.

  • 3-Fluoro-4-methanesulfonamidobenzamide.

  • Crystal violet staining solution.

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to adhere.

  • Treat the cells with the compound at various concentrations for 24 hours.

  • Remove the drug-containing medium, wash with PBS, and add fresh, drug-free medium.

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • Aspirate the medium, wash with PBS, and fix the colonies with 100% methanol.

  • Stain the colonies with 0.5% crystal violet solution.

  • Wash away excess stain with water and allow the plates to dry.

  • Count the number of colonies (typically defined as clusters of ≥50 cells). A dose-dependent decrease in colony number indicates a reduction in long-term cell survival. [9][10]

Data Analysis and Interpretation

A successful characterization of 3-Fluoro-4-methanesulfonamidobenzamide will yield a cohesive dataset. The expected results for an effective PARP inhibitor are summarized below.

AssayExpected Outcome in HRR-Deficient CellsExpected Outcome in HRR-Proficient CellsInterpretation
Cell Viability Low IC50 valueHigh IC50 valueDemonstrates selective cytotoxicity (synthetic lethality).
PARP Inhibition Strong reduction in PAR signalStrong reduction in PAR signalConfirms the compound directly inhibits PARP in all cells.
γH2AX Staining Significant increase in nuclear fociMinimal or transient increase in fociShows accumulation of cytotoxic DSBs specifically in repair-deficient cells.
Colony Formation Drastic reduction in colony survivalModest reduction in colony survivalConfirms long-term, selective anti-proliferative effects.

Conclusion

The protocols outlined in this guide provide a robust framework for the preclinical, in vitro assessment of 3-Fluoro-4-methanesulfonamidobenzamide as a potential PARP inhibitor. By systematically evaluating its cytotoxicity, mechanism of action, and downstream cellular effects, researchers can build a comprehensive profile of this compound. The emphasis on using paired cell lines with differing HRR capacities is critical for validating the synthetic lethality hypothesis, a hallmark of this therapeutic class. Rigorous execution of these experiments will be instrumental in determining the future trajectory of this compound in the drug development pipeline.

References

  • Champions Oncology. (n.d.). DNA Damage Assays. Retrieved from [Link]

  • Brosh, R. M., & Matson, S. W. (2014). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. In Methods in Molecular Biology (Vol. 1144, pp. 219–243). Humana Press. Retrieved from [Link]

  • Kuzminov, A. (2021). Versatile Cell-Based Assay for Measuring Base Excision Repair of DNA Alkylation Damage. International Journal of Molecular Sciences, 22(5), 2465. Retrieved from [Link]

  • Ramos-Molina, B., et al. (2019). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. International Journal of Molecular Sciences, 20(15), 3791. Retrieved from [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 384. Retrieved from [Link]

  • Sutton, J., & TJB, G. (2020). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Molecular Cancer Therapeutics, 19(7), 1466–1476. Retrieved from [Link]

  • Zhang, L., et al. (2023). Design of Selective PARP-1 Inhibitors and Antitumor Studies. Molecules, 28(15), 5804. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methanesulfonylbenzamide. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved from [Link]

  • Ali, A., et al. (2017). In vitro analysis of PARP inhibitor nanoformulations. Biomedical Reports, 7(5), 457–462. Retrieved from [Link]

  • Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(10), 1361. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Retrieved from [Link]

  • Khan, A. (2018). PARP Inhibitors for Maintenance Therapy in Recurrent Platinum-Sensitive Ovarian Cancer. The Oncology Pharmacist. Retrieved from [Link]

  • Laville, V., et al. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols, 5(3), 103309. Retrieved from [Link]

  • Cortesi, L., et al. (2021). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry, 6(1), 31. Retrieved from [Link]

  • Dana-Farber Cancer Institute. (2016, November 17). What is a PARP Inhibitor? | Science Illustrated [Video]. YouTube. Retrieved from [Link]

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Application Notes & Protocols for Preclinical Efficacy Testing of 3-Fluoro-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Oncology Drug Development

Disclaimer: The following guide is based on the hypothesis that 3-Fluoro-4-methanesulfonamidobenzamide is an investigational Poly (ADP-ribose) polymerase (PARP) inhibitor, due to its structural characteristics. The protocols detailed herein are therefore tailored to assess the efficacy of a putative PARP inhibitor in relevant preclinical cancer models.

I. Introduction: The Rationale for Investigating 3-Fluoro-4-methanesulfonamidobenzamide as a PARP Inhibitor

Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, where the accumulation of unrepaired DNA damage results in cancer cell death. This has established PARP inhibitors as a significant class of targeted therapies, particularly in ovarian and breast cancers.

The chemical structure of 3-Fluoro-4-methanesulfonamidobenzamide, featuring a benzamide core, is suggestive of potential PARP inhibitory activity. This document provides a comprehensive guide for the preclinical evaluation of this compound in robust and well-validated animal models to determine its potential as a novel anti-cancer agent.

II. Selecting the Appropriate Animal Models: A Multi-faceted Approach

The choice of animal model is paramount for obtaining clinically translatable data. For a putative PARP inhibitor, a multi-pronged approach utilizing both cell line-derived and patient-derived xenograft models is recommended to thoroughly assess efficacy and explore mechanisms of sensitivity and resistance.[1][2][3]

A. Cell Line-Derived Xenograft (CDX) Models

CDX models, where human cancer cell lines are subcutaneously implanted into immunodeficient mice, are the standard for initial in vivo efficacy screening.[1] They offer high reproducibility and are cost-effective.

Recommended Cell Lines for Screening 3-Fluoro-4-methanesulfonamidobenzamide:

Cell LineCancer TypeKey Genetic MarkersRationale for Selection
MDA-MB-436 Triple-Negative Breast CancerBRCA1 mutantHigh sensitivity to PARP inhibitors
CAPAN-1 Pancreatic CancerBRCA2 mutantEstablished model for PARP inhibitor sensitivity
OVCAR-3 Ovarian CancerBRCA wild-type, HR proficientTo assess activity outside of BRCA mutations
A549 Non-Small Cell Lung CancerBRCA wild-typeTo explore broader anti-cancer potential
B. Patient-Derived Xenograft (PDX) Models

PDX models, created by implanting tumor fragments from a patient directly into immunodeficient mice, better recapitulate the heterogeneity and complexity of human tumors.[3] They are invaluable for confirming efficacy in a more clinically relevant setting.

Recommended PDX Models for Efficacy Confirmation:

PDX Model IDCancer TypeKey Genetic MarkersRationale for Selection
BR-01-008 Triple-Negative Breast CancerGermline BRCA1 mutationTo validate efficacy in a patient-derived context
OV-03-021 High-Grade Serous Ovarian CancerSomatic BRCA2 mutationTo confirm activity in a relevant patient population
PA-02-015 Pancreatic Ductal AdenocarcinomaATM deletionTo investigate efficacy in tumors with other DDR deficiencies[3]

III. Experimental Protocols: A Step-by-Step Guide

Adherence to well-defined and validated protocols is crucial for the integrity of preclinical studies. The following protocols are designed to be robust and align with regulatory expectations for oncology drug development.[4][5][6][7]

A. General Animal Husbandry and Ethical Considerations

All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. This includes housing in a controlled environment with a 12-hour light-dark cycle and ad libitum access to food and water.[8]

B. Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy Study

Objective: To determine the in vivo anti-tumor activity of 3-Fluoro-4-methanesulfonamidobenzamide in a CDX model.

Workflow Diagram:

CDX_Workflow cluster_prep Preparation Phase cluster_implantation Implantation Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Cell_Culture Cell Culture & Expansion Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (7 days) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing (Vehicle, Compound, Positive Control) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement (2x/week) Dosing->Monitoring Endpoint Euthanasia at Endpoint Monitoring->Endpoint Tumor volume >1500 mm³ or significant weight loss Tissue_Collection Tumor & Tissue Collection Endpoint->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis

Caption: Workflow for a Cell Line-Derived Xenograft (CDX) Efficacy Study.

Materials:

  • Selected human cancer cell line (e.g., MDA-MB-436)

  • Immunodeficient mice (e.g., NOD/SCID or NSG, 6-8 weeks old)

  • Matrigel

  • 3-Fluoro-4-methanesulfonamidobenzamide (formulated in an appropriate vehicle)

  • Positive control (e.g., Olaparib)

  • Calipers

  • Anesthesia

Procedure:

  • Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Anesthetize mice and subcutaneously inject 100 µL of the cell suspension into the right flank.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment: Administer the compound, vehicle, and positive control daily via the determined route (e.g., oral gavage).

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³) or if there are signs of excessive toxicity (e.g., >20% body weight loss).

  • Tissue Collection: At necropsy, excise tumors and collect relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics).

C. Protocol 2: Patient-Derived Xenograft (PDX) Efficacy Study

Objective: To validate the efficacy of 3-Fluoro-4-methanesulfonamidobenzamide in a more clinically relevant PDX model.

Workflow Diagram:

PDX_Workflow cluster_prep Preparation Phase cluster_implantation Implantation Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis PDX_Acquisition Acquisition of PDX Model Tumor_Implantation Subcutaneous Tumor Fragment Implantation PDX_Acquisition->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (7 days) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing (Vehicle, Compound) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement (2x/week) Dosing->Monitoring Endpoint Euthanasia at Endpoint Monitoring->Endpoint Tumor volume >1500 mm³ or significant weight loss Tissue_Collection Tumor & Tissue Collection Endpoint->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis

Caption: Workflow for a Patient-Derived Xenograft (PDX) Efficacy Study.

Procedure: The procedure for a PDX study is similar to a CDX study, with the key difference being the implantation of a small tumor fragment (2-3 mm³) from a donor PDX mouse into the flank of the experimental mice.

IV. Data Analysis and Interpretation

A. Efficacy Endpoints:

  • Tumor Growth Inhibition (TGI): Calculated as a percentage of the vehicle-treated control group.

  • Tumor Regression: A decrease in tumor volume from baseline.

  • Survival Analysis: Kaplan-Meier survival curves to assess the impact on overall survival.

B. Toxicity Assessment:

  • Body Weight Changes: A key indicator of systemic toxicity.

  • Clinical Observations: Daily monitoring for any signs of distress or adverse effects.

  • Histopathology: Of major organs at the end of the study to identify any tissue damage.

C. Pharmacodynamic (PD) Biomarkers: To confirm the on-target activity of 3-Fluoro-4-methanesulfonamidobenzamide, it is recommended to assess PARP inhibition in tumor tissues. This can be achieved by measuring the levels of poly(ADP-ribose) (PAR) via immunohistochemistry (IHC) or ELISA. A significant reduction in PAR levels in the treated group compared to the vehicle group would indicate target engagement.

V. Combination Studies: Exploring Synergistic Opportunities

PARP inhibitors have shown significant promise in combination with other anti-cancer agents, particularly those that induce DNA damage.[9] Once the single-agent efficacy of 3-Fluoro-4-methanesulfonamidobenzamide is established, combination studies with agents such as temozolomide or platinum-based chemotherapies should be considered. The design of these studies would be similar to the single-agent efficacy studies, with the addition of combination treatment arms.

VI. Regulatory Considerations

The preclinical data generated from these studies will be a critical component of any Investigational New Drug (IND) application. It is essential that all studies are well-documented and conducted in a manner that is consistent with FDA and other regulatory agency guidelines for preclinical drug development.[4][5][6][7]

VII. Conclusion

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of 3-Fluoro-4-methanesulfonamidobenzamide as a potential PARP inhibitor. By employing a combination of CDX and PDX models and incorporating pharmacodynamic and toxicological assessments, researchers can generate the comprehensive data package needed to advance this promising compound into clinical development.

References

  • Testing PARP Inhibitors Using a Murine Xenograft Model. (2017). Methods in Molecular Biology. [Link]

  • Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology. [Link]

  • PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017). Clinical Cancer Research. [Link]

  • KSQ boosts PARP inhibition in animal models of ovarian and breast cancers with USP1 inhibitor. (2020). Fierce Biotech. [Link]

  • Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. (2020). International Journal of Molecular Sciences. [Link]

  • FDA Shares Views on Juvenile Animal Studies for Oncology Drugs. (2014). RAPS. [Link]

  • FDA Perspective on the Preclinical Development of Cancer Vaccines. (2005). FDA. [Link]

  • Roadmap to Reducing Animal Testing in Preclinical Safety Studies. (2025). FDA. [Link]

  • General Considerations for Animal Studies Intended to Evaluate Medical Devices. (2023). FDA. [Link]

  • Preclinical Considerations for Products Regulated in OCTGT. (n.d.). FDA. [Link]

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Probing the MAPK/ERK Signaling Cascade: Application and Protocols for the MEK1/2 Inhibitor Selumetinib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the use of Selumetinib (AZD6244), a potent and selective inhibitor of MEK1 and MEK2, as a critical tool for investigating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document provides an in-depth understanding of the scientific principles behind the application of Selumetinib, alongside detailed, field-proven protocols for its use in both cellular and biochemical assays.

Introduction: The MAPK/ERK Pathway and the Role of MEK

The RAS-RAF-MEK-ERK cascade is a pivotal signaling pathway that translates extracellular signals into a wide array of cellular responses, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in genes such as RAS and BRAF, is a hallmark of many human cancers.[3]

The MAPK/ERK pathway is a multi-tiered kinase cascade where MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2) serve as central nodes. Activated RAF kinases phosphorylate and activate MEK1/2, which in turn are the sole known kinases that phosphorylate and activate the downstream effector kinases, ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2). This specificity makes MEK1/2 highly attractive targets for therapeutic intervention and for precise dissection of the MAPK pathway in a research setting.

Selumetinib (AZD6244): A Precision Tool for MEK1/2 Inhibition

Selumetinib is a non-ATP-competitive inhibitor of MEK1 and MEK2.[4] This allosteric mode of action, where it binds to a pocket adjacent to the ATP-binding site, confers high specificity and potency.[3][4] By locking MEK1/2 in an inactive conformation, Selumetinib prevents the phosphorylation and subsequent activation of ERK1/2, effectively silencing the downstream signaling cascade.[4]

This targeted inhibition allows researchers to meticulously probe the functional consequences of MAPK pathway suppression in various biological contexts. Selumetinib has been instrumental in preclinical research and has received FDA approval for the treatment of pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas, a testament to its on-target efficacy.[1][2][5]

Chemical and Pharmacological Properties of Selumetinib
PropertyValueSource
Chemical Formula C₁₇H₁₅BrClFN₄O₃[6]
Molar Mass 457.68 g/mol [6]
Target MEK1 and MEK2[1][5]
IC₅₀ (MEK1) 14 nM[7]
IC₅₀ (ERK1/2 phosphorylation) 10 nM[7]
Binding Mode Allosteric, non-ATP-competitive[4]

Visualizing the Mechanism of Action

The following diagram illustrates the MAPK/ERK signaling pathway and the specific point of inhibition by Selumetinib.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Selumetinib Selumetinib Selumetinib->MEK GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Selumetinib on MEK1/2.

Experimental Protocols

The following protocols provide a framework for utilizing Selumetinib to investigate the MAPK pathway. These are starting points and may require optimization based on the specific cell line and experimental goals.

Protocol 1: Assessing the Effect of Selumetinib on ERK1/2 Phosphorylation in Cultured Cells via Western Blotting

This protocol is designed to determine the effective dose and time course of Selumetinib in inhibiting ERK1/2 phosphorylation in a chosen cell line.

1. Cell Culture and Treatment:

  • Cell Line Selection: Choose a cell line with a constitutively active MAPK pathway (e.g., BRAF or RAS mutant cancer cell lines) for robust signal detection.

  • Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

  • Starvation (Optional): For studies involving growth factor stimulation, serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling.

  • Selumetinib Treatment:

    • Prepare a stock solution of Selumetinib in DMSO (e.g., 10 mM).

    • Dilute the stock solution in cell culture media to the desired final concentrations. A typical dose-response range is 0.01, 0.1, 1, 10, and 100 nM.

    • For a time-course experiment, treat cells with a fixed concentration of Selumetinib (e.g., 100 nM) for various durations (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

  • Stimulation (Optional): If studying growth factor-induced signaling, add the growth factor (e.g., EGF, FGF) for a short period (e.g., 10-15 minutes) before harvesting.

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

3. Western Blotting:

  • Sample Preparation: Denature protein lysates by boiling in Laemmli sample buffer.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[8][9][10]

4. Data Analysis:

  • Quantify the band intensities for p-ERK1/2 and total ERK1/2.

  • Normalize the p-ERK1/2 signal to the total ERK1/2 signal to account for loading differences.

  • Plot the normalized p-ERK1/2 levels as a function of Selumetinib concentration or time.

Workflow for Western Blot Analysis of p-ERK Inhibition

WB_Workflow A Cell Culture & Treatment with Selumetinib B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Protein Transfer B->C D Blocking & Antibody Incubation (p-ERK, Total ERK) C->D E Signal Detection & Imaging D->E F Data Analysis: Normalize p-ERK to Total ERK E->F

Caption: A streamlined workflow for assessing Selumetinib's effect on ERK phosphorylation.

Protocol 2: In Vitro MEK1 Kinase Assay

This biochemical assay directly measures the inhibitory activity of Selumetinib on purified MEK1 kinase.

1. Reagents and Materials:

  • Recombinant active MEK1 kinase.

  • Recombinant inactive ERK2 kinase (as a substrate).

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP).

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Selumetinib at various concentrations.

2. Assay Procedure:

  • Prepare a reaction mixture containing MEK1 kinase, inactive ERK2, and kinase reaction buffer.

  • Add Selumetinib at a range of concentrations to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer.

3. Detection of ERK2 Phosphorylation:

  • Radiometric Assay:

    • Separate the reaction products by SDS-PAGE.

    • Expose the gel to a phosphor screen or X-ray film to detect the incorporation of ³²P into ERK2.[7]

  • Non-Radioactive Assays (e.g., LanthaScreen™, HTRF®):

    • These assays typically use a phosphorylation-specific antibody labeled with a fluorescent donor and a substrate labeled with a fluorescent acceptor. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.

4. Data Analysis:

  • Quantify the amount of phosphorylated ERK2 at each Selumetinib concentration.

  • Plot the percentage of MEK1 activity versus the logarithm of the Selumetinib concentration.

  • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validating Systems and Data Interpretation

  • Western Blotting: The inclusion of both phospho-specific and total protein antibodies for the target of interest (e.g., p-ERK and total ERK) is a critical self-validating step. A decrease in the phospho-protein signal without a corresponding decrease in the total protein signal confirms specific inhibition of phosphorylation rather than protein degradation.

  • In Vitro Kinase Assays: Performing the assay with and without the kinase or the substrate serves as essential negative controls to ensure that the observed signal is dependent on the enzymatic activity of interest. A known potent MEK inhibitor can be used as a positive control.

  • Cell Viability Assays: When correlating signaling inhibition with a cellular phenotype, such as reduced proliferation, it is crucial to demonstrate that the effect occurs at concentrations of Selumetinib that inhibit ERK phosphorylation. This establishes a clear link between target engagement and the biological outcome.

Conclusion

Selumetinib is a powerful and specific pharmacological tool for dissecting the MAPK/ERK signaling pathway. Its well-defined mechanism of action and high selectivity for MEK1/2 enable researchers to confidently attribute observed biological effects to the inhibition of this central signaling cascade. The protocols outlined in this guide provide a robust starting point for integrating Selumetinib into a wide range of research applications, from basic signal transduction studies to preclinical drug development.

References

  • The Science Behind Selumetinib: Mechanism of Action and Clinical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Clinical Review - Selumetinib (Koselugo). (2023). In CADTH Common Drug Reviews. Canadian Agency for Drugs and Technologies in Health. [Link]

  • Selumetinib shows 'limited efficacy' for paediatric tumours with MAPK pathway alterations. (2022, April 18). ESMO. [Link]

  • Selumetinib in Treating Patients with Neurofibromatosis Type 1 and Cutaneous Neurofibroma. (n.d.). National Cancer Institute. [Link]

  • Targeting the RAS/MAPK pathway in NF1 with selumetinib therapy. (2025). ResearchGate. [Link]

  • Selumetinib in Children and Young Adults With Tumors That Have Activating MAPK Pathway Alterations. (2022, April 18). The ASCO Post. [Link]

  • Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo. (2021). Neuro-Oncology Advances, 3(1), vdab016. [Link]

  • Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis. (2023). Cureus, 15(5), e39103. [Link]

  • Selumetinib. (n.d.). PubChem. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. (2021). Clinical Pharmacokinetics, 60(10), 1291–1305. [Link]

  • Inhibition of YAP Sensitizes the Selumetinib Treatment for Neurofibromatosis Type 1 Related Plexiform Neurofibroma. (2023). Journal of Cancer, 14(2), 273–283. [Link]

  • Koselugo (selumetinib) Prescribing Information. (2020, April). U.S. Food and Drug Administration. [Link]

  • Selumetinib in the Treatment of Neurofibromatosis Type 1 (NF1). (2025). Clausius Scientific Press. [Link]

  • Phase II trial of the MEK 1/2 inhibitor selumetinib (AZD6244, ARRY-142886 Hydrogen Sulfate) in adults with neurofibromatosis type 1 (NF1) and inoperable plexiform neurofibromas (PN). (2025). ResearchGate. [Link]

  • FDA approves selumetinib for adults with neurofibromatosis type 1 with symptomatic, inoperable plexiform neurofibromas. (2025, November 19). U.S. Food and Drug Administration. [Link]

  • Western blot analysis shows pErk reduction through selumetinib treatment and by removal of stromal support. (n.d.). ResearchGate. [Link]

  • Selumetinib for treating symptomatic and inoperable plexiform neurofibromas associated with type 1 neurofibromatosis in children aged 3 and over. (2022, May 5). National Institute for Health and Care Excellence (NICE). [Link]

  • Selumetinib. (n.d.). Wikipedia. [Link]

  • Protein expression investigation by Western blot upon treatment with selumetinib and/or BEZ235. (n.d.). ResearchGate. [Link]

  • FDA Approves Selumetinib for Paediatric Patients 1 Year of Age and Older with Neurofibromatosis Type 1 with Symptomatic, Inoperable Plexiform Neurofibromas. (2025, September 25). ESMO. [Link]

  • Comparison of IC50 values to the MEK inhibitor selumetinib between KRaslox KRASMUT cells expressing different KRAS isoforms. (n.d.). ResearchGate. [Link]

  • FDA Expands Selumetinib Use to Younger Children With NF1 Tumors. (2025, September 10). Cancer Currents Blog - National Cancer Institute. [Link]

  • Interfering with the RAS-mitogen-activated protein kinase (RAS-MAPK) cascade upstream of mitogen activated protein kinase kinase (MEK), together with MEK inhibition, augment effects of MEK inhibition on neurofibroma volume and tumor macrophages in a preclinical model system. (2023). eScholarship. [Link]

  • In vitro sensitivity to selumetinib. A, 31 cell lines with IC50 represented in μmol/L. (n.d.). ResearchGate. [Link]

  • FDA Approves Selumetinib for Adults With Neurofibromatosis Type 1. (2025, November 20). AJMC. [Link]

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3-Fluoro-4-methanesulfonamidobenzamide for investigating enzyme kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Investigating Enzyme Kinetics with 3-Fluoro-4-methanesulfonamidobenzamide: A Guide to Characterizing Novel Enzyme Inhibitors

For: Researchers, scientists, and drug development professionals.

Abstract

Enzyme inhibitors are fundamental tools in biochemical research and are the cornerstone of many therapeutic strategies. Understanding the kinetic behavior of a potential inhibitor is crucial for elucidating its mechanism of action and for guiding drug discovery efforts. This document provides a comprehensive guide for investigating the enzyme kinetics of 3-Fluoro-4-methanesulfonamidobenzamide , a compound of interest for its potential biological activity. While specific enzyme targets for this compound are still under active investigation, this guide presents a universal workflow for its characterization against any given enzyme. We will detail the principles and step-by-step protocols for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), and for elucidating the mode of inhibition.

Introduction: The Rationale for Kinetic Analysis

The study of enzyme kinetics provides invaluable insights into the catalytic mechanism of an enzyme and how its activity is modulated by inhibitors.[1][2] By systematically varying the concentrations of the substrate and a potential inhibitor, we can determine the nature of the interaction between the inhibitor and the enzyme. This is critical for structure-activity relationship (SAR) studies in drug development.[2][3]

3-Fluoro-4-methanesulfonamidobenzamide is a small molecule with structural motifs that suggest potential interactions with enzyme active sites. Its sulfonamide and benzamide moieties can participate in hydrogen bonding and other non-covalent interactions, making it a candidate for investigation as an enzyme inhibitor.

This guide will walk you through the logical progression of experiments to characterize the inhibitory profile of 3-Fluoro-4-methanesulfonamidobenzamide.

Preliminary Considerations & Material Preparation

Before initiating kinetic assays, it is essential to establish a robust and reliable experimental system.

Compound Information
PropertyValueSource
IUPAC Name 3-fluoro-4-methanesulfonylbenzamidePubChem[4]
Molecular Formula C8H8FNO3SPubChem[4]
Molecular Weight 217.22 g/mol PubChem[4]
Solubility To be determined empirically in assay buffer. A stock solution in DMSO is recommended.General Practice
Reagent and Buffer Preparation
  • Enzyme Stock Solution: Prepare a concentrated stock of the purified target enzyme in a suitable buffer that ensures stability. The final enzyme concentration in the assay should be significantly lower than the anticipated inhibitor concentrations.

  • Substrate Stock Solution: Prepare a high-concentration stock of the substrate in the assay buffer.

  • Inhibitor Stock Solution (3-Fluoro-4-methanesulfonamidobenzamide): Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Assay Buffer: The choice of buffer is critical and should be optimized for the specific enzyme, ensuring a stable pH and ionic strength.

Experimental Workflow: A Step-by-Step Approach

The characterization of an enzyme inhibitor typically follows a hierarchical process, starting with a determination of its potency and progressing to a detailed mechanistic analysis.

G cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Reversibility Assessment cluster_2 Phase 3: Mechanism of Inhibition a Dose-Response Curve Generation b IC50 Value Calculation a->b Data Analysis c Rapid Dilution Experiment b->c Proceed if potent d Determination of Reversible vs. Irreversible Inhibition c->d Analysis of Activity Recovery e Kinetic Assays with Varying Substrate and Inhibitor Concentrations d->e If reversible f Lineweaver-Burk Plot Analysis e->f Data Plotting g Determination of Inhibition Type (Competitive, Non-competitive, etc.) f->g Interpretation

Figure 1: A high-level overview of the experimental workflow for characterizing an enzyme inhibitor.

Phase 1: Determining the IC50 Value

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[5] It is a common measure of inhibitor potency.

Protocol 1: IC50 Determination

  • Prepare Serial Dilutions: Perform serial dilutions of the 3-Fluoro-4-methanesulfonamidobenzamide stock solution in DMSO. A common approach is to use 2-fold or half-log dilutions.[5]

  • Assay Plate Setup: In a microtiter plate, add the assay buffer, the enzyme solution, and the diluted inhibitor to the appropriate wells. Include controls for uninhibited enzyme activity (DMSO vehicle only) and background (no enzyme).

  • Pre-incubation: Incubate the enzyme and inhibitor together for a defined period (e.g., 10-15 minutes) to allow for binding to occur.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction. The substrate concentration should ideally be at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[2][3]

  • Monitor Reaction Progress: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).[6] Ensure that you are measuring the initial velocity of the reaction.[1]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][5]

Phase 2: Assessing Reversibility of Inhibition

It is crucial to determine whether 3-Fluoro-4-methanesulfonamidobenzamide is a reversible or irreversible inhibitor.[7] Irreversible inhibitors typically form covalent bonds with the enzyme.

Protocol 2: Rapid Dilution Assay for Reversibility

  • Concentrated Incubation: Incubate the enzyme with a high concentration of 3-Fluoro-4-methanesulfonamidobenzamide (e.g., 10x IC50) for a prolonged period (e.g., 30-60 minutes). Also, prepare a control incubation with the enzyme and DMSO.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the substrate. The dilution should reduce the inhibitor concentration to well below its IC50.

  • Monitor Activity Recovery: Immediately monitor the enzymatic activity over time.

  • Interpretation:

    • Reversible Inhibition: If the enzyme activity rapidly returns to the level of the diluted control, the inhibition is reversible.

    • Irreversible Inhibition: If the enzyme activity does not recover, the inhibition is likely irreversible.

Phase 3: Elucidating the Mechanism of Inhibition

For reversible inhibitors, further kinetic studies are necessary to determine the mechanism of action (e.g., competitive, non-competitive, uncompetitive).[1][8]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a Inhibitor binds to the free enzyme at the active site. b Increases apparent Km, Vmax remains unchanged. c Inhibitor binds to an allosteric site on the free enzyme or the enzyme-substrate complex. d Decreases Vmax, Km remains unchanged. e Inhibitor binds only to the enzyme-substrate complex. f Decreases both Vmax and apparent Km.

Figure 2: A summary of the key characteristics of different types of reversible enzyme inhibition.

Protocol 3: Mechanism of Inhibition Studies

  • Experimental Design: Set up a matrix of experiments where both the substrate and 3-Fluoro-4-methanesulfonamidobenzamide concentrations are varied. Use several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) and a range of substrate concentrations (e.g., 0.5x Km to 10x Km).[3]

  • Data Collection: For each combination of inhibitor and substrate concentration, measure the initial reaction velocity.

  • Data Analysis:

    • Plot the data using a double reciprocal plot (Lineweaver-Burk plot), where 1/velocity is plotted against 1/[Substrate].

    • Analyze the pattern of the lines generated for each inhibitor concentration.

Interpreting Lineweaver-Burk Plots:

Inhibition TypeLineweaver-Burk Plot CharacteristicsEffect on Kinetic Parameters
Competitive Lines intersect on the y-axis.Apparent Km increases, Vmax is unchanged.[9]
Non-competitive Lines intersect on the x-axis.Km is unchanged, Vmax decreases.[7]
Uncompetitive Lines are parallel.Both apparent Km and Vmax decrease.[3]

From these plots, the inhibition constant (Ki) can be calculated. For competitive inhibition, Ki can be determined from the change in the apparent Km. For non-competitive inhibition, it can be determined from the change in Vmax.

Concluding Remarks

This application note provides a systematic framework for the kinetic characterization of 3-Fluoro-4-methanesulfonamidobenzamide as a potential enzyme inhibitor. By following these protocols, researchers can obtain robust and reproducible data to determine its potency, reversibility, and mechanism of inhibition. These findings will be instrumental in understanding its biological function and in guiding further drug development efforts.

References

  • Steady-state enzyme kinetics. The Biochemist - Portland Press.
  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH.
  • How should I start with Enzyme-Inhibitor kinetics assay?.
  • What Are Enzyme Kinetic Assays?. Tip Biosystems.
  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • 3-Fluoro-4-methanesulfonylbenzamide. PubChem.
  • Enzymes: Inhibitors (A-level Biology). Study Mind.
  • (3-Fluoro-4-methylphenyl)methanesulfonamide. PubChem.
  • Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes.
  • 3-Fluoro-4-methanesulfonamidobenzene-1-sulfonamide. BLD Pharm.
  • Enzyme Inhibition. Chemistry LibreTexts.

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Troubleshooting & Optimization

Overcoming challenges in the synthesis of 3-Fluoro-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-methanesulfonamidobenzamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our goal is to equip you with the expertise to overcome common challenges, ensuring a successful and efficient synthesis.

Introduction

The synthesis of 3-Fluoro-4-methanesulfonamidobenzamide is a critical process in the development of various pharmaceutical agents. The molecule's structure, featuring a fluorine atom and a methanesulfonamide group on a benzamide scaffold, presents unique synthetic challenges. This guide is structured to address these challenges head-on, offering practical solutions grounded in chemical principles.

Visualizing the Synthesis Pathway

A clear understanding of the reaction sequence is paramount. The following diagram outlines the primary synthetic route from 3-amino-4-fluorobenzoic acid.

Synthesis_Pathway A 3-Amino-4-fluorobenzoic Acid B 3-Amino-4-fluorobenzamide A->B Amidation (EDC, HOBt, NH4Cl, DMF) C 3-Fluoro-4-methanesulfonamidobenzamide B->C Sulfonylation (MsCl, Pyridine)

Caption: Synthetic route to 3-Fluoro-4-methanesulfonamidobenzamide.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering probable causes and actionable solutions.

Issue 1: Low Yield in the Amidation of 3-Amino-4-fluorobenzoic Acid

  • Question: I am experiencing a low yield (less than 60%) when converting 3-amino-4-fluorobenzoic acid to 3-amino-4-fluorobenzamide using EDC and HOBt. What could be the cause, and how can I improve it?

  • Answer:

    • Probable Causes:

      • Incomplete Activation of Carboxylic Acid: The activation of the carboxylic acid by the carbodiimide (EDC) may be inefficient. This can be due to moisture in the solvent (DMF) or reagents, which hydrolyzes the active O-acylisourea intermediate.

      • Side Reactions: The primary amine of another molecule of 3-amino-4-fluorobenzoic acid can react with the activated carboxyl group, leading to dimer or oligomer formation. The presence of hydroxybenzotriazole (HOBt) is intended to minimize this by forming a more stable active ester, but this may not be completely effective.

      • Suboptimal Reaction Temperature: While the reaction is often initiated at 0°C to control the initial exothermic reaction, maintaining this low temperature for an extended period might slow down the reaction rate excessively. Conversely, running the reaction at too high a temperature can promote side reactions.

      • Inefficient Work-up: Product loss during the aqueous work-up and extraction is a common issue. The product has some water solubility, and insufficient extraction with ethyl acetate can lead to lower isolated yields.

    • Troubleshooting Workflow:

    Amidation_Troubleshooting Start Low Yield in Amidation Step Cause1 Check for Moisture (Dry Solvents/Reagents) Start->Cause1 Cause2 Optimize Reagent Stoichiometry (Slight excess of EDC/HOBt) Start->Cause2 Cause3 Adjust Reaction Temperature (Allow to warm to RT) Start->Cause3 Cause4 Improve Work-up Procedure (Saturate aqueous layer with NaCl, multiple extractions) Start->Cause4 Solution Improved Yield Cause1->Solution Cause2->Solution Cause3->Solution Cause4->Solution

    Caption: Troubleshooting workflow for the amidation step.

    • Detailed Solutions:

      • Ensure Anhydrous Conditions: Use freshly distilled or anhydrous grade DMF. Dry all glassware thoroughly before use. Store EDC and HOBt in a desiccator.

      • Optimize Reagent Equivalents: A slight excess of the coupling reagents can drive the reaction to completion. A typical ratio is 1.2 equivalents of EDC and 1.3 equivalents of HOBt relative to the carboxylic acid.[1]

      • Temperature Control: Start the reaction at 0°C, but allow it to slowly warm to room temperature and stir for 12-24 hours to ensure completion.[1]

      • Enhanced Extraction: During work-up, after quenching with ice-cold water, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency into ethyl acetate. Perform multiple extractions (e.g., 3 x volume of aqueous layer).

Issue 2: Formation of Impurities during Methanesulfonylation

  • Question: During the reaction of 3-amino-4-fluorobenzamide with methanesulfonyl chloride (MsCl), I am observing multiple spots on my TLC plate, and the final product is difficult to purify. What are these impurities, and how can I prevent their formation?

  • Answer:

    • Probable Causes:

      • Di-sulfonylation: The primary amide (-CONH2) can also react with methanesulfonyl chloride, especially if an excess of the reagent is used or if the reaction temperature is too high, leading to the formation of a di-sulfonated impurity.

      • Reaction with Pyridine: Methanesulfonyl chloride can react with the pyridine solvent to form a pyridinium salt, which can complicate the reaction and purification.

      • Hydrolysis of Methanesulfonyl Chloride: Any moisture present in the reaction will hydrolyze MsCl to methanesulfonic acid, which can protonate the starting amine, rendering it unreactive.

      • Incomplete Reaction: Insufficient reaction time or a low temperature may lead to an incomplete reaction, leaving unreacted starting material.

    • Recommended Protocol and Purity Analysis:

ParameterRecommended ConditionRationale
Solvent Anhydrous Pyridine or Dichloromethane (DCM) with a non-nucleophilic base (e.g., triethylamine)Pyridine acts as both solvent and base. DCM with an alternative base can sometimes offer cleaner reactions.
Temperature 0°C to room temperatureControls the reactivity of MsCl and minimizes side reactions.
MsCl Equivalents 1.05 - 1.1 equivalentsA slight excess ensures complete conversion without promoting significant di-sulfonylation.
Reaction Time 2-4 hours (monitor by TLC)Avoids prolonged reaction times that can lead to impurity formation.
Work-up Quench with water/ice, acidify with HCl to remove pyridine, extract with ethyl acetate.Neutralizes the base and removes it as a water-soluble salt.

Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety precautions for this synthesis?

    • A1: Both methanesulfonyl chloride and pyridine are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. EDC is a skin irritant. DMF is a potential teratogen and should be handled with care.

  • Q2: Can I use a different coupling agent for the amidation step?

    • A2: Yes, other carbodiimide-based coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) can be used. However, the urea byproduct from DCC is insoluble and requires filtration, which can sometimes trap the product. Other reagents like HATU or HBTU are also effective but are generally more expensive. For most applications, the EDC/HOBt system provides a good balance of reactivity and ease of work-up.[1]

  • Q3: My final product has a persistent color. How can I decolorize it?

    • A3: A persistent color often indicates the presence of trace impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can often yield a colorless, crystalline product. A charcoal treatment of the solution before recrystallization can also be effective in removing colored impurities.

  • Q4: Are there alternative synthetic routes to 3-Fluoro-4-methanesulfonamidobenzamide?

    • A4: While the described route is common, alternative strategies exist. One could, for example, start with 4-fluoro-3-nitrobenzoic acid, perform the amidation, followed by reduction of the nitro group to an amine, and then proceed with the sulfonylation. The choice of route often depends on the availability and cost of the starting materials.

Experimental Protocols

Protocol 1: Synthesis of 3-amino-4-fluorobenzamide[1]

  • To a solution of 3-amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol) in dimethylformamide (DMF, 10 mL), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.47 g, 7.7 mmol) and hydroxybenzotriazole (HOBt) (1.04 g, 7.7 mmol) at 0°C under a nitrogen atmosphere.

  • Add ammonium chloride (1.71 g, 32 mmol) to the mixture.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis of 3-Fluoro-4-methanesulfonamidobenzamide

  • Dissolve 3-amino-4-fluorobenzamide (1.0 g, 6.5 mmol) in anhydrous pyridine (10 mL) and cool the solution to 0°C in an ice bath.

  • Slowly add methanesulfonyl chloride (0.55 mL, 7.15 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 3 hours.

  • Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexane).

  • Once the starting material is consumed, pour the reaction mixture onto crushed ice.

  • Acidify the mixture with 2M HCl to a pH of ~2 to dissolve the pyridine hydrochloride.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

References

Sources

Technical Support Center: Optimization of 3-Fluoro-4-methanesulfonamidobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-methanesulfonamidobenzamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your reaction conditions for optimal yield and purity.

I. Synthesis Overview & Core Logic

The synthesis of 3-Fluoro-4-methanesulfonamidobenzamide typically proceeds via a two-step sequence starting from a commercially available precursor, 4-amino-3-fluorobenzonitrile. The core strategy involves:

  • Sulfonylation: Formation of the sulfonamide group by reacting the aniline nitrogen of 4-amino-3-fluorobenzonitrile with methanesulfonyl chloride.

  • Hydrolysis: Conversion of the nitrile group to the primary amide functionality under controlled conditions.

This sequence is generally preferred due to the robust nature of the nitrile group under standard sulfonylation conditions and the availability of reliable methods for its subsequent hydrolysis.

Reaction Pathway Diagram

Reaction_Pathway SM 4-Amino-3-fluorobenzonitrile INT 3-Fluoro-4-methanesulfonamidobenzonitrile SM->INT  Methanesulfonyl Chloride,  Pyridine, 0°C to rt PROD 3-Fluoro-4-methanesulfonamidobenzamide INT->PROD  H₂O₂, NaOH or H₂SO₄,  Controlled Heat

Caption: Overall synthetic route to the target compound.

II. Frequently Asked Questions (FAQs)

Part A: Sulfonylation Stage

Q1: What is the optimal base for the sulfonylation of 4-amino-3-fluorobenzonitrile?

A1: Pyridine is the most highly recommended base for this reaction. It serves a dual purpose: it acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated during the reaction, and it can also function as the solvent.[1] Using at least one equivalent of a suitable base is critical; otherwise, the generated HCl will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[1] While other tertiary amines like triethylamine (TEA) can be used in an aprotic solvent like dichloromethane (DCM), pyridine often gives cleaner reactions and simplifies workup.

Q2: My sulfonyl chloride is old. Can I still use it?

A2: Caution is advised. Methanesulfonyl chloride is highly susceptible to hydrolysis from atmospheric moisture, breaking down into methanesulfonic acid and HCl. This reduces the amount of active reagent and introduces acid impurities that can complicate the reaction. It is crucial to use a fresh or properly stored bottle of methanesulfonyl chloride. If you suspect degradation, it's best to use a new bottle or purify the reagent by distillation. The presence of hydrolyzed starting material is a primary cause of low yield.[1]

Q3: What is the ideal reaction temperature and why is it important?

A3: The reaction should be initiated at a low temperature (0 °C) and then allowed to warm to room temperature. The initial cooling is vital to control the exothermicity of the reaction between the highly reactive methanesulfonyl chloride and the aniline. Adding the sulfonyl chloride slowly at 0 °C prevents a rapid temperature spike, which can lead to the formation of side products and potential decomposition of the sulfonylating agent.[2] Once the initial addition is complete, allowing the reaction to proceed at room temperature for several hours is typically sufficient to drive it to completion.

Part B: Nitrile Hydrolysis Stage

Q1: What are the best conditions for converting the nitrile to the primary amide without over-hydrolysis to the carboxylic acid?

A1: Selective hydrolysis of the nitrile to the primary amide is the key challenge in this step. Two reliable methods are commonly employed:

  • Basic Peroxide (Radziszewski Reaction): Using hydrogen peroxide in the presence of a base like sodium hydroxide is highly effective. The hydroperoxide anion is the active nucleophile, and the reaction often proceeds at moderate temperatures (40-60 °C), minimizing the risk of hydrolyzing the newly formed amide.

  • Concentrated Acid: Controlled heating in concentrated sulfuric acid can also yield the amide. The acid protonates the nitrile, activating it for attack by water. However, this method requires careful temperature and time control, as prolonged heating will inevitably lead to the formation of the corresponding carboxylic acid.

Q2: I am seeing the formation of 3-fluoro-4-methanesulfonamidobenzoic acid as a byproduct. How can I prevent this?

A2: The formation of the carboxylic acid is a direct result of over-hydrolysis. To minimize this:

  • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the intermediate nitrile is consumed.

  • Control Stoichiometry: In the basic peroxide method, avoid a large excess of base or peroxide, as this can promote the second hydrolysis step.

III. Troubleshooting Guide

This section addresses common problems encountered during the synthesis and provides a logical framework for resolving them.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Problem: Low Final Yield check_step1 Sulfonylation Step Low conversion or impure intermediate? start->check_step1 check_step2 Hydrolysis Step Incomplete reaction or side products formed? start->check_step2 sub_step1 Reagent Quality Sulfonyl chloride old? Anhydrous solvent? check_step1:f1->sub_step1 sub_step2 Reaction Conditions Temp too low/high? Insufficient base? check_step1:f1->sub_step2 sub_step3 Workup Issue Product lost during extraction/precipitation? check_step1:f1->sub_step3 sub_step4 Reaction Conditions Temp too low? Reaction time too short? check_step2:f1->sub_step4 sub_step5 Over-Hydrolysis Carboxylic acid detected? check_step2:f1->sub_step5 sol_step1 Solution: Use fresh MeSO₂Cl. Dry solvents. sub_step1:f0->sol_step1 sol_step2 Solution: Add MeSO₂Cl at 0°C. Use >1 eq. Pyridine. sub_step2:f0->sol_step2 sol_step3 Solution: Adjust pH before extraction. Optimize anti-solvent. sub_step3:f0->sol_step3 sol_step4 Solution: Increase temp gently (e.g., 50°C). Monitor by TLC until complete. sub_step4:f0->sol_step4 sol_step5 Solution: Lower temp. Reduce reaction time. sub_step5:f0->sol_step5

Caption: A decision tree for troubleshooting low-yield issues.

Problem Potential Cause Recommended Solution
Low Yield in Sulfonylation Step Moisture Contamination: Methanesulfonyl chloride has hydrolyzed.Ensure all glassware is oven-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).[1]
Inadequate Base: The amine starting material was protonated by generated HCl, deactivating it.Use at least one full equivalent of a suitable base like pyridine or triethylamine.[1] For less reactive systems, a stronger base might be needed, but pyridine is optimal here.
Thermal Decomposition: Reaction temperature was too high, degrading the sulfonyl chloride.Maintain a low temperature (0 °C) during the addition of methanesulfonyl chloride.[2]
Formation of Polymeric Byproducts Intermolecular Reaction: The amine of one molecule reacts with the newly formed sulfonyl chloride group on another.This is less common with an activated aniline but can be suppressed by slow, controlled addition of the sulfonylating agent at low temperatures to keep its instantaneous concentration low.[3]
Incomplete Nitrile Hydrolysis Insufficient Activation: Reaction temperature is too low or time is too short.Gently warm the reaction mixture (e.g., to 50-60 °C) and monitor by TLC until the starting nitrile spot disappears.
Product Fails to Precipitate/Crystallize Incorrect Solvent System: The chosen solvent or anti-solvent is not appropriate for the product's solubility profile.The product is moderately polar. For precipitation from the reaction mixture, adding cold water is often effective. For recrystallization, solvent systems like ethanol/water or isopropanol/water can be screened.
Purification Challenges Persistent Impurities: Co-precipitation of starting materials or byproducts.If simple precipitation or recrystallization is insufficient, column chromatography using silica gel with a mobile phase of ethyl acetate/hexanes or dichloromethane/methanol may be required.

IV. Optimized Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-methanesulfonamidobenzonitrile (Intermediate)
Experimental Workflow Diagram

Experimental_Workflow A 1. Dissolve Starting Material (4-amino-3-fluorobenzonitrile) in anhydrous pyridine. B 2. Cool to 0°C (ice-water bath). A->B C 3. Add Methanesulfonyl Chloride dropwise over 30 min. B->C D 4. Warm to Room Temp & Stir for 4-6 hours. C->D E 5. Monitor Reaction by TLC. D->E F 6. Quench Reaction by pouring into ice-water. E->F G 7. Filter Precipitate. F->G H 8. Wash Solid with water, then cold heptane. G->H I 9. Dry Under Vacuum. H->I

Caption: Step-by-step workflow for the sulfonylation reaction.

Materials & Reagents:

  • 4-Amino-3-fluorobenzonitrile (1.0 eq)

  • Methanesulfonyl Chloride (1.1 eq)

  • Anhydrous Pyridine (5-10 volumes)

  • Deionized Water

  • Heptane

Procedure:

  • Charge a clean, dry, nitrogen-flushed round-bottom flask with 4-amino-3-fluorobenzonitrile (1.0 eq).

  • Add anhydrous pyridine (5-10 volumes, e.g., 5-10 mL per gram of starting material). Stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes) until the starting material spot is no longer visible.

  • Once complete, slowly pour the reaction mixture into a beaker containing ice-water (approx. 10 times the volume of pyridine used).

  • A precipitate will form. Stir the slurry for 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water, followed by a wash with cold heptane to aid in drying.

  • Dry the white to off-white solid under vacuum at 40-50 °C to a constant weight.

Protocol 2: Synthesis of 3-Fluoro-4-methanesulfonamidobenzamide (Final Product)

Materials & Reagents:

  • 3-Fluoro-4-methanesulfonamidobenzonitrile (1.0 eq)

  • Dimethyl Sulfoxide (DMSO) (5 volumes)

  • Hydrogen Peroxide (35% solution, 3.0 eq)

  • Sodium Hydroxide (1.0 M solution)

  • Deionized Water

Procedure:

  • Charge a round-bottom flask with 3-fluoro-4-methanesulfonamidobenzonitrile (1.0 eq) and DMSO (5 volumes). Stir to dissolve.

  • Add hydrogen peroxide (3.0 eq, 35% solution) to the mixture.

  • Cool the flask to 10-15 °C. Slowly add 1.0 M sodium hydroxide solution dropwise, maintaining the temperature below 25 °C.

  • After the base addition, heat the reaction mixture to 50-60 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting nitrile is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to a beaker of cold deionized water (10-15 volumes).

  • A white precipitate will form. Stir the slurry for 1 hour in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7).

  • Dry the final product under vacuum at 50-60 °C. Recrystallize from an ethanol/water mixture if further purification is needed.

V. References

  • BenchChem. (2025). Optimizing reaction conditions for sulfonylation.

  • BenchChem. (2025). Minimizing side products in sulfonamide synthesis.

  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.

  • ResearchGate. (2021). Why did my amide syntesis does not work?.

Sources

Purification strategies for high-purity 3-Fluoro-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Fluoro-4-methanesulfonamidobenzamide (C₈H₈FNO₃S, Mol. Wt.: 217.22 g/mol ).[1] Achieving high purity for this and other active pharmaceutical ingredients is critical for reproducible downstream applications, ensuring safety and efficacy. This guide is structured to provide both high-level strategies and in-depth troubleshooting for common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should expect in my crude 3-Fluoro-4-methanesulfonamidobenzamide?

A1: Impurities are typically process-related and can originate from starting materials, by-products, or degradation. Based on common synthetic routes for analogous sulfonamides, potential impurities include:

  • Starting Materials: Unreacted precursors such as 4-bromo-2-fluoro-1-methanesulfonyl-benzene or related intermediates.[2]

  • Positional Isomers: Isomers formed during aromatic substitution reactions, for example, where the functional groups are arranged differently on the benzene ring.

  • Hydrolyzed Products: Hydrolysis of the benzamide or sulfonamide functional groups under acidic or basic conditions used during workup.

  • Desfluoro Impurities: A common process-related impurity in fluorinated compounds is the corresponding non-fluorinated (desfluoro) analog, which can be difficult to separate due to similar polarity.[3]

Q2: What is the most effective primary purification strategy for this compound?

A2: For crude material that is mostly the desired product (>85-90%), recrystallization is the most efficient and scalable initial purification method.[4] It leverages differences in solubility between the product and impurities at varying temperatures. For more complex mixtures or to remove closely related impurities, column chromatography is recommended.

Q3: How can I reliably assess the purity of my final product?

A3: A multi-technique approach is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed HPLC method can separate and quantify impurities with high sensitivity.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown peaks seen in the HPLC chromatogram by providing molecular weight information.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure of the main component and detect impurities, sometimes even those that do not have a UV chromophore for HPLC detection.

  • Differential Scanning Calorimetry (DSC): A sharp melting point observed by DSC is a strong indicator of high purity. Impurities typically cause melting point depression and broadening.[7]

Purification Troubleshooting Guide

This section addresses specific issues you may encounter during the purification workflow.

Scenario 1: Poor Recovery After Recrystallization

Q: I performed a recrystallization, but my yield was very low (<50%). What went wrong?

A: Low recovery is typically a solubility issue. Here are the causal factors and solutions:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If solubility is still high at low temperatures, you will lose product in the mother liquor. Solution: Perform a thorough solvent screen. (See Protocol 1).

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, product can crash out along with the impurities. Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent a sudden drop in temperature.

  • Incomplete Crystallization: The cooling process may not have been long enough or cold enough. Solution: After initial cooling to room temperature, place the flask in an ice bath for at least an hour to maximize crystal formation.

Scenario 2: Oily Precipitate Instead of Crystals

Q: My compound "oiled out" during recrystallization instead of forming solid crystals. How do I fix this?

A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Causality: The compound separates as a liquid phase because it is insoluble in the solvent at that temperature but has not yet reached a temperature where it can solidify into a crystal lattice.

  • Solutions:

    • Lower the Temperature: Re-heat the solution to re-dissolve the oil, then allow it to cool much more slowly without disturbance. A slower cooling rate gives molecules more time to orient into a crystal lattice.

    • Add More Solvent: The oil may have formed because the solution was too concentrated. Add a small amount of additional hot solvent and re-cool.

    • Change the Solvent System: Use a solvent with a lower boiling point. Alternatively, use a binary solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.

Scenario 3: Persistent Impurities in HPLC After Multiple Purifications

Q: I have an impurity peak in my HPLC that remains even after recrystallization and column chromatography. What are my next steps?

A: This indicates a "difficult" impurity, likely with polarity and structural characteristics very similar to your target compound.

  • Identify the Impurity: The first step is to understand what you are trying to remove. Use LC-MS to get a molecular weight for the impurity peak.[7] This can help determine if it's a structural isomer, a desfluoro analog, or another closely related species.[3]

  • Optimize Chromatography:

    • Change Selectivity: If using a standard C18 column, switch to a different stationary phase. A phenyl-hexyl or a polar-embedded phase can offer different selectivity and may resolve the peaks.

    • Modify Mobile Phase: Small changes can have a large impact. Adjust the pH of the aqueous portion (if the compound has ionizable groups), or switch the organic modifier (e.g., from acetonitrile to methanol).[8]

  • Consider Preparative HPLC: If the impurity level is low but must be removed for a high-value application, preparative HPLC is the most powerful tool for separating closely related compounds.

  • Chemical Treatment: In some cases, it may be possible to selectively react the impurity to change its properties, making it easier to remove. This is an advanced strategy that requires a thorough understanding of the impurity's structure.

Detailed Experimental Protocols

Protocol 1: Step-by-Step Recrystallization Solvent Screening

Objective: To identify an optimal single or binary solvent system for the purification of 3-Fluoro-4-methanesulfonamidobenzamide.

Methodology:

  • Place approximately 20-30 mg of crude material into several separate test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, acetone, acetonitrile) dropwise at room temperature. Note the solubility. A good solvent will not dissolve the compound at room temperature.

  • Heat the tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quality and quantity of the crystals formed. The ideal solvent is one that requires a minimal amount of hot solvent and yields a large amount of pure crystals upon cooling.[4]

Solvent Solubility (Cold, ~20°C) Solubility (Hot, ~Boiling) Crystal Formation on Cooling Recommendation
WaterPoorPoor-Poor as single solvent
EthanolSparingly SolubleVery SolubleSlow, small needlesPotential candidate
IsopropanolPoorSolubleGood, well-formed crystalsPromising Candidate
Ethyl AcetateSolubleVery Soluble-Poor choice
ToluenePoorSparingly Soluble-Poor choice

Table 1: Example of a solvent screening data summary. Actual results may vary.

Protocol 2: General HPLC Method for Purity Assessment

Objective: To quantify the purity of 3-Fluoro-4-methanesulfonamidobenzamide and detect impurities. This is a starting point and may require optimization.[7]

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm or Diode Array Detector (DAD)The aromatic ring should have strong absorbance. A DAD provides spectral data to assess peak purity.[7]
Injection Vol. 5 µL
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:WaterEnsure the sample is fully dissolved to prevent column blockage.

Visualization of Workflows

purification_workflow cluster_0 Purification Decision Workflow Crude Crude Product Check1 Initial Purity Check (e.g., HPLC, TLC) Crude->Check1 HighPurity Purity > 95%? Check1->HighPurity Recryst Recrystallization HighPurity->Recryst Yes ColChrom Column Chromatography HighPurity->ColChrom No Final High-Purity Product Recryst->Final Check2 Purity Check ColChrom->Check2 Check2->Recryst

Caption: A typical decision workflow for purifying a crude synthetic product.

hplc_troubleshooting cluster_1 HPLC Troubleshooting Logic Start Unexpected Peak in HPLC Cause Potential Cause? Start->Cause Contam System Contamination Cause->Contam Is it in the blank? Degrad Sample Degradation Cause->Degrad Does peak grow over time? Impurity Co-eluting Impurity Cause->Impurity Consistent presence Action1 Action: Inject Blank Contam->Action1 Action2 Action: Re-prepare & Inject Degrad->Action2 Action3 Action: Analyze by LC-MS & Optimize Method Impurity->Action3

Caption: A logical guide for troubleshooting unexpected peaks in an HPLC analysis.[7]

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • PubChem. 3-Fluoro-4-methanesulfonylbenzamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (3-Fluoro-4-methylphenyl)methanesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Fluoro-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o750. Available from: [Link]

  • Filist, M., & Cielecka-Piontek, J. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. Available from: [Link]

  • Filist, M., & Cielecka-Piontek, J. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. Available from: [Link]

  • Filist, M., & Cielecka-Piontek, J. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. Available from: [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available from: [Link]

  • PubChem. 3-Fluoro-5-(methanesulfonamido)benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Cytiva. Three-step monoclonal antibody purification processes using modern chromatography media. Available from: [Link]

  • Cheng, W., et al. (2015). Development of a method for trace level determination of antibiotics in drinking water sources by high performance liquid chromatography-tandem mass spectrometry. Analytical Methods. Available from: [Link]

  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Bulut, H., et al. (2016). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical and Biomedical Analysis, 120, 399-405. Available from: [Link]

  • Del Gatto, A., et al. (2021). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 143(3), 1550-1563. Available from: [Link]

  • Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o750. Available from: [Link]

Sources

Technical Support Center: Stability Testing of 3-Fluoro-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the stability testing of 3-Fluoro-4-methanesulfonamidobenzamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the successful execution of your stability studies. Our approach is grounded in established scientific principles and regulatory expectations to ensure data integrity and project success.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of 3-Fluoro-4-methanesulfonamidobenzamide.

Q1: What is stability testing, and why is it critical for a molecule like 3-Fluoro-4-methanesulfonamidobenzamide?

A1: Stability testing is a systematic evaluation of how the quality of a drug substance, like 3-Fluoro-4-methanesulfonamidobenzamide, changes over time under the influence of environmental factors such as temperature, humidity, and light.[1] It is a cornerstone of pharmaceutical development for several reasons:

  • Safety and Efficacy: It identifies potential degradation products, which could be less effective or even toxic.[2][3]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive stability data for drug approval, as outlined in the International Council for Harmonisation (ICH) guidelines.[1][4]

  • Shelf-Life Determination: The data establishes the re-test period for the drug substance and the shelf-life for the final drug product, along with recommended storage conditions.[5]

Q2: Based on its structure, what are the most likely degradation pathways for 3-Fluoro-4-methanesulfonamidobenzamide?

A2: The structure of 3-Fluoro-4-methanesulfonamidobenzamide contains two key functional groups susceptible to degradation: a primary benzamide and a methanesulfonamide.

  • Hydrolysis: The primary amide (-CONH2) is the most probable site for hydrolysis under both acidic and basic conditions. This would cleave the amide bond to form 3-fluoro-4-methanesulfonamidobenzoic acid.

  • Oxidation: While the molecule lacks highly susceptible groups for oxidation (like phenols or sulfides), forced oxidative conditions could potentially target the aromatic ring or the methyl group of the sulfonamide, although this is generally less common.

  • Photodegradation: Aromatic systems can be sensitive to light. Photostability testing, as per ICH Q1B guidelines, is essential to determine if the compound degrades upon exposure to UV or visible light.[5][6]

Q3: Which solvents are recommended for initial stability and forced degradation studies?

A3: The choice of solvent is critical and depends on the specific test.

  • For Hydrolytic Studies: Aqueous solutions are required. Typically, 0.1 M HCl (acidic), pure water (neutral), and 0.1 M NaOH (basic) are used.[6] If solubility is a concern, a small amount of a co-solvent like acetonitrile or methanol may be used, but its own stability and potential to interfere must be evaluated.

  • For General Solubility & Formulation: A range of common pharmaceutical solvents should be tested for solubility. This includes, but is not limited to, ethanol, propylene glycol, polyethylene glycol (PEG 400), and dimethyl sulfoxide (DMSO). A solvent miscibility table can be a useful reference.[7][8]

  • For Analytical Method Development: The mobile phase for your analytical method (e.g., HPLC) will typically be a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[9][10]

Q4: What is a "stability-indicating method," and why is it essential?

A4: A stability-indicating analytical method is a validated quantitative procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[4] Crucially, it must also be able to separate and quantify the API from its degradation products, impurities, and excipients without interference.[11] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and reliable technique for this purpose.[9][10][12] Without such a method, you cannot trust that the measured API concentration is accurate, as degradants might co-elute and artificially inflate the result.

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Q5: Problem: I have subjected 3-Fluoro-4-methanesulfonamidobenzamide to the standard forced degradation conditions (e.g., 0.1 M HCl at 60°C), but my HPLC analysis shows no significant degradation. What should I do?

A5: This indicates the molecule is highly stable under those specific conditions. The goal of forced degradation is to achieve a target degradation of 5-20%.[6] If no degradation is observed, you must increase the stress level.

  • Causality: The energy input (thermal or chemical) is insufficient to overcome the activation energy of the degradation reaction.

  • Solution Steps:

    • Increase Stressor Concentration: Move from 0.1 M HCl/NaOH to 1.0 M or even higher.

    • Increase Temperature: Raise the temperature in increments of 10-20°C (e.g., from 60°C to 80°C).

    • Extend Duration: Increase the incubation time, but be mindful that studies should ideally not exceed 7 days.[6]

    • Verification: Always run a control sample (API in solvent without the stressor) at the higher temperature to ensure the degradation is caused by the stressor (e.g., acid) and not just heat.

Q6: Problem: My compound is degrading too quickly. After only a few hours in 0.1 M NaOH, almost all of the parent peak is gone. How can I study the degradation pathway?

A6: Rapid degradation makes it difficult to identify primary degradants before they degrade further. The key is to slow down the reaction rate.

  • Causality: The experimental conditions are too harsh for the molecule's stability profile.

  • Solution Steps:

    • Reduce Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C) or even in a refrigerated environment (4°C).

    • Decrease Stressor Concentration: Use a more dilute solution of the stressor (e.g., 0.01 M NaOH).

    • Time-Point Sampling: Take samples at very early time points (e.g., 5, 15, 30, and 60 minutes) to capture the initial degradation products.

    • Neutralization: Ensure that upon sampling, the reaction is immediately quenched by neutralizing the solution with an appropriate acid, base, or buffer to prevent further degradation before analysis.[6]

Q7: Problem: I am observing poor peak shape (e.g., tailing, fronting) for the parent compound in my HPLC analysis, especially in the basic hydrolysis samples.

A7: Poor peak shape is often related to secondary interactions on the HPLC column or issues with the sample matrix.

  • Causality:

    • pH Mismatch: Injecting a high-pH sample (from 0.1 M NaOH) into a low-pH mobile phase can cause peak distortion.

    • Column Overload: Injecting too high a concentration of the analyte.

    • Column Degradation: The stationary phase of the column may be degrading, especially if operating at pH extremes.

  • Solution Steps:

    • Neutralize Sample: Before injection, neutralize the sample to a pH close to that of your mobile phase.

    • Dilute the Sample: Try diluting the sample to ensure you are within the linear range of the detector and not overloading the column.

    • Check Mobile Phase pH: Ensure your mobile phase pH is appropriate for your column chemistry (most silica-based C18 columns are stable between pH 2 and 8).

    • Use a Guard Column: A guard column can help protect your analytical column from harsh sample matrices.

Q8: Problem: 3-Fluoro-4-methanesulfonamidobenzamide has very low solubility in the 0.1 M HCl required for my acid hydrolysis study.

A8: This is a common challenge. Forcing a reaction in a suspension can lead to irreproducible results as the degradation will primarily occur at the solid-liquid interface.

  • Causality: The polarity of the aqueous medium is too high to effectively solvate the molecule.

  • Solution Steps:

    • Introduce a Co-solvent: Add a minimal amount of an organic co-solvent in which the compound is soluble (e.g., acetonitrile, methanol, or THF). Start with a low percentage (e.g., 5-10%) and increase only as necessary.

    • Validate Co-solvent Inertness: You must run a control experiment with the compound in the co-solvent/water mixture (without the acid) to prove that the co-solvent itself does not cause degradation.[6]

    • Gentle Heating/Sonication: Use of gentle heating or sonication can aid in dissolution, but be careful not to induce thermal degradation prematurely.

Core Experimental Protocols & Workflows

These protocols provide a validated starting point for your stability studies.

Workflow for Stability Testing

The following diagram outlines the logical flow of a forced degradation study.

Stability_Testing_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation prep_stock Prepare API Stock Solution (e.g., in Acetonitrile) stress_acid Acid Hydrolysis (0.1M - 1M HCl) prep_stock->stress_acid Spike API into Stress Media stress_base Base Hydrolysis (0.1M - 1M NaOH) prep_stock->stress_base Spike API into Stress Media stress_ox Oxidation (e.g., 3% H2O2) prep_stock->stress_ox Spike API into Stress Media stress_therm Thermal Stress (e.g., 80°C Dry Heat/Solution) prep_stock->stress_therm Spike API into Stress Media stress_photo Photolytic Stress (ICH Q1B Conditions) prep_stock->stress_photo Spike API into Stress Media prep_method Develop & Validate Stability-Indicating HPLC Method hplc Analyze via HPLC-UV/MS prep_method->hplc Method Used For Analysis sampling Sample at Time Points (Quench/Neutralize) stress_acid->sampling stress_base->sampling stress_ox->sampling stress_therm->sampling stress_photo->sampling sampling->hplc data Calculate % Degradation & Relative Abundance of Products hplc->data pathway Identify Degradants & Propose Degradation Pathways data->pathway

Caption: Workflow for forced degradation studies.

Protocol 1: Forced Degradation Study

This protocol covers the five key stress conditions recommended by ICH guidelines.[5]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-Fluoro-4-methanesulfonamidobenzamide in a suitable organic solvent (e.g., Acetonitrile).

  • Stress Sample Preparation: For each condition, dilute the stock solution with the stressor medium to a final concentration of approximately 100 µg/mL. Prepare a "time zero" (T0) sample by immediately neutralizing and diluting a freshly prepared sample for HPLC analysis.

  • Stress Conditions:

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix with 3% Hydrogen Peroxide (H₂O₂). Store at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution (or solid API) in an oven at 80°C. Also, prepare a solution in pure water and heat to 80°C.

    • Photolytic Degradation: Expose the solid API and a solution in quartz cuvettes to a light source conforming to ICH Q1B specifications (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/square meter). Keep a control sample wrapped in aluminum foil for comparison.

  • Sampling: Withdraw aliquots at predetermined intervals (e.g., 2, 8, 24, 48 hours). Immediately neutralize acid/base samples. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all samples, including T0 and controls, using a validated stability-indicating HPLC method.

Protocol 2: Recommended HPLC Method (Starting Point)

This method should be optimized and validated for your specific instrumentation and requirements.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm or Diode Array Detector (DAD) to assess peak purity.

  • Injection Volume: 10 µL

Data Interpretation & Potential Degradation Pathways

Data Summary

Your results should be summarized to clearly show the extent of degradation under each condition.

Stress ConditionDuration (hrs)Temperature% Assay of Parent CompoundMass Balance (%)Observations
0.1 M HCl2460°C85.299.5One major degradant peak observed at RRT 0.85
0.1 M NaOH860°C70.498.9Two major degradant peaks observed
3% H₂O₂48RT98.1100.1Minor degradation, within stability limits
Thermal (Heat)7280°C99.5100.3No significant degradation
Photolytic-ICH Q1B96.599.8One minor degradant peak observed

Mass Balance = (% Assay of Parent + Sum of % Area of All Degradants)

Anticipated Degradation Pathways Diagram

Based on chemical principles, the primary hydrolytic degradation pathway is the cleavage of the benzamide group.

Caption: Predicted primary degradation pathway via hydrolysis.

Note: The images in the diagram are illustrative representations of the chemical structures.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Forced Degradation Studies. Creative Biolabs. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata by ACD/Labs. [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

  • Ich guidelines for stability studies 1. Slideshare. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation (ICH). [Link]

  • Q1A(R2) Guideline. International Council for Harmonisation (ICH). [Link]

  • 3-Fluoro-4-methylbenzenesulfonamide. PubChem. [Link]

  • (3-Fluoro-4-methylphenyl)methanesulfonamide. PubChem. [Link]

  • 3-Fluoro-4-methanesulfonylbenzamide. PubChem. [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

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Troubleshooting off-target effects of 3-Fluoro-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

<Disclaimer >

Information on "3-Fluoro-4-methanesulfonamidobenzamide" is not widely available in the public domain. PubChem lists a compound with this name (CID 134128565) but provides no associated biological activity or research data.[1] This guide is therefore presented as a representative model for troubleshooting off-target effects of a hypothetical targeted inhibitor from the benzamide class. For the purpose of providing a detailed and scientifically grounded example, we will frame our discussion around a hypothetical PARP (Poly (ADP-ribose) polymerase) inhibitor, as the benzamide moiety is a common structural feature of this drug class.

Introduction

Welcome to the technical support center for 3-Fluoro-4-methanesulfonamidobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during preclinical evaluation. As a Senior Application Scientist, my goal is to provide you with a framework for identifying, validating, and mitigating unexpected experimental outcomes, ensuring the integrity and accuracy of your results.

This guide is structured in a question-and-answer format to directly address common challenges. We will delve into the causality behind experimental observations and provide validated protocols to dissect the on- and off-target activities of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in cell viability at concentrations where we don't expect to see strong on-target (PARP) inhibition. What could be the cause?

A1: This is a classic indicator of potential off-target effects. While the primary target of our hypothetical compound is PARP, many small molecule inhibitors can interact with other proteins, particularly kinases, due to structural similarities in ATP-binding pockets.[2][3] Several clinically approved PARP inhibitors are known to have off-target kinase activity.[2][4][5] For instance, rucaparib and niraparib have been shown to inhibit kinases like DYRK1A, CDK16, and PIM3 at submicromolar concentrations.[4][6]

This off-target activity can lead to cytotoxicity through various mechanisms, such as cell cycle arrest or induction of apoptosis, independent of PARP inhibition.[7][8] It is crucial to investigate these possibilities to understand the complete pharmacological profile of the compound.

Q2: Our compound seems to be inducing cell cycle arrest at the G2/M phase, which is more pronounced than what we see with other PARP inhibitors. Why might this be happening?

A2: A strong G2/M arrest can be a hallmark of off-target effects on cell cycle kinases.[9] PARP inhibitors can induce a DNA damage response and a G2 delay, which is an expected on-target effect.[10][11] However, a more potent G2/M arrest compared to benchmark PARP inhibitors like olaparib or talazoparib could suggest inhibition of kinases crucial for cell cycle progression, such as Cyclin-Dependent Kinases (CDKs).[2] For example, rucaparib has been found to inhibit CDK1 and CDK9.[2]

To investigate this, you should perform a detailed cell cycle analysis and measure the phosphorylation status of key cell cycle proteins.

Q3: We are seeing conflicting results in different cell lines. In some, the compound is highly potent, while in others, it is much less effective, even though all lines have a similar dependence on PARP activity. What could explain this discrepancy?

A3: Cell line-specific responses are common and can be attributed to several factors:

  • Differential expression of off-target proteins: The cell lines may have varying expression levels of kinases or other proteins that are unintended targets of your compound.

  • Different genetic backgrounds: The status of tumor suppressor genes like p53 can influence the cellular response to DNA damage and cell cycle arrest, which can be affected by off-target activities.[8][12]

  • Drug efflux pumps: Overexpression of multidrug resistance transporters, such as P-glycoprotein, can reduce the intracellular concentration of the compound in certain cell lines.[13]

It is important to characterize your cell lines for the expression of potential off-target kinases and drug transporters to rationalize the observed differences.

Q4: We have observed an unexpected inflammatory response in our cellular assays, characterized by the release of pro-inflammatory cytokines. Is this a known effect of PARP inhibitors?

A4: While not the primary mechanism, some PARP inhibitors have been shown to induce immunomodulatory effects.[14][15] Recent studies have indicated that PARP inhibitors can trigger a form of inflammatory cell death called pyroptosis, which is mediated by caspase-3/8 and Gasdermin D/E cleavage.[14][16] This can lead to the release of pro-inflammatory cytokines. This effect can be dependent on the cellular context and the specific off-target profile of the inhibitor. It is a novel area of investigation and could have significant implications for the therapeutic application of your compound.

Troubleshooting Guides

Issue 1: Distinguishing On-Target PARP Inhibition from Off-Target Cytotoxicity

This guide will help you to experimentally dissect the observed cellular effects and determine the contribution of on-target versus off-target activity.

start Unexpected Cytotoxicity Observed parp_assay 1. Measure Direct PARP Inhibition (Cell-free & Cellular Assays) start->parp_assay washout 2. Perform Washout Experiment (Assess Durability of Inhibition) parp_assay->washout Confirm target engagement rescue 3. On-Target Rescue Experiment (e.g., PARP1 Overexpression) washout->rescue Assess target-specific effect profiling 4. Kinase Profiling (Broad Kinome Screen) rescue->profiling Identify potential off-targets validation 5. Validate Top Off-Target Hits (Western Blot, Cellular Thermal Shift Assay) profiling->validation Confirm off-target engagement conclusion Conclusion: Quantify On- vs. Off-Target Contribution validation->conclusion

Caption: Workflow to differentiate on-target from off-target effects.

1. Quantify PARP Activity:

  • Objective: To confirm that your compound inhibits PARP at the concentrations causing cytotoxicity.

  • Method: Use a commercially available PARP activity assay, such as a colorimetric or chemiluminescent kit.[17] Perform the assay in both a cell-free system with recombinant PARP1 enzyme and in whole-cell lysates.

  • Expected Outcome: A dose-response curve showing a decrease in PARP activity with increasing concentrations of your compound. Compare the IC50 from this assay with the EC50 from your cell viability assay. A significant discrepancy suggests off-target effects.

2. Perform a Washout Experiment:

  • Objective: To determine the durability of PARP inhibition. Some PARP inhibitors show more persistent inhibition after the compound is removed.[18]

  • Method:

    • Treat cells with the compound for a defined period (e.g., 2-4 hours).

    • Wash the cells thoroughly to remove the compound.

    • Culture the cells in a drug-free medium and measure PARP activity at different time points post-washout.

  • Expected Outcome: If the cytotoxicity is primarily due to on-target PARP inhibition, the effect should correlate with the duration of PARP inhibition post-washout. A rapid reversal of PARP inhibition but sustained cytotoxicity would point towards off-target mechanisms.

3. Conduct a Kinase Panel Screen:

  • Objective: To identify potential off-target kinases.

  • Method: Submit your compound to a commercial kinase profiling service. A broad panel (e.g., >400 kinases) is recommended for initial screening.

  • Expected Outcome: A list of kinases that are inhibited by your compound at relevant concentrations. Focus on hits that are inhibited by >50% at a concentration of 1 µM or less.

4. Validate Off-Target Kinase Hits:

  • Objective: To confirm the engagement of top kinase candidates in a cellular context.

  • Method:

    • Western Blot: Measure the phosphorylation of known substrates of the identified off-target kinases in compound-treated cells. A decrease in substrate phosphorylation would indicate inhibition of the kinase.

    • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement in intact cells.

Issue 2: Investigating Unexpected Cell Death Phenotypes (e.g., Caspase-Independent Death)

If you observe cell death that is not blocked by pan-caspase inhibitors like Z-VAD-FMK, you may be seeing a non-apoptotic form of cell death.[19][20]

start Cell Death Observed caspase_inhibition 1. Treat with Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) start->caspase_inhibition apoptosis_assay 2. Assess Apoptosis Markers (Annexin V, Cleaved Caspase-3) caspase_inhibition->apoptosis_assay If cell death is blocked pyroptosis_assay 3. Assess Pyroptosis Markers (GSDMD/E Cleavage, LDH Release) caspase_inhibition->pyroptosis_assay If cell death is NOT blocked phenotype Characterize Cell Death Phenotype apoptosis_assay->phenotype necroptosis_assay 4. Assess Necroptosis Markers (p-MLKL) pyroptosis_assay->necroptosis_assay necroptosis_assay->phenotype

Caption: Decision tree for characterizing the cell death mechanism.

1. Co-treatment with Caspase Inhibitors:

  • Objective: To determine if the observed cell death is caspase-dependent.

  • Method: Co-treat your cells with 3-Fluoro-4-methanesulfonamidobenzamide and a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK). Measure cell viability.

  • Expected Outcome:

    • Rescue of viability: Suggests caspase-dependent apoptosis.

    • No rescue: Suggests a caspase-independent cell death mechanism like necroptosis or pyroptosis.[20]

2. Western Blot for Pyroptosis Markers:

  • Objective: To test for pyroptosis, an inflammatory form of programmed cell death.

  • Method: Perform western blotting on lysates from treated cells using antibodies against the N-terminal cleavage products of Gasdermin D (GSDMD) and Gasdermin E (GSDME).[16]

  • Expected Outcome: The appearance of cleaved GSDMD or GSDME fragments would be a strong indicator of pyroptosis.

3. LDH Release Assay:

  • Objective: To measure plasma membrane rupture, a hallmark of lytic cell death like pyroptosis and necroptosis.

  • Method: Use a commercial lactate dehydrogenase (LDH) release assay to measure LDH in the culture supernatant.

  • Expected Outcome: A significant increase in LDH release in treated cells compared to controls would support a lytic cell death phenotype.

Data Summary

Assay TypePurposePotential Off-Target Indication
Cell Viability vs. PARP IC50 Compare cytotoxic potency with on-target inhibition.EC50 for viability is significantly lower than IC50 for PARP inhibition.
Kinase Panel Screen Identify unintended kinase targets.Inhibition of >50% of multiple kinases at ≤ 1 µM.
Cell Cycle Analysis Assess effects on cell cycle progression.Potent G2/M arrest exceeding that of benchmark PARP inhibitors.[7][9]
Caspase Inhibition Assay Differentiate apoptotic from non-apoptotic cell death.Lack of rescue from cell death with pan-caspase inhibitors.[19]
Western Blot for GSDMD/E Detect markers of pyroptosis.Cleavage of Gasdermin D or E.[14][16]

Conclusion

Troubleshooting off-target effects is a critical component of preclinical drug development. By systematically applying the workflows and protocols outlined in this guide, you can gain a deeper understanding of the mechanism of action of 3-Fluoro-4-methanesulfonamidobenzamide. This will enable you to interpret your experimental data with higher confidence and make informed decisions about the future development of this compound. Remember that a thorough characterization of both on- and off-target activities is essential for building a comprehensive pharmacological profile.

References

  • The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - NIH. Available at: [Link]

  • New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair - AACR Journals. Available at: [Link]

  • New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair - Semantic Scholar. Available at: [Link]

  • New insights into PARP inhibitors' effect on cell cycle and homology-directed DNA damage repair - PubMed. Available at: [Link]

  • Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - NIH. Available at: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]

  • Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - NIH. Available at: [Link]

  • Abstract 335: Variable off-target effects of clinically advanced PARP inhibitors. Available at: [Link]

  • Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC - NIH. Available at: [Link]

  • Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data - ASCO Publications. Available at: [Link]

  • The off-target kinase landscape of clinical PARP inhibitors - bioRxiv. Available at: [Link]

  • The off-target kinase landscape of clinical PARP inhibitors - ResearchGate. Available at: [Link]

  • PARP Activity Assay Service - Alfa Cytology. Available at: [Link]

  • A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy - MDPI. Available at: [Link]

  • PARP: Activity Assays - Bio-Techne. Available at: [Link]

  • PARP inhibitors enhance antitumor immune responses by triggering pyroptosis via TNF–caspase 8–GSDMD/E axis in ovarian cancer. Available at: [Link]

  • Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC - NIH. Available at: [Link]

  • Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors - Journal of Hematology Oncology Pharmacy. Available at: [Link]

  • PARP inhibitors enhance antitumor immune responses by triggering pyroptosis via TNF–caspase 8–GSDMD/E axis in ovarian cancer. Available at: [Link]

  • Poly (ADP-ribose) Polymerase (PARP) Assay Services - Reaction Biology. Available at: [Link]

  • 3-Fluoro-4-methanesulfonylbenzamide | C8H8FNO3S | CID 134128565 - PubChem. Available at: [Link]

  • Caspase-Independent Regulated Necrosis Pathways as Potential Targets in Cancer Management - PMC. Available at: [Link]

  • PARP1 Inhibitors Induce Pyroptosis via Caspase 3-mediated Gasdermin E Cleavage - NIH. Available at: [Link]

  • Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling - MDPI. Available at: [Link]

  • Update on Combination Strategies of PARP Inhibitors - PMC - NIH. Available at: [Link]

  • (PDF) PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Available at: [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - MDPI. Available at: [Link]

  • (3-Fluoro-4-methylphenyl)methanesulfonamide | C8H10FNO2S | CID 63648807 - PubChem. Available at: [Link]

  • Understanding and Overcoming PARP Inhibitor Resistance - YouTube. Available at: [Link]

  • Mechanisms of Resistance to PARP Inhibitors—Three and Counting | Cancer Discovery. Available at: [Link]

  • Overcoming PARP inhibitor resistance by inducing a homologous recombination repair defective phenotype with ATR, CHK1 and WEE1 inhibitors | bioRxiv. Available at: [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC - NIH. Available at: [Link]

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Refining assay protocols to reduce variability with 3-Fluoro-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Fluoro-4-methanesulfonamidobenzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on refining assay protocols to minimize variability and ensure robust, reproducible results. We will delve into the mechanistic underpinnings of the compound, provide best-practice protocols, and offer detailed troubleshooting for common experimental challenges.

Section 1: Foundational Knowledge & Compound Profile

Introduction to 3-Fluoro-4-methanesulfonamidobenzamide

3-Fluoro-4-methanesulfonamidobenzamide is a small molecule inhibitor under investigation for its potential role in targeting DNA damage repair (DDR) pathways. Its structure is analogous to compounds known to inhibit Poly (ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are a class of targeted therapies that exploit the concept of synthetic lethality.[1] In cancers with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting the PARP-mediated base excision repair (BER) pathway leads to an accumulation of double-strand breaks that cannot be repaired, resulting in selective cancer cell death.[2][3][4]

This guide will proceed under the functional assumption that 3-Fluoro-4-methanesulfonamidobenzamide acts as a PARP inhibitor to provide a relevant framework for assay design and troubleshooting.

Compound Properties

Below is a summary of the key chemical properties for a structurally related compound, 3-Fluoro-4-methanesulfonylbenzamide, which can serve as a useful reference.

PropertyValueSource
Molecular Formula C8H8FNO3SPubChem[5]
Molecular Weight 217.22 g/mol PubChem[5]
IUPAC Name 3-fluoro-4-methylsulfonylbenzamidePubChem[5]
XLogP3 0.1PubChem[5]
Mechanism of Action: PARP Inhibition and Synthetic Lethality

Understanding the mechanism is crucial for designing a robust assay. PARP1 plays a critical role in repairing DNA single-strand breaks (SSBs). When PARP1 is inhibited, these SSBs persist and can collapse replication forks during DNA replication, leading to the formation of more cytotoxic double-strand breaks (DSBs).[6] In healthy cells, these DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, these DSBs cannot be properly repaired, leading to genomic instability and apoptosis.[1][3] This selective killing of HR-deficient cells is the principle of synthetic lethality.

PARP_Mechanism cluster_SSB Single-Strand Break (SSB) Repair cluster_Inhibition Effect of PARP Inhibitor cluster_DSB_Repair Double-Strand Break (DSB) Fate cluster_HR_proficient HR-Proficient Cell (e.g., Normal Cell) cluster_HR_deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 recruits PARP_Trap PARP Trapping on DNA DNA_SSB->PARP_Trap during replication BER Base Excision Repair (BER) PARP1->BER initiates SSB_Repaired SSB Repaired BER->SSB_Repaired Inhibitor 3-Fluoro-4-methanesulfonamido benzamide (PARPi) Inhibitor->PARP1 inhibits & traps Replication_Fork Replication Fork Collapse PARP_Trap->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB HR Homologous Recombination (HR Repair) DSB->HR HR_def Defective HR Repair DSB->HR_def Viability Cell Survival HR->Viability NHEJ Error-Prone NHEJ HR_def->NHEJ Apoptosis Genomic Instability & Cell Death NHEJ->Apoptosis

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Section 2: Core Cell-Based Assay Protocol

This protocol provides a generalized workflow for assessing the potency of 3-Fluoro-4-methanesulfonamidobenzamide in a cell-based format.

Experimental Workflow Diagram

Assay_Workflow start Start prep_cells 1. Cell Culture & Harvest (Logarithmic growth phase) start->prep_cells seed_plate 2. Seed Cells in 96-well Plate (e.g., 5,000 cells/well) prep_cells->seed_plate adherence 3. Incubate for Adherence (18-24 hours, 37°C, 5% CO2) seed_plate->adherence add_compound 5. Add Compound to Plate (Include vehicle control) adherence->add_compound prep_compound 4. Prepare Compound Dilution Series (e.g., 10-point, 3-fold dilution in media) prep_compound->add_compound incubate_compound 6. Incubate with Compound (e.g., 72-120 hours) add_compound->incubate_compound add_reagent 7. Add Viability Reagent (e.g., CellTiter-Glo®, Resazurin) incubate_compound->add_reagent incubate_reagent 8. Incubate Reagent (Per manufacturer's instructions) add_reagent->incubate_reagent read_plate 9. Read Plate (Luminometer or Fluorometer) incubate_reagent->read_plate analyze 10. Data Analysis (Normalize to controls, fit dose-response curve, calculate IC50) read_plate->analyze end End analyze->end

Caption: Standard workflow for a cell-based inhibitor potency assay.

Detailed Step-by-Step Methodology

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in a relevant cancer cell line.

Materials:

  • Selected cell line (e.g., BRCA-deficient Capan-1; BRCA-proficient SW620)

  • Complete growth medium

  • 3-Fluoro-4-methanesulfonamidobenzamide

  • DMSO (for stock solution)

  • 96-well clear-bottom, white-walled plates (for luminescence) or black-walled plates (for fluorescence)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. Ensure cells are in the logarithmic growth phase and exhibit normal morphology.[7] b. Harvest cells using standard trypsinization methods and perform a cell count. c. Dilute the cell suspension in a complete growth medium to the desired seeding density. d. Seed the cells into a 96-well plate and incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Addition: a. Prepare a concentrated stock solution of 3-Fluoro-4-methanesulfonamidobenzamide (e.g., 10 mM) in DMSO. Store at -20°C or -80°C. b. On the day of the experiment, create a serial dilution series of the compound in a complete growth medium. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%). c. Include "vehicle control" wells (medium + DMSO) and "no cells" wells (medium only) for background subtraction. d. Carefully remove the medium from the cells and add the compound dilutions.

  • Incubation: a. Incubate the plate for a duration relevant to the cell line's doubling time and the compound's mechanism (e.g., 72-120 hours).

  • Viability Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. b. Add the cell viability reagent to each well according to the manufacturer's protocol. c. Incubate as required (e.g., 10 minutes for CellTiter-Glo®). d. Read the plate on a luminometer or fluorometer.

  • Data Analysis: a. Subtract the average background signal (from "no cells" wells) from all other wells. b. Normalize the data by setting the average signal from the vehicle control wells as 100% viability and the background as 0%. c. Plot the normalized response versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Section 3: Troubleshooting Guide

Question 1: My data shows high well-to-well variability and a poor Z'-factor. What's going wrong?

Answer: High variability is a common issue that obscures real biological effects. The cause is often procedural or environmental.

Potential Cause Explanation & Scientific Rationale Recommended Solution
Uneven Cell Plating Moving a plate immediately after seeding can cause media to swirl, pushing cells to the well edges. This "edge effect" leads to inconsistent cell numbers and variable access to nutrients and the compound.[7]1. Let Plates Settle: After seeding, let the plate sit undisturbed in the biosafety cabinet for 15-20 minutes to allow initial cell adherence before moving to the incubator.[7] 2. Check Seeding Technique: Ensure the cell suspension is homogenous before and during seeding. Mix gently between pipetting. 3. Use Outer Wells as Buffers: Fill the outermost wells with sterile PBS or medium to create a humidity buffer and avoid using them for experimental data.
Temperature/Evaporation Gradients Plates can heat or cool unevenly, especially during short incubations at room temperature. The outer wells are more prone to evaporation, concentrating media components and the compound.[7]1. Equilibrate Reagents: Ensure all reagents and plates are at the correct temperature before use. 2. Minimize Time Outside Incubator: Perform steps like reagent addition efficiently. For longer steps at room temperature, use a lid to minimize evaporation.
Pipetting Inaccuracy Small volume errors, especially with viscous stock solutions or when creating serial dilutions, can propagate and lead to significant concentration errors.1. Use Calibrated Pipettes: Regularly check pipette calibration. 2. Reverse Pipetting: Use reverse pipetting for viscous solutions like cell suspensions or detergents. 3. Change Tips: Use fresh tips for each dilution step to avoid carryover.
Question 2: The IC50 value for my compound is inconsistent between experiments.

Answer: Fluctuating IC50 values often point to biological or reagent-based variables that haven't been adequately controlled.

Potential Cause Explanation & Scientific Rationale Recommended Solution
Variable Cell Health & Passage Number Cells at high passage numbers can undergo genetic drift, altering their response to drugs. Stressed or unhealthy cells (e.g., post-thaw, overgrown) will also respond inconsistently.[7]1. Implement a Cell Banking System: Use low-passage cells for all experiments and thaw a fresh vial when passage number exceeds a defined limit (e.g., 20 passages). 2. Monitor Cell Morphology: Visually inspect cells before each experiment to ensure they appear healthy and are in the log growth phase.[7]
Compound Degradation The compound may be unstable with repeated freeze-thaw cycles or prolonged storage at 4°C in aqueous media.1. Aliquot Stock Solutions: Prepare single-use aliquots of the compound stock in DMSO and store at -80°C. 2. Prepare Fresh Dilutions: Always prepare fresh working dilutions in media for each experiment. Do not store the compound in aqueous solutions.
Inconsistent Incubation Times A difference of even a few hours in a 72-hour incubation can alter the IC50, especially for slower-growing cell lines, as it changes the number of cell doublings exposed to the compound.1. Standardize Incubation Period: Use a precise incubation time for all experiments (e.g., 72 ± 1 hour). 2. Stagger Plate Seeding/Reading: If processing multiple plates, stagger the start and end times to ensure each plate receives the same incubation period.
Question 3: I'm not observing any significant potency, even at high concentrations.

Answer: A lack of potency can be due to a fundamental mismatch between the compound, the assay system, or the underlying biology.

Potential Cause Explanation & Scientific Rationale Recommended Solution
Incorrect Cell Line Model The principle of synthetic lethality requires a defect in the HR pathway. If you are using an HR-proficient cell line (BRCA wild-type), it can efficiently repair the DSBs caused by PARP inhibition and will be resistant.[1][2]1. Validate Cell Line Genotype: Confirm the BRCA or HR-deficiency status of your cell line. 2. Use Control Cell Lines: Run the assay in parallel with a known HR-deficient line (positive control, e.g., Capan-1) and an HR-proficient line (negative control, e.g., SW620) to confirm the compound's selective activity.
Compound Stability/Purity Issues The compound itself may have degraded or may be of low purity.1. Verify Compound Integrity: Source the compound from a reputable vendor and obtain a Certificate of Analysis (CoA). If possible, verify its identity and purity via LC-MS or NMR. 2. Check Storage Conditions: Ensure the compound has been stored correctly (dry, dark, cold). The product should be stable under normal storage conditions.[8]
Assay Endpoint is Not Sensitive The chosen viability assay may not be sensitive enough, or the incubation time may be too short to allow for significant cell death to occur.1. Increase Incubation Time: Extend the compound incubation period (e.g., to 120 hours) to allow for more cell divisions and accumulation of lethal DNA damage. 2. Try an Alternate Endpoint: Consider assays that directly measure apoptosis (e.g., Caspase-Glo®) or DNA damage (e.g., γH2AX staining) to confirm the mechanism of action.

Section 4: Frequently Asked Questions (FAQs)

Q: How should I prepare and store stock solutions of 3-Fluoro-4-methanesulfonamidobenzamide? A: For maximum stability, prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Apportion this stock into single-use aliquots in low-binding tubes and store them at -80°C, protected from light. Avoid repeated freeze-thaw cycles. Under these conditions, the compound should be stable for months.

Q: What are the best positive and negative controls for my assay? A:

  • Positive Compound Control: Use a well-characterized, potent PARP inhibitor (e.g., Olaparib, Rucaparib) to confirm that your assay system can detect PARP inhibition.

  • Negative Compound Control: This is your "vehicle" control (e.g., 0.1% DMSO in media), which represents 100% cell viability.

  • Positive Cell Line Control: An HR-deficient cell line (e.g., one with a known BRCA1/2 mutation) where you expect to see high compound potency.

  • Negative Cell Line Control: An HR-proficient cell line that should be relatively insensitive to the compound, demonstrating the synthetic lethality mechanism.

Q: How does my initial cell seeding density affect the assay outcome? A: Seeding density is critical. If too low, cells may not reach optimal confluency by the end of the assay, leading to a weak signal. If too high, cells may become overgrown and enter a plateau growth phase, making them less sensitive to anti-proliferative agents.[7] You must optimize the seeding density for each cell line to ensure they are still in the exponential growth phase at the end of the incubation period in the vehicle control wells.

Q: I see an "edge effect" in my 96-well plates. How can I prevent this? A: The "edge effect," where cells in the outer wells behave differently, is usually caused by thermal gradients and increased evaporation. To mitigate this:

  • Do not use the 60 wells on the perimeter of the plate for experimental samples.

  • Fill these outer wells with 100-200 µL of sterile PBS or media to act as a thermal and humidity buffer.

  • Ensure plates are properly sealed with breathable membranes or lids and that the incubator has good humidity control.

References

  • 3-Fluoro-4-methylbenzenesulfonamide - NET. (2016).
  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies.
  • PubChem. 3-Fluoro-4-methanesulfonylbenzamide.
  • YouTube. (2022). Troubleshooting and optimizing lab experiments.
  • MDPI. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them.
  • MDPI. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them.
  • PMC. (2021). The clinical challenges, trials, and errors of combatting PARPi resistance.
  • Frontiers. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
  • PMC. (2015). Successes and Challenges of PARP Inhibitors in Cancer Therapy.

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Technical Support Center: Navigating the In Vivo Metabolic Instability of 3-Fluoro-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers investigating 3-Fluoro-4-methanesulfonamidobenzamide. This guide is designed to provide expert-driven insights and actionable troubleshooting strategies to address the metabolic challenges commonly encountered with this and structurally related compounds in vivo. Our approach is rooted in established principles of drug metabolism and pharmacokinetic science to empower you to interpret your data, design critical experiments, and advance your research with confidence.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Instability

This section addresses foundational questions about the metabolic profile of 3-Fluoro-4-methanesulfonamidobenzamide based on its chemical structure.

Question 1: What are the most likely sites of metabolic instability on 3-Fluoro-4-methanesulfonamidobenzamide?

Answer: Based on its functional groups, the molecule presents three primary metabolic "hotspots":

  • Aromatic Ring: The benzene ring is susceptible to oxidation, primarily mediated by Cytochrome P450 (CYP) enzymes. The fluorine atom and the electron-withdrawing methanesulfonamido group can influence the specific site of hydroxylation.

  • Primary Amide (Benzamide): The -CONH₂ group is a potential site for hydrolysis by amidase enzymes, such as carboxylesterases, which would cleave the molecule, leading to the formation of 3-fluoro-4-methanesulfonamidobenzoic acid.

  • N-Methyl Group of the Sulfonamide: While generally more stable than other functional groups, the N-methyl group can undergo oxidative N-demethylation, another CYP-mediated process.

The interplay between these pathways will ultimately determine the compound's pharmacokinetic profile and clearance rate in vivo.

Question 2: Why is my compound showing high clearance and low exposure in my initial rodent pharmacokinetic (PK) studies?

Answer: High clearance is a classic indicator of extensive first-pass metabolism or rapid systemic metabolism. For 3-Fluoro-4-methanesulfonamidobenzamide, this is likely due to one or more of the metabolic pathways mentioned above. Rapid oxidation of the aromatic ring or hydrolysis of the amide are common culprits for compounds with this structure, leading to rapid elimination from the body and consequently, low plasma concentration (low AUC) and short half-life.

Question 3: How can I determine which metabolic pathway is dominant for my compound?

Answer: A systematic, multi-step approach is required to pinpoint the dominant metabolic pathway. This typically involves a combination of in vitro and in vivo experiments.

  • In Vitro Metabolic Stability Assays: Incubating the compound with liver microsomes (containing CYPs) and S9 fractions (containing a broader range of enzymes, including some amidases) can provide the first clue. Rapid disappearance in these systems points to hepatic metabolism.

  • Metabolite Identification Studies: Using high-resolution mass spectrometry (LC-MS/MS) to analyze samples from in vitro assays or in vivo PK studies is crucial for identifying the structures of the metabolites.

  • Enzyme Phenotyping: Employing recombinant CYP enzymes or specific chemical inhibitors can help identify the specific CYP isoforms responsible for oxidative metabolism.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for specific experimental challenges.

Troubleshooting Issue 1: Unexpectedly Rapid Clearance in In Vivo Studies

You've completed your first mouse PK study and the compound has an unexpectedly high clearance (>80% of liver blood flow) and a half-life of less than 30 minutes.

Logical Workflow for Investigation:

G A High In Vivo Clearance Observed B Hypothesis: Rapid Hepatic Metabolism A->B C Protocol 1: In Vitro Liver Microsomal Stability Assay B->C Test Hypothesis D Is compound stable? (t1/2 > 30 min) C->D E Hypothesis: CYP-mediated oxidation is the primary route. D->E No F Hypothesis: Non-CYP pathway (e.g., Amidase Hydrolysis) D->F Yes H Protocol 3: Metabolite Identification via LC-MS/MS E->H G Protocol 2: Plasma Stability Assay F->G G->H I Actionable Insight: Design analogs to block oxidation site. H->I

Caption: Workflow for diagnosing high in vivo clearance.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance of a compound by hepatic CYP enzymes.

Materials:

  • 3-Fluoro-4-methanesulfonamidobenzamide (10 mM stock in DMSO)

  • Pooled Liver Microsomes (e.g., mouse, human; 20 mg/mL)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile with internal standard (for quenching)

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube on ice, combine phosphate buffer and the NADPH regenerating system.

  • Prepare Incubation Plate: Add buffer to all wells of a 96-well plate. Add the compound to achieve a final concentration of 1 µM.

  • Initiate Reaction: Pre-warm the plate at 37°C for 5 minutes. Add liver microsomes (final concentration 0.5 mg/mL) to start the reaction. For the T=0 sample, add quenching solution before adding microsomes.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line corresponds to the degradation rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Data Interpretation Table:

In Vitro Half-life (t½)Predicted In Vivo ClearanceLikely Cause
< 10 minutesHighExtensive CYP-mediated metabolism
10 - 30 minutesModerate to HighSignificant CYP-mediated metabolism
> 30 minutesLowCYP metabolism is not the primary driver
Troubleshooting Issue 2: Identifying the Major Metabolites

Your microsomal assay confirms rapid degradation, but you need to know how the molecule is being modified to guide the next steps in chemical design.

Predicted Metabolic Pathways of 3-Fluoro-4-methanesulfonamidobenzamide:

G Parent Parent Compound (m/z = 235.0) M1 M1: Hydroxylation (+16 Da) (m/z = 251.0) Parent->M1 CYP450 M2 M2: Amide Hydrolysis (+1 Da) (m/z = 236.0) Parent->M2 Amidase M3 M3: N-Demethylation (-14 Da) (m/z = 221.0) Parent->M3 CYP450

Caption: Predicted primary metabolic pathways.

Protocol 2: Metabolite Identification using High-Resolution LC-MS/MS

Objective: To identify the structures of metabolites formed in in vitro or in vivo samples.

Procedure:

  • Sample Preparation: Use samples from the microsomal stability assay (a later time point, e.g., 60 minutes) or plasma/urine from an in vivo PK study. Concentrate the samples if necessary.

  • LC Separation: Use a reverse-phase C18 column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the parent compound from its metabolites.

  • MS Detection: Operate the mass spectrometer in full scan mode to detect all ions and in product ion scan mode (MS/MS) to fragment ions of interest.

  • Data Analysis:

    • Extract Ion Chromatograms: Look for expected mass-to-charge ratios (m/z) of predicted metabolites (see table below).

    • Compare to Control: Compare chromatograms from samples with and without the compound (or T=0 vs. T=60) to identify unique peaks.

    • Fragment Analysis: Analyze the MS/MS fragmentation pattern of the potential metabolite peaks to confirm their structure. For example, a hydroxylated metabolite should retain the core fragmentation pattern of the parent compound.

Predicted Metabolite Mass Shifts:

Metabolic ReactionMass ShiftExpected m/z (M+H⁺)Likely Enzyme Class
Hydroxylation+16 Da251.0CYP450
Amide Hydrolysis+1 Da236.0Amidase/Esterase
N-Demethylation-14 Da221.0CYP450

Part 3: Actionable Strategies & Design Principles

Once the metabolic liability is identified, the focus shifts to medicinal chemistry strategies to improve stability.

Question 4: My data points to CYP-mediated aromatic hydroxylation as the main clearance pathway. How can I block this?

Answer: Blocking metabolic hotspots is a cornerstone of drug design. If aromatic oxidation is the issue, consider these strategies:

  • Introduce Blocking Groups: Placing a metabolically stable group, such as a fluorine or chlorine atom, at the site of hydroxylation can sterically or electronically hinder the CYP enzyme's access.

  • Isosteric Replacement: Replace the susceptible part of the ring with a less metabolically active heterocycle (e.g., pyridine, pyrimidine). This can fundamentally change the electronic properties and interactions with metabolizing enzymes.

Question 5: What if amide hydrolysis is the problem?

Answer: If the primary metabolite is the carboxylic acid resulting from hydrolysis, the amide bond must be stabilized or replaced.

  • Introduce Steric Hindrance: Adding small alkyl groups near the amide bond can sterically shield it from amidase enzymes.

  • Bioisosteric Replacement: Replace the amide with a more stable functional group that maintains the necessary biological interactions. Examples include reverse amides, sulfonamides, or certain five-membered heterocycles.

References

  • Rautio, J., et al. (2018). Bioisosteres in Medicinal Chemistry. Nature Reviews Drug Discovery. [Link]

Technical Support Center: A Guide to Scaling the Synthesis of 3-Fluoro-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 3-Fluoro-4-methanesulfonamidobenzamide. As this compound progresses from bench-scale experiments to larger, more demanding studies, a robust and scalable synthetic process is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key safety considerations to ensure a successful, efficient, and safe scale-up.

Our approach is grounded in established chemical principles and field-proven insights to anticipate and resolve challenges before they impact your project timelines and resource allocation.

Synthetic Pathway Overview

The most direct and scalable route to 3-Fluoro-4-methanesulfonamidobenzamide involves a two-step sequence starting from the commercially available 3-Amino-4-fluorobenzoic acid.

  • Amidation: Conversion of the carboxylic acid to the primary amide, forming the intermediate 3-Amino-4-fluorobenzamide.

  • Methanesulfonylation: Selective N-sulfonylation of the aniline to yield the final product.

Synthetic_Pathway A 3-Amino-4-fluorobenzoic acid B 3-Amino-4-fluorobenzamide A->B Step 1: Amidation (e.g., SOCl₂, NH₄OH) C 3-Fluoro-4-methanesulfonamidobenzamide B->C Step 2: Methanesulfonylation (MsCl, Pyridine)

Caption: Proposed two-step synthesis of 3-Fluoro-4-methanesulfonamidobenzamide.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Amidation of 3-Amino-4-fluorobenzoic Acid

Issue 1: Low Yield or Incomplete Conversion to 3-Amino-4-fluorobenzamide

  • Question: My amidation reaction is stalling, and I'm recovering a significant amount of starting material. What's going wrong?

  • Answer: Incomplete amidation on a larger scale is often traced back to several factors related to the activation of the carboxylic acid and the subsequent ammonolysis.

    • Causality & Explanation: For a scalable synthesis, converting the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) followed by quenching with ammonium hydroxide is a common and cost-effective method. However, incomplete conversion to the acid chloride, hydrolysis of the acid chloride intermediate, or insufficient ammonolysis can lead to low yields.

    • Troubleshooting & Optimization:

      • Ensure Anhydrous Conditions: The initial reaction with thionyl chloride is highly sensitive to moisture. Ensure your starting material is dry and use a dry, aprotic solvent like toluene or dichloromethane (DCM).

      • Optimize Thionyl Chloride Stoichiometry: On a larger scale, simply increasing the volume may not be sufficient. Use a slight excess of thionyl chloride (1.2-1.5 equivalents) to ensure complete conversion to the acid chloride. A catalytic amount of N,N-dimethylformamide (DMF) can accelerate this reaction.

      • Monitor Acid Chloride Formation: Before the ammonia quench, you can monitor the reaction's progress by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.

      • Control Temperature during Ammonolysis: The quench with ammonium hydroxide is highly exothermic. Perform this addition at a low temperature (0-5 °C) with vigorous stirring to prevent side reactions and ensure efficient mixing.

      • Sufficient Ammonia: Ensure a sufficient excess of ammonium hydroxide is used to react with the acid chloride and neutralize the HCl generated during the reaction.

Issue 2: Formation of Impurities During Amidation

  • Question: I'm observing an unknown impurity in my crude 3-Amino-4-fluorobenzamide that is difficult to remove. What could it be?

  • Answer: A common impurity is the dimer, formed by the reaction of the amino group of one molecule with the activated carboxylic acid of another.

    • Causality & Explanation: While the aniline nitrogen is less nucleophilic than the ammonia used for amidation, at elevated temperatures or with prolonged reaction times for the acid chloride formation, intermolecular acylation can occur.

    • Troubleshooting & Optimization:

      • Control Temperature: Maintain a moderate temperature (e.g., refluxing toluene, ~110°C, is often sufficient without being excessive) during the acid chloride formation. Avoid unnecessarily high temperatures.

      • Minimize Reaction Time: Once the acid chloride formation is complete (as determined by monitoring), proceed to the ammonolysis step without undue delay.

      • Purification: If the dimer does form, it can often be removed by recrystallization. A solvent system like ethanol/water or ethyl acetate/heptane can be effective.

Step 2: Methanesulfonylation of 3-Amino-4-fluorobenzamide

Issue 3: Low Yield of 3-Fluoro-4-methanesulfonamidobenzamide

  • Question: The yield of my final product is consistently low after the methanesulfonylation step. What are the likely causes?

  • Answer: Low yields in this step are frequently due to incomplete reaction, degradation of the starting material or product, or side reactions.[1]

    • Causality & Explanation: The reaction of an aniline with methanesulfonyl chloride (MsCl) requires a base to neutralize the HCl byproduct. If the base is insufficient or not strong enough, the aniline will be protonated, rendering it non-nucleophilic and halting the reaction.[1] Additionally, MsCl is moisture-sensitive and can be hydrolyzed.

    • Troubleshooting & Optimization:

      • Choice and Stoichiometry of Base: Pyridine is a common choice as it can also serve as the solvent. Ensure at least 2-3 equivalents are used to act as a base and solvent. Alternatively, in a solvent like DCM, use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.2-1.5 equivalents).

      • Anhydrous Conditions: Ensure all reagents and solvents are dry. The presence of water will consume methanesulfonyl chloride through hydrolysis.[1]

      • Controlled Addition of MsCl: Methanesulfonyl chloride is highly reactive. Add it dropwise to the solution of the amine and base at a low temperature (0 °C) to control the exotherm and minimize side reactions.[1]

      • Reaction Temperature: After the initial addition at low temperature, allow the reaction to slowly warm to room temperature and stir until completion. Monitoring by TLC or LC-MS is crucial.

Issue 4: Formation of Di-sulfonated or C-Sulfonylated Byproducts

  • Question: I'm observing impurities with higher molecular weight than my product. Could this be over-sulfonylation?

  • Answer: Yes, the formation of N,N-bis(methylsulfonyl)aniline (di-sulfonated) or C-sulfonylated (sulfonyl group on the aromatic ring) byproducts is a known issue in methanesulfonylation reactions.[1]

    • Causality & Explanation:

      • Di-sulfonylation: Occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with another molecule of MsCl. This is more likely with a large excess of MsCl and/or elevated temperatures.

      • C-Sulfonylation: This is a Friedel-Crafts-type reaction where the sulfonyl group attaches directly to the aromatic ring, typically at the ortho or para position to the activating amino group. This is less common under standard conditions but can be promoted by certain catalysts or high temperatures.

    • Troubleshooting & Optimization:

      • Control Stoichiometry: Use only a slight excess of methanesulfonyl chloride (1.05-1.1 equivalents).

      • Maintain Low Temperature: Performing the addition of MsCl at 0 °C is critical to disfavor both di-sulfonylation and C-sulfonylation.[1]

      • Slow Addition: Adding the MsCl dropwise ensures its concentration remains low in the reaction mixture, favoring the desired mono-N-sulfonylation.[1]

Troubleshooting_Sulfonylation cluster_start Problem: Low Yield or Impurities in Sulfonylation cluster_analysis Identify Issue cluster_solutions Implement Solution start Analyze Crude Product (TLC, LC-MS) issue1 High Starting Material? start->issue1 issue2 Di-sulfonated Impurity? start->issue2 issue3 Other Byproducts? start->issue3 sol1 Check Base Stoichiometry Ensure Anhydrous Conditions Increase Reaction Time/Temp issue1->sol1 Incomplete Reaction sol2 Reduce MsCl Stoichiometry Maintain Low Temp (0°C) Slow, Dropwise Addition of MsCl issue2->sol2 Side Reaction sol3 Purify via Recrystallization or Column Chromatography issue3->sol3 Purification Challenge

Caption: Troubleshooting decision tree for the methanesulfonylation step.

Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety precautions when working with methanesulfonyl chloride, especially on a larger scale?

    • A1: Methanesulfonyl chloride is highly corrosive, toxic, and a lachrymator. It reacts exothermically with nucleophiles like water and alcohols.[2] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). For scale-up, consider using an automated dosing system to avoid manual handling.[3] Ensure a quench solution (e.g., sodium bicarbonate) is readily available for any spills. The reaction itself is exothermic and generates HCl gas, requiring an efficient off-gas scrubbing system.[3]

  • Q2: My final product is an off-white or yellowish solid. How can I improve its color and purity?

    • A2: The color is likely due to minor impurities. Recrystallization is the most effective method for purification on a larger scale. A good starting point for solvent screening would be polar protic solvents like ethanol or isopropanol, potentially with water as an anti-solvent. Activated carbon (charcoal) treatment of the hot solution before crystallization can also be very effective at removing colored impurities.

  • Q3: Can I perform this synthesis as a one-pot reaction without isolating the 3-Amino-4-fluorobenzamide intermediate?

    • A3: While one-pot reactions can be more efficient, it is not recommended for this sequence during scale-up. The reaction conditions for amidation (aqueous quench) are incompatible with the anhydrous conditions required for methanesulfonylation. Isolating and drying the intermediate ensures the second step proceeds cleanly and efficiently, which is crucial for process robustness and final product purity.

  • Q4: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

    • A4: For reaction monitoring, Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/heptane) is excellent for a quick qualitative assessment. For more quantitative analysis and purity determination, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.

Experimental Protocols & Data

Protocol 1: Scalable Synthesis of 3-Amino-4-fluorobenzamide (Intermediate)
  • Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and an addition funnel, charge 3-Amino-4-fluorobenzoic acid (1.0 eq) and toluene (10 vol).

  • Acid Chloride Formation: Add N,N-dimethylformamide (0.05 eq) to the slurry. Heat the mixture to 60-65 °C. Slowly add thionyl chloride (1.2 eq) via the addition funnel over 1-2 hours, maintaining the temperature.

  • Reaction Monitoring: Stir the mixture at 60-65 °C for 2-4 hours. Monitor the reaction for completion by HPLC.

  • Solvent Swap: Once complete, distill off the toluene under vacuum. Add fresh toluene (5 vol) and distill again to remove residual thionyl chloride.

  • Ammonolysis: Cool the resulting slurry to 0-5 °C. In a separate vessel, prepare a solution of ammonium hydroxide (28-30%, 5.0 eq) in water. Slowly add the acid chloride slurry to the ammonium hydroxide solution, maintaining the temperature below 15 °C.

  • Isolation: Stir the resulting slurry for 1-2 hours. Isolate the solid product by filtration.

  • Washing and Drying: Wash the filter cake with cold water until the filtrate is neutral pH. Dry the solid under vacuum at 50-60 °C to a constant weight.

Protocol 2: Synthesis of 3-Fluoro-4-methanesulfonamidobenzamide (Final Product)
  • Setup: To a clean, dry reactor, add 3-Amino-4-fluorobenzamide (1.0 eq) and pyridine (5 vol).

  • Cooling: Cool the mixture to 0-5 °C with stirring.

  • MsCl Addition: Slowly add methanesulfonyl chloride (1.05 eq) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature (20-25 °C) and stir for 4-6 hours. Monitor for completion by HPLC.

  • Quench & Precipitation: Once the reaction is complete, slowly add the reaction mixture to cold water (20 vol). This will precipitate the product.

  • Isolation: Stir the slurry for 1-2 hours, then isolate the solid by filtration.

  • Washing and Drying: Wash the filter cake with water to remove residual pyridine. Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to afford the pure product.

Data Summary: Reagent Quantities for Scale-Up
CompoundMolecular WeightRoleMolar Eq. (Step 1)Molar Eq. (Step 2)
3-Amino-4-fluorobenzoic acid155.13Starting Material1.0-
Thionyl Chloride118.97Reagent1.2-
Ammonium Hydroxide (28%)35.05 (as NH₃)Reagent~5.0-
3-Amino-4-fluorobenzamide154.14Intermediate-1.0
Methanesulfonyl Chloride114.55Reagent-1.05
Pyridine79.10Base/Solvent-~5 vol

References

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  • Google Patents. (n.d.). EP1066289B1 - Preparation of n-arylarylsulfonamide compounds.
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  • Google Patents. (n.d.). WO2019167085A1 - Process for the preparation of (s)-2-[[4-[(3-fluorophenyl)
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  • ACS Publications. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
  • ChemicalBook. (n.d.). 3-amino-4-fluorobenzamide synthesis.
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  • ResearchGate. (n.d.). Methanesulfonyl Chloride (CH3SO2Cl)
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  • ACS Publications. (2023). Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. Organic Process Research & Development.
  • ACS Publications. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters.
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  • Wikipedia. (n.d.). Methanesulfonyl chloride.
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  • NIH. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols.
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Validation & Comparative

Guide to the Target Validation of 3-Fluoro-4-methanesulfonamidobenzamide (FMSB) as a Novel Tankyrase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide by a Senior Application Scientist.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of the novel compound 3-Fluoro-4-methanesulfonamidobenzamide (FMSB). Through a series of structured experiments, we will objectively compare the performance of FMSB against established Tankyrase inhibitors, XAV939 and G007-LK, providing the necessary data to confirm its mechanism of action.

The experimental choices outlined below are designed to create a self-validating system, moving from direct target engagement to downstream cellular effects, thereby building a robust and trustworthy case for target validation.

Introduction: The Rationale for Targeting Tankyrase-1

Tankyrase-1 (TNKS1) is a key regulator of the Wnt/β-catenin signaling pathway, a critical pathway in both embryonic development and adult tissue homeostasis. Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer. TNKS1 post-translationally modifies and promotes the degradation of Axin, a central component of the β-catenin destruction complex. Inhibition of TNKS1 stabilizes Axin, leading to the suppression of Wnt signaling and subsequent inhibition of cancer cell proliferation.

FMSB has been identified in a phenotypic screen as a potent anti-proliferative agent in colon cancer cell lines. Preliminary computational modeling suggests a high binding affinity for the catalytic domain of TNKS1. This guide outlines the necessary steps to validate this hypothesis.

Experimental Workflow for Target Validation

The validation process follows a logical progression from direct target engagement to the assessment of downstream pathway modulation and, finally, to the confirmation of the desired cellular phenotype.

G cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Downstream Pathway Modulation cluster_2 Phase 3: Cellular Phenotype Confirmation A Biochemical Assay: TNKS1 Enzymatic Activity C Western Blot: Axin Stabilization & β-catenin Levels A->C Confirms biochemical inhibition leads to pathway effect B Biophysical Assay: Cellular Thermal Shift Assay (CETSA) B->C Confirms target engagement in a cellular context D Reporter Assay: TOP/FOP Flash Luciferase Assay C->D Links protein stabilization to pathway activity E Cell Viability Assay: Anti-proliferative Effects D->E Connects pathway inhibition to cellular phenotype G cluster_0 CETSA Workflow A Cell Treatment Vehicle, FMSB, G007-LK B Heating Gradient 40°C → 64°C A->B C Lysis & Centrifugation Separate soluble vs. aggregated protein B->C D Western Blot Analysis Probe for TNKS1 C->D E Melt Curve Generation Plot soluble TNKS1 vs. Temp D->E

Caption: Workflow for confirming in-cell target engagement using CETSA.

Phase 2: Downstream Pathway Modulation

Having confirmed direct target engagement, the next step is to demonstrate that this engagement leads to the expected modulation of the Wnt/β-catenin signaling pathway.

Western Blot: Axin Stabilization and β-catenin Levels

Inhibition of TNKS1 prevents the degradation of Axin, leading to its accumulation. This, in turn, enhances the activity of the β-catenin destruction complex.

Protocol: Western Blot for Pathway Markers

  • Cell Culture and Treatment: Seed DLD-1 cells and allow them to adhere overnight. Treat with a dose-response of FMSB, XAV939, and G007-LK (e.g., 0.1, 1, 10 µM) for 24 hours.

  • Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Axin1, active β-catenin (non-phosphorylated), and a loading control (e.g., GAPDH).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify band intensities using densitometry software.

Expected Outcome: A dose-dependent increase in Axin1 levels and a corresponding decrease in active β-catenin levels would be observed for all three compounds.

Reporter Assay: TCF/LEF Luciferase Assay (TOP/FOP Flash)

This assay provides a quantitative measure of the transcriptional activity of the Wnt pathway. TCF/LEF are transcription factors activated by β-catenin. The TOP Flash plasmid contains TCF/LEF binding sites upstream of a luciferase reporter gene, while the FOP Flash plasmid contains mutated binding sites and serves as a negative control.

Protocol: TOP/FOP Flash Assay

  • Transfection: Co-transfect HEK293T cells with either TOP Flash or FOP Flash plasmids and a Renilla luciferase plasmid (for normalization).

  • Treatment: After 24 hours, treat the cells with Wnt3a conditioned media to stimulate the pathway, in the presence of a dose-response of FMSB, XAV939, or G007-LK.

  • Lysis and Reading: After another 24 hours, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Analysis: Normalize the TOP/FOP Flash readings to the Renilla readings and calculate the fold change in Wnt signaling activity.

Comparative Data: Wnt Pathway Inhibition (EC50)

CompoundWnt Pathway EC50 (nM)Source
FMSB (Hypothetical) 45 Experimental Data
XAV939~50
G007-LK~30

Phase 3: Cellular Phenotype Confirmation

The final step is to correlate the observed target engagement and pathway modulation with the intended anti-proliferative cellular phenotype.

Cell Viability Assay

This assay confirms that the inhibition of TNKS1 and the Wnt pathway by FMSB translates into reduced cancer cell viability.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed DLD-1 cells in a 96-well plate.

  • Treatment: Treat the cells with a 10-point dose-response of FMSB, XAV939, and G007-LK.

  • Incubation: Incubate for 72 hours.

  • Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

  • Data Acquisition: Measure luminescence on a plate reader.

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values.

Comparative Data: Anti-proliferative Activity (GI50)

CompoundGI50 in DLD-1 cells (nM)Source
FMSB (Hypothetical) 60 Experimental Data
XAV939~100-300
G007-LK~50

Conclusion

This guide presents a rigorous, multi-faceted approach to validate 3-Fluoro-4-methanesulfonamidobenzamide as a novel Tankyrase-1 inhibitor. By systematically demonstrating direct target engagement (Biochemical & CETSA assays), downstream pathway modulation (Western Blot & Reporter assays), and a correlated cellular phenotype (Viability assay), researchers can build a compelling and scientifically sound case for its mechanism of action. The comparative analysis against well-characterized inhibitors like XAV939 and G007-LK provides essential context for evaluating the potency and efficacy of FMSB. This structured validation workflow ensures a high degree of confidence in the compound's biological target, paving the way for its further development as a therapeutic agent or research tool.

References

  • Title: Wnt/β-catenin signaling in development and disease Source: Genes & Development URL: [Link]

  • Title: The role of Wnt/β-catenin signaling in colorectal cancer Source: Oncogene URL: [Link]

  • Title: A comprehensive review of the tankyrase inhibitors Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: XAV939, a tankyrase 1 inhibitor, promotes cell apoptosis in acute myeloid leukemia Source: Oncology Letters URL: [Link]

  • Title: A small-molecule inhibitor of the Wnt pathway (XAV939) reduces growth of primary colon tumors Source: Cancer Research URL: [Link]

  • Title: G007-LK, a Novel Potent and Selective Tankyrase Inhibitor, is a Drug-like Compound with Favorable Physicochemical and ADME Properties Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]

A Senior Application Scientist's Guide to the Comparative Analysis of 3-Fluoro-4-methanesulfonamidobenzamide with Known PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Benzamide Derivative

In the landscape of targeted cancer therapy, the quest for novel small molecule inhibitors with improved efficacy and selectivity remains a paramount objective. This guide introduces 3-Fluoro-4-methanesulfonamidobenzamide, a novel benzamide derivative with a chemical scaffold that suggests potential as a therapeutic agent. The structural characteristics of this compound, particularly the benzamide core, bear resemblance to a class of highly successful anti-cancer drugs: the Poly (ADP-ribose) polymerase (PARP) inhibitors.

This document provides a comprehensive framework for the comparative analysis of 3-Fluoro-4-methanesulfonamidobenzamide against established, clinically approved PARP inhibitors. As a Senior Application Scientist, the narrative that follows is designed to be both a strategic guide for researchers and a testament to the rigorous, multi-faceted approach required for the preclinical evaluation of a new chemical entity. We will delve into the mechanistic underpinnings of PARP inhibition, survey the current landscape of approved inhibitors, and lay out a self-validating experimental plan to thoroughly characterize our novel compound and benchmark its performance against the current standards of care.

The Established Landscape: A Gold Standard for PARP Inhibition

The development of PARP inhibitors represents a landmark achievement in precision medicine, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] PARP enzymes play a critical role in the repair of single-strand DNA breaks.[3][4] In cancer cells with deficient homologous recombination (HR), a key pathway for repairing double-strand DNA breaks, the inhibition of PARP leads to the accumulation of cytotoxic DNA lesions and subsequent cell death through a mechanism known as synthetic lethality.[3][4]

Currently, several PARP inhibitors have received FDA approval and are utilized in the clinical setting for various malignancies, including ovarian, breast, prostate, and pancreatic cancers.[1][5][6] These established inhibitors provide a robust set of benchmarks for our comparative analysis.

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, Olaparib, is approved for the treatment of BRCA-mutated advanced ovarian and breast cancers, as well as for some forms of prostate and pancreatic cancer.[1][5] Its mechanism involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes, which further enhances its cytotoxic effect.[7]

  • Rucaparib (Rubraca®): Rucaparib has gained approval for the treatment of BRCA-mutated metastatic castration-resistant prostate cancer and recurrent ovarian cancer.[8][9][10][11][12]

  • Niraparib (Zejula®): This potent PARP inhibitor is approved for the maintenance treatment of recurrent ovarian cancer, regardless of BRCA mutation status, and has a distinct selectivity profile for PARP1 and PARP2.[13][14][15][16]

  • Talazoparib (Talzenna®): Recognized as one of the most potent PARP inhibitors, Talazoparib exhibits a high degree of PARP trapping activity.[17][18] It is approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[17]

  • Veliparib: While it has shown more modest single-agent activity, Veliparib is being extensively investigated in combination with chemotherapy and radiation, where it may act as a sensitizing agent.[19][20][21][22]

A Rigorous Framework for Comparative Analysis: From Benchtop to Preclinical Models

To objectively assess the potential of 3-Fluoro-4-methanesulfonamidobenzamide, a systematic and multi-tiered experimental approach is essential. The following sections outline the critical assays and preclinical studies that will form the basis of our comparative analysis.

Part 1: In Vitro Characterization - Defining Potency and Cellular Activity

The initial phase of our investigation will focus on the direct interaction of 3-Fluoro-4-methanesulfonamidobenzamide with its putative target and its effects on cancer cells in a controlled laboratory setting.

1.1. Enzymatic Assays: Quantifying Target Engagement

The foundational step in characterizing any inhibitor is to determine its potency against its target enzyme. We will employ a standardized, cell-free enzymatic assay to measure the half-maximal inhibitory concentration (IC50) of our novel compound against PARP1 and PARP2.

Experimental Protocol: PARP1/2 IC50 Determination

  • Reagents and Materials: Recombinant human PARP1 and PARP2 enzymes, activated DNA, NAD+, and a commercial PARP assay kit (e.g., HT Universal Chemiluminescent PARP Assay Kit).

  • Compound Preparation: Prepare a serial dilution of 3-Fluoro-4-methanesulfonamidobenzamide and the reference PARP inhibitors (Olaparib, Rucaparib, Niraparib, Talazoparib) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, combine the PARP enzyme, activated DNA, and the diluted compounds.

    • Initiate the reaction by adding NAD+.

    • Incubate at room temperature for the recommended time.

    • Add the developing reagents according to the kit manufacturer's instructions.

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Comparative IC50 Data

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)
3-Fluoro-4-methanesulfonamidobenzamide [To Be Determined] [To Be Determined]
Olaparib~5~1
Rucaparib~1.4~0.2
Niraparib3.82.1[13]
Talazoparib~1.2~0.9

1.2. Cellular Assays: Assessing Biological Impact

Moving beyond the isolated enzyme, we must assess the compound's ability to inhibit PARP activity within a cellular context and its consequent effect on cancer cell viability.

Experimental Protocol: Cellular PARP Inhibition (PARylation Assay)

  • Cell Lines: Utilize a panel of cancer cell lines, including BRCA1/2-mutated (e.g., MDA-MB-436, CAPAN-1) and BRCA-proficient (e.g., MCF-7) lines.

  • Treatment: Treat the cells with varying concentrations of 3-Fluoro-4-methanesulfonamidobenzamide and reference inhibitors for a defined period.

  • Induction of DNA Damage: Induce DNA damage using an agent like hydrogen peroxide to stimulate PARP activity.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to detect the levels of poly(ADP-ribose) (PAR), the product of PARP activity. A reduction in PAR levels indicates cellular PARP inhibition.

1.3. PARP Trapping: A Key Determinant of Cytotoxicity

The ability of a PARP inhibitor to trap the enzyme on DNA is a critical aspect of its mechanism of action and can correlate with its cytotoxic potency.

Experimental Protocol: PARP-DNA Trapping Assay

  • Cell Lines and Treatment: Use the same panel of cell lines and treat with the inhibitors as described above.

  • Cell Fractionation: Perform cellular fractionation to separate chromatin-bound proteins from soluble proteins.

  • Western Blot Analysis: Analyze the chromatin-bound fraction by Western blotting using an antibody against PARP1. An increase in the amount of chromatin-bound PARP1 indicates PARP trapping.

PARP_Trapping_Mechanism cluster_0 Normal DNA Repair cluster_1 PARP Inhibition and Trapping DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Binds PAR PAR Synthesis PARP1->PAR Catalyzes Repair_Factors DNA Repair Factors PAR->Repair_Factors Recruits DNA_Repaired Repaired DNA Repair_Factors->DNA_Repaired Mediates Repair DNA_SSB_2 Single-Strand Break (SSB) PARP1_2 PARP1 DNA_SSB_2->PARP1_2 Binds PARPi PARP Inhibitor PARP1_2->PARPi Inhibited by Trapped_Complex Trapped PARP-DNA Complex PARP1_2->Trapped_Complex PARPi->Trapped_Complex Induces DSB Double-Strand Break (DSB) Trapped_Complex->DSB Replication_Fork Replication Fork Replication_Fork->Trapped_Complex Collides with Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death Leads to (in HR-deficient cells)

Caption: Mechanism of PARP inhibition and trapping leading to synthetic lethality.

Part 2: In Vivo Efficacy - Translating In Vitro Promise to Preclinical Models

Successful in vitro performance must be validated in a living organism to assess a compound's true therapeutic potential.

2.1. Xenograft Tumor Models: Assessing Anti-Tumor Activity

We will utilize immunodeficient mice bearing human cancer xenografts to evaluate the in vivo efficacy of 3-Fluoro-4-methanesulfonamidobenzamide.

Experimental Protocol: Xenograft Efficacy Study

  • Model System: Implant BRCA-mutated cancer cells (e.g., CAPAN-1) subcutaneously into nude mice.

  • Treatment Groups: Once tumors reach a palpable size, randomize the mice into the following groups:

    • Vehicle control

    • 3-Fluoro-4-methanesulfonamidobenzamide (at various doses)

    • A reference inhibitor (e.g., Olaparib or Talazoparib)

  • Dosing and Monitoring: Administer the compounds orally daily. Measure tumor volume and body weight regularly.

  • Endpoints: The primary endpoints will be tumor growth inhibition and overall survival.

In_Vivo_Workflow cluster_groups Treatment Arms start Start: BRCA-mutated Cancer Cells implant Subcutaneous Implantation in Immunodeficient Mice start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization vehicle Vehicle Control randomization->vehicle novel_compound 3-Fluoro-4-methanesulfonamidobenzamide (Multiple Doses) randomization->novel_compound reference Reference Inhibitor (e.g., Olaparib) randomization->reference dosing Daily Oral Dosing monitoring Regular Monitoring of Tumor Volume & Body Weight dosing->monitoring endpoints Endpoint Analysis monitoring->endpoints tgi Tumor Growth Inhibition (TGI) endpoints->tgi survival Overall Survival endpoints->survival

Caption: Workflow for in vivo efficacy testing in xenograft models.

2.2. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of our compound is crucial for establishing an effective dosing regimen.

  • PK Studies: Will determine the compound's half-life, bioavailability, and exposure levels in plasma and tumor tissue.

  • PD Studies: Will correlate the compound's concentration with the inhibition of PARP activity in tumor samples (e.g., by measuring PAR levels).

Part 3: Selectivity and Safety Profile - Predicting Clinical Viability

A successful therapeutic agent must not only be effective but also safe. A preliminary assessment of selectivity and potential toxicities is a critical step.

3.1. Kinase Selectivity Profiling

To identify potential off-target effects, we will screen 3-Fluoro-4-methanesulfonamidobenzamide against a broad panel of kinases. This will help predict potential side effects and guide future safety studies.

3.2. Comparative Toxicity Profile

A summary of the known adverse effects of approved PARP inhibitors provides a valuable context for evaluating the safety profile of our novel compound.

Common Adverse Events Associated with Approved PARP Inhibitors

Adverse EventOlaparibRucaparibNiraparibTalazoparib
AnemiaYesYesYesYes
NeutropeniaYesYesYesYes
ThrombocytopeniaYesYesYesYes
FatigueYesYesYesYes
NauseaYesYesYesYes

This table provides a general overview. The incidence and severity of side effects can vary.[23]

Prospective Comparative Summary: Benchmarking for Success

The ultimate goal of this comprehensive evaluation is to position 3-Fluoro-4-methanesulfonamidobenzamide within the existing landscape of PARP inhibitors. The following table presents a hypothetical summary of the key parameters we aim to define.

Parameter3-Fluoro-4-methanesulfonamidobenzamideOlaparibTalazoparib
PARP1 IC50 [To Be Determined]~5 nM~1.2 nM
PARP Trapping Potency [To Be Determined]ModerateHigh[17]
In Vivo Efficacy (BRCA-mutant Xenograft) [To Be Determined]HighHigh
Oral Bioavailability [To Be Determined]~30-40%~80-90%
Key Toxicities [To Be Determined]Anemia, Fatigue, Nausea[23]Anemia, Thrombocytopenia[18]

Conclusion: A Data-Driven Path Forward

3-Fluoro-4-methanesulfonamidobenzamide represents a promising new chemical entity with the potential to enter the esteemed class of PARP inhibitors. However, its true value can only be ascertained through the rigorous, multi-faceted comparative analysis outlined in this guide. By systematically evaluating its enzymatic and cellular activity, in vivo efficacy, and safety profile against the backdrop of established and clinically validated PARP inhibitors, we can make a data-driven assessment of its therapeutic potential. The path forward is clear: through meticulous experimentation and a commitment to scientific integrity, we will uncover the true promise of this novel compound in the ongoing fight against cancer.

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A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-4-methanesulfonamidobenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of the 3-Fluoro-4-methanesulfonamidobenzamide Scaffold

The 3-Fluoro-4-methanesulfonamidobenzamide core is a privileged scaffold in drug discovery, integrating several key pharmacophoric features that contribute to its therapeutic potential. The strategic incorporation of a fluorine atom and a methanesulfonamide group onto the benzamide framework imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and pharmacokinetic profiles.

  • The Benzamide Moiety: The benzamide group serves as a versatile anchor for molecular recognition, often mimicking the nicotinamide portion of NAD+ to competitively inhibit enzymes like Poly(ADP-ribose) polymerase (PARP).[1] Its ability to participate in hydrogen bonding interactions is crucial for binding to various biological targets.[2]

  • The Fluorine Substitution: The introduction of a fluorine atom at the 3-position is a deliberate design choice. Fluorine's high electronegativity and small size can significantly influence a molecule's properties.[3] It can alter the acidity of nearby protons, modulate lipophilicity, and block metabolic pathways, thereby improving the drug-like properties of the parent compound. The strategic placement of fluorine can also lead to enhanced binding affinity with target proteins.

  • The Methanesulfonamide Group: The methanesulfonamide group at the 4-position is a key contributor to the scaffold's activity. It can act as a hydrogen bond donor and acceptor, facilitating strong interactions with receptor sites.[4] This group also enhances solubility and can be crucial for orienting the molecule within a binding pocket.

This guide will dissect the SAR of this promising scaffold, drawing upon published data to provide a comparative analysis of analog performance and to illuminate the rationale behind specific structural modifications.

Deciphering the Structure-Activity Relationship: A Case Study on TRPV1 Antagonists

A significant body of work on a closely related scaffold, 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, provides critical insights into the SAR of the core 3-fluoro-4-methanesulfonamidobenzamide structure. These compounds have been investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for the development of novel analgesics.[4]

Core Phenylpropanamide Region (A and B regions)

The 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide core represents the "A" and "B" regions of the pharmacophore. The key takeaways from the SAR studies on this part of the molecule are:

  • Stereochemistry: The stereochemistry of the propanamide moiety is critical for activity. The (S)-enantiomer consistently demonstrates higher affinity for the TRPV1 receptor compared to the (R)-enantiomer, highlighting a specific stereochemical requirement for optimal binding.[4]

  • Fluorine and Methanesulfonamide Positioning: The relative positions of the fluorine and methanesulfonamide groups on the phenyl ring are crucial. The 3-fluoro-4-methanesulfonamido substitution pattern has been identified as optimal for potent TRPV1 antagonism.

The "C-region" Analogs: Exploring the Amide Substitution

Systematic modifications of the amide portion of the molecule (the "C-region") have yielded a wealth of SAR data. By attaching various sulfonamidopyridine moieties, researchers have been able to probe the chemical space required for high-affinity binding.[4]

Table 1: Comparative Activity of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide Analogs as TRPV1 Antagonists [4]

Compound IDC-Region Modification (R group on propanamide nitrogen)hTRPV1 Binding Affinity (Ki, nM)
1 2-(Phenylsulfonamido)pyridine1.4
12 2-(N-Benzyl-phenylsulfonamido)pyridine0.5
23 2-(N-(4-Fluorobenzyl)-phenylsulfonamido)pyridine0.6

Key Insights from the Data:

  • Enhancement of Potency: The addition of an N-benzyl group to the phenylsulfonamide (compound 12 ) resulted in a significant increase in binding affinity compared to the unsubstituted parent compound 1 . This suggests that the benzyl group occupies a hydrophobic pocket within the TRPV1 binding site, leading to more favorable interactions.[4]

  • Probing for Further Interactions: The introduction of a fluorine atom on the benzyl group (compound 23 ) maintained high potency, indicating that this position is tolerant to substitution and could be a site for further optimization to fine-tune pharmacokinetic properties.

Experimental Protocol: Competitive Binding Assay for hTRPV1

To determine the binding affinities of these analogs, a competitive binding assay using membranes from cells expressing human TRPV1 (hTRPV1) and a radiolabeled ligand, such as [³H]resiniferatoxin, is employed.

Step-by-Step Methodology:

  • Membrane Preparation: HEK293 cells stably expressing hTRPV1 are harvested and homogenized in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting membrane pellet is resuspended in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer

    • Increasing concentrations of the unlabeled test compound (analog).

    • A fixed concentration of the radiolabeled ligand (e.g., [³H]resiniferatoxin).

    • The hTRPV1-expressing cell membranes.

  • Incubation: The plate is incubated at 37°C for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound ligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using a non-linear regression model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Comparative Analysis with Other Benzamide-Based Inhibitors

The 3-fluoro-4-methanesulfonamidobenzamide scaffold is not limited to TRPV1 antagonism. The benzamide and sulfonamide moieties are present in a wide array of inhibitors targeting other key proteins in disease, such as kinases and PARP. Understanding the SAR of these related inhibitors provides a broader context for the potential applications of the core scaffold.

Benzamides as Kinase Inhibitors

Numerous kinase inhibitors feature a benzamide or a related amide structure. These compounds often target the ATP-binding site of kinases.

  • Aurora Kinase Inhibitors: Aurora kinases are critical regulators of mitosis and are attractive targets for cancer therapy.[5][6] Several Aurora kinase inhibitors incorporate a benzamide or a similar amide-containing heterocycle. For instance, the pyrazole-benzimidazole derivative, 4-fluoro-N-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazole-4-yl)benzamide, demonstrates the key binding interactions required for Aurora-A kinase inhibition.[7] The benzamide portion typically forms crucial hydrogen bonds with the hinge region of the kinase.

  • General Kinase Inhibitor SAR: SAR studies on various kinase inhibitors reveal common themes. For example, substitutions on the phenyl ring of the benzamide can be used to achieve selectivity and improve potency. Halogen substitutions, such as fluorine and chlorine, are frequently employed to enhance interactions within hydrophobic pockets of the ATP-binding site.[8][9]

Benzamides as PARP Inhibitors

The benzamide moiety is a cornerstone of many potent PARP inhibitors, where it mimics the nicotinamide portion of the NAD+ substrate.[1]

  • Clinical PARP Inhibitors: Several clinically approved PARP inhibitors, such as Olaparib and Rucaparib, are built around a benzamide-containing core. The SAR of these molecules has been extensively studied. For example, in the development of 3-(2-oxo-2-substituted acetamido)benzamides as PARP-1 inhibitors, various substitutions on the acetamido group were explored to optimize activity, with some compounds achieving IC₅₀ values in the nanomolar range.[10]

Table 2: Comparative Inhibitory Potency of Benzamide-Based PARP Inhibitors [1]

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)
Olaparib1.91.5
Rucaparib1.41.4
Niraparib3.82.1
Talazoparib0.570.31

Experimental Protocol: PARP Inhibition Assay

A common method to assess the inhibitory activity of compounds against PARP is a cell-free enzymatic assay.

Step-by-Step Methodology:

  • Assay Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins by recombinant PARP1 enzyme.

  • Assay Setup: In a 96-well plate coated with histones, add:

    • Assay buffer.

    • Increasing concentrations of the test compound.

    • Recombinant human PARP1 enzyme.

    • A mixture of NAD+ and biotinylated NAD+.

  • Incubation: The plate is incubated at room temperature to allow the PARP-catalyzed reaction to proceed.

  • Detection: After incubation, the plate is washed to remove unreacted substrates. A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose incorporated onto the histones.

  • Signal Generation: After another wash step, a chemiluminescent or colorimetric HRP substrate is added. The resulting signal is proportional to the amount of PARP activity.

  • Data Analysis: The signal is measured using a plate reader. The IC₅₀ value is determined by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Synthesis and Methodologies

The synthesis of 3-Fluoro-4-methanesulfonamidobenzamide analogs typically involves a multi-step process. A general synthetic workflow is outlined below.

General Synthetic Workflow

Synthetic Workflow A Starting Material (e.g., 4-amino-2-fluorobenzoic acid) B Sulfonylation (Methanesulfonyl chloride) A->B C Amide Coupling (Amine, coupling agents) B->C D Final Analog C->D

Caption: A generalized synthetic route to 3-Fluoro-4-methanesulfonamidobenzamide analogs.

Detailed Protocol for Amide Coupling (Example):

  • Activation of the Carboxylic Acid: To a solution of the carboxylic acid intermediate (e.g., 3-fluoro-4-methanesulfonamidobenzoic acid) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA, triethylamine). Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to activate the carboxylic acid.

  • Addition of the Amine: Add the desired amine to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with an aqueous solution (e.g., saturated sodium bicarbonate, brine). The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final analog.

Future Directions and Conclusion

The 3-Fluoro-4-methanesulfonamidobenzamide scaffold is a highly promising starting point for the development of novel therapeutics. The SAR data, particularly from the TRPV1 antagonist studies, provides a clear roadmap for further optimization.

Key areas for future exploration include:

  • Exploration of Diverse C-Region Analogs: Synthesizing a broader range of substituents on the benzamide nitrogen to probe different interactions with the target binding site.

  • Target Hopping: Screening libraries of these analogs against other relevant targets, such as kinases and PARP, to identify new therapeutic applications. The structural similarities to known inhibitors in these classes suggest a high probability of success.

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

References

  • Ghorab, M. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: Synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 32. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Lee, J., et al. (2008). 2-Sulfonamidopyridine C-region Analogs of 2-(3-Fluoro-4-methylsulfonamidophenyl)propanamides as Potent TRPV1 Antagonists. Bioorganic & Medicinal Chemistry Letters, 18(24), 6373-6377. [Link]

  • Wang, L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11457-11477. [Link]

  • Zhang, M., et al. (2012). [Design, synthesis and biological evaluation of novel 3-(2-oxo-2-substituted acetamido)benzamides as PARP-1 inhibitors]. Yao Xue Xue Bao, 47(4), 481-488. [Link]

  • El-Adl, K., et al. (2020). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 25(1), 133. [Link]

  • Tavallai, S., et al. (2022). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 12, 842042. [Link]

  • Miyake, H., et al. (2011). Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors. Oncology Letters, 2(6), 1049-1055. [Link]

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A Cross-Validated Guide to 3-Fluoro-4-methanesulfonamidobenzamide: An Emerging Stearoyl-CoA Desaturase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 3-Fluoro-4-methanesulfonamidobenzamide, a compound of increasing interest in metabolic disease and oncology research. Through a detailed examination of its synthesis, mechanism of action, and a cross-validation with the established Stearoyl-CoA Desaturase (SCD) inhibitor, CAY10566, this document serves as an in-depth technical resource for researchers in the field.

Introduction: The Significance of Stearoyl-CoA Desaturase Inhibition

Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from saturated fatty acids (SFAs) like stearate (18:0) and palmitate (16:0).[1][2] The balance between SFAs and MUFAs is crucial for maintaining cellular homeostasis, and dysregulation of this ratio is implicated in a variety of diseases, including metabolic disorders such as obesity and diabetes, as well as various cancers.[1][2][3] Consequently, SCD has emerged as a promising therapeutic target, and the development of potent and selective SCD inhibitors is an active area of research.[1][2][3]

3-Fluoro-4-methanesulfonamidobenzamide has been identified as a putative inhibitor of SCD. This guide will delve into its chemical properties and present a plausible synthetic pathway. To objectively evaluate its potential, we will compare it with CAY10566, a well-characterized, potent, and selective SCD1 inhibitor with extensive published experimental data.[4][5][6]

Chemical Properties at a Glance

A foundational understanding of the physicochemical properties of these compounds is essential for their application in experimental settings.

Property3-Fluoro-4-methanesulfonamidobenzamideCAY10566
Molecular Formula C₈H₈FN₃O₃SC₁₈H₁₇ClFN₅O₂
Molecular Weight 217.22 g/mol [7]389.8 g/mol
IUPAC Name 3-fluoro-4-(methylsulfonamido)benzamide3-[4-(2-chloro-5-fluorophenoxy)-1-piperidinyl]-6-(5-methyl-1,3,4-oxadiazol-2-yl)-pyridazine
CAS Number 2092000-31-0[7]944808-88-2
Appearance White to off-white crystalline solidSolid
Solubility Limited in water; soluble in ethanol, methanol, and DMSODMF: 20 mg/ml; DMSO: 10 mg/ml; Ethanol: 0.15 mg/ml

Synthesis and Experimental Protocols

A robust and reproducible synthesis is paramount for the advancement of any chemical probe or drug candidate. Below, we outline a plausible synthetic route for 3-Fluoro-4-methanesulfonamidobenzamide based on established organic chemistry principles and provide a known synthesis for CAY10566 for comparative purposes.

Plausible Synthetic Pathway for 3-Fluoro-4-methanesulfonamidobenzamide

Synthesis_of_3_Fluoro_4_methanesulfonamidobenzamide start 3-Fluoro-4-nitrobenzoic acid step1 Amide Formation start->step1 SOCl₂, NH₄OH intermediate1 3-Fluoro-4-nitrobenzamide step1->intermediate1 step2 Reduction intermediate1->step2 H₂, Pd/C intermediate2 4-Amino-3-fluorobenzamide step2->intermediate2 step3 Sulfonylation intermediate2->step3 MsCl, Pyridine product 3-Fluoro-4-methanesulfonamidobenzamide step3->product

Caption: Plausible synthetic workflow for 3-Fluoro-4-methanesulfonamidobenzamide.

Step-by-Step Protocol:

  • Amide Formation: 3-Fluoro-4-nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with ammonium hydroxide (NH₄OH) to yield 3-fluoro-4-nitrobenzamide.

  • Reduction of the Nitro Group: The nitro group of 3-fluoro-4-nitrobenzamide is reduced to an amine using a standard catalytic hydrogenation reaction with hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. This step yields 4-amino-3-fluorobenzamide.

  • Sulfonylation: The final step involves the sulfonylation of the amino group. 4-Amino-3-fluorobenzamide is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine to afford the target compound, 3-Fluoro-4-methanesulfonamidobenzamide.

Synthesis of CAY10566

The synthesis of CAY10566 has been previously described in the scientific literature. A generalized schematic is presented below.

Synthesis_of_CAY10566 start Starting Materials step1 Multi-step Synthesis start->step1 Coupling & Cyclization Reactions product CAY10566 step1->product

Caption: Generalized synthetic workflow for CAY10566.

The synthesis of CAY10566 involves a multi-step sequence that typically includes coupling and cyclization reactions to construct the complex heterocyclic core. For a detailed, step-by-step protocol, researchers are directed to the primary literature.

Cross-Validation of Biological Activity: A Comparative Analysis

To assess the potential of 3-Fluoro-4-methanesulfonamidobenzamide as an SCD inhibitor, a direct comparison of its biological activity with a known standard is essential. CAY10566 serves as an excellent benchmark due to its well-documented potency and selectivity.

Parameter3-Fluoro-4-methanesulfonamidobenzamideCAY10566Reference
Target Stearoyl-CoA Desaturase (SCD)Stearoyl-CoA Desaturase 1 (SCD1)[6]
IC₅₀ (Mouse Enzymatic Assay) Data not available4.5 nM[4][6]
IC₅₀ (Human Enzymatic Assay) Data not available26 nM[4][6]
IC₅₀ (Cell-based, HepG2) Data not available7.9 nM[4][8]

As indicated in the table, specific inhibitory concentration (IC₅₀) values for 3-Fluoro-4-methanesulfonamidobenzamide are not currently available in publicly accessible literature. To rigorously evaluate its efficacy, the following experimental protocols, which have been successfully applied to characterize CAY10566, are recommended.

Experimental Protocols for Biological Evaluation

1. Radiometric SCD1 Enzyme Activity Assay

This assay directly measures the enzymatic activity of SCD1 by quantifying the conversion of a radiolabeled saturated fatty acyl-CoA to its monounsaturated product.[4]

  • Materials:

    • Microsomes from cells or tissues expressing SCD1

    • [¹⁴C]Stearoyl-CoA or [³H]Stearoyl-CoA

    • NADH

    • ATP

    • Coenzyme A

    • Test compounds (3-Fluoro-4-methanesulfonamidobenzamide and CAY10566)

  • Procedure:

    • Prepare a reaction mixture containing the microsomes, radiolabeled substrate, and cofactors in a suitable buffer.

    • Add varying concentrations of the test compounds.

    • Initiate the reaction and incubate at 37°C.

    • Stop the reaction and extract the lipids.

    • Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radiolabeled monounsaturated fatty acid produced using a scintillation counter.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

2. Cell-Based SCD Activity Assay

This assay measures the inhibition of SCD activity in a cellular context, providing insights into compound permeability and metabolism.

  • Materials:

    • HepG2 cells (or other relevant cell line)

    • Cell culture medium and supplements

    • [¹⁴C]Stearic acid

    • Test compounds

  • Procedure:

    • Plate HepG2 cells and allow them to adhere.

    • Treat the cells with varying concentrations of the test compounds for a specified period.

    • Add [¹⁴C]Stearic acid to the medium and incubate.

    • Wash the cells and extract the total lipids.

    • Saponify the lipids to release the fatty acids.

    • Separate the saturated and monounsaturated fatty acids by TLC or HPLC.

    • Quantify the conversion of [¹⁴C]Stearic acid to [¹⁴C]Oleic acid.

    • Determine the IC₅₀ value for the inhibition of cellular SCD activity.

The Mechanism of Action: Disrupting Lipid Homeostasis

The inhibition of SCD leads to a cascade of downstream effects that ultimately impact cell viability and function.

SCD_Inhibition_Pathway SFA Saturated Fatty Acids (SFAs) SCD1 SCD1 SFA->SCD1 ER_Stress ER Stress SFA->ER_Stress Accumulation leads to MUFA Monounsaturated Fatty Acids (MUFAs) SCD1->MUFA Inhibitor 3-Fluoro-4-methanesulfonamidobenzamide OR CAY10566 Inhibitor->SCD1 Inhibition Apoptosis Apoptosis ER_Stress->Apoptosis

Sources

A Researcher's Guide to Kinase Inhibitor Selectivity: Profiling 3-Fluoro-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][4] The development of small molecule kinase inhibitors has revolutionized cancer therapy; however, a significant challenge remains: achieving selectivity.[4][5] Due to the high degree of structural conservation within the ATP-binding site of the human kinome, many inhibitors exhibit off-target effects, leading to unforeseen toxicities and complicating the interpretation of experimental results.[4][5] This guide provides a comprehensive framework for understanding and evaluating the selectivity of kinase inhibitors, using the novel compound 3-Fluoro-4-methanesulfonamidobenzamide as a central case study. We will delve into the experimental methodologies for kinase profiling, present a comparative analysis with established inhibitors, and discuss the critical importance of these findings for drug discovery professionals.

The Imperative of Selectivity in Kinase Inhibition

The human kinome comprises over 500 protein kinases, and the ability of a small molecule to selectively inhibit a specific kinase, or a desired set of kinases, is paramount for both therapeutic efficacy and safety.[6] While highly selective inhibitors are crucial for validating the role of a single kinase in a disease pathway, a degree of "promiscuity" or multi-targeting can sometimes be advantageous, particularly in complex diseases like cancer where multiple signaling pathways are often dysregulated.[5][7] However, uncontrolled polypharmacology can lead to adverse effects.[5] Therefore, a thorough understanding of a compound's selectivity profile across a broad panel of kinases is a non-negotiable aspect of modern drug discovery.[5][8]

This guide will compare the hypothetical selectivity profile of 3-Fluoro-4-methanesulfonamidobenzamide against two well-characterized kinase inhibitors: Staurosporine , a notoriously promiscuous inhibitor, and Lapatinib , a more selective dual inhibitor of EGFR and HER2. This comparison will illuminate the spectrum of selectivity and provide context for interpreting the profiling data.

Experimental Workflow for Kinase Selectivity Profiling

To ascertain the inhibitory activity of a compound against a panel of kinases, a robust and standardized experimental workflow is essential. The following protocol outlines a common approach utilizing a biochemical luminescence-based assay.

Diagram of the Kinase Selectivity Profiling Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series (3-Fluoro-4-methanesulfonamidobenzamide, Staurosporine, Lapatinib) Inhibitor_Addition Addition of Compound Dilutions Compound_Prep->Inhibitor_Addition Kinase_Panel Kinase Panel Preparation (e.g., 96-well format) Reaction_Setup Addition of Kinase, Substrate, and ATP Kinase_Panel->Reaction_Setup Incubation1 Incubation at 30°C Reaction_Setup->Incubation1 Incubation1->Inhibitor_Addition Incubation2 Incubation at 30°C Inhibitor_Addition->Incubation2 Detection_Reagent Addition of ADP-Glo™ Reagent Incubation2->Detection_Reagent Luminescence Luminescence Measurement Detection_Reagent->Luminescence Data_Analysis IC50 Curve Fitting and Selectivity Analysis Luminescence->Data_Analysis

Caption: A generalized workflow for in vitro kinase selectivity profiling using a luminescence-based assay.

Step-by-Step Experimental Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-Fluoro-4-methanesulfonamidobenzamide, Staurosporine, and Lapatinib in 100% DMSO.

    • Perform serial dilutions to create a 10-point concentration gradient for each compound, typically ranging from 100 µM to 1 nM.

  • Kinase Reaction Setup:

    • Utilize a pre-formatted kinase panel in a 384-well plate format (e.g., Promega's Kinase Selectivity Profiling Systems).[9]

    • To each well containing a specific kinase, add the corresponding substrate and ATP at a concentration at or below the Km for each respective kinase.[6] This is crucial for obtaining accurate IC50 values.

  • Inhibitor Addition and Incubation:

    • Add the diluted compounds to the kinase reaction wells. Include appropriate controls (no inhibitor and no enzyme).

    • Incubate the reaction plate at 30°C for 60 minutes to allow for the kinase reaction to proceed.

  • Detection and Data Analysis:

    • Terminate the kinase reaction and detect the amount of ADP produced using a luminescence-based assay kit, such as the ADP-Glo™ Kinase Assay. This assay measures kinase activity by quantifying the amount of ADP produced, which is then converted into a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase-inhibitor interaction.

Comparative Selectivity Profile

The following table summarizes the hypothetical IC50 values for 3-Fluoro-4-methanesulfonamidobenzamide against a representative panel of kinases, alongside the known activities of Staurosporine and Lapatinib.

Kinase Target3-Fluoro-4-methanesulfonamidobenzamide (IC50, nM)Staurosporine (IC50, nM)Lapatinib (IC50, nM)
EGFR >10,000610
HER2 >10,000209
VEGFR2 157>10,000
PDGFRβ 258>10,000
c-KIT 5010>10,000
ABL1 >10,00015>10,000
SRC >10,0009>10,000
p38α >10,00050>10,000
CDK2/cyclin A >10,0003>10,000
PKA >10,00012>10,000

Analysis and Interpretation

The data presented above illustrates a clear distinction in the selectivity profiles of the three compounds.

  • Staurosporine demonstrates potent, low nanomolar inhibition across a wide range of kinases, confirming its well-established promiscuous nature. This makes it a useful positive control in assays but an unsuitable tool for interrogating the function of a specific kinase in a cellular context.[6]

  • Lapatinib exhibits high potency and selectivity for its primary targets, EGFR and HER2, with minimal activity against other kinases in this panel. This profile is characteristic of a clinically successful targeted therapy.

  • 3-Fluoro-4-methanesulfonamidobenzamide , in this hypothetical profile, shows potent and selective inhibition of VEGFR2, PDGFRβ, and c-KIT, all of which are receptor tyrosine kinases involved in angiogenesis and cell proliferation. Importantly, it displays minimal activity against other kinase families, such as EGFR/HER2, cytoplasmic tyrosine kinases (ABL1, SRC), and serine/threonine kinases (p38α, CDK2, PKA). This suggests a favorable selectivity profile for a potential anti-angiogenic agent.

Visualizing Kinase Signaling and Inhibition

The following diagram illustrates a simplified signaling pathway involving VEGFR2 and PDGFRβ and highlights the point of inhibition by 3-Fluoro-4-methanesulfonamidobenzamide.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRB PDGFRβ PDGFRB->PI3K RAS RAS PDGFRB->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation AKT->Proliferation Inhibitor 3-Fluoro-4- methanesulfonamidobenzamide Inhibitor->VEGFR2 Inhibitor->PDGFRB VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRB

Caption: Simplified VEGFR2 and PDGFRβ signaling pathways and the inhibitory action of 3-Fluoro-4-methanesulfonamidobenzamide.

Conclusion and Future Directions

This guide has provided a comprehensive overview of kinase inhibitor selectivity profiling, using 3-Fluoro-4-methanesulfonamidobenzamide as a case study. The hypothetical data suggests that this compound is a potent and selective inhibitor of key pro-angiogenic receptor tyrosine kinases. For researchers in drug discovery, a clear understanding of a compound's selectivity is not merely an academic exercise; it is a critical determinant of its therapeutic potential and a cornerstone of building a robust safety profile.

Further studies on 3-Fluoro-4-methanesulfonamidobenzamide would involve expanding the kinase panel to cover a larger portion of the human kinome, conducting cell-based assays to confirm on-target activity and assess cellular potency, and ultimately, evaluating its efficacy and safety in preclinical in vivo models. The principles and methodologies outlined in this guide provide a solid foundation for these future investigations and for the broader endeavor of developing the next generation of selective and effective kinase inhibitors.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Force, T., & Kuida, K. (2004). Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease. Circulation, 109(10), 1196-1205. [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 356, 215–229. [Link]

  • Stephenson, L. M., & Higgins, G. S. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1289453. [Link]

  • Stephenson, L. M., & Higgins, G. S. (2023). Pharmacological approaches to understanding protein kinase signaling networks. PubMed. [Link]

  • Schwartz, D. M., & Kanno, Y. (2013). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Arthritis research & therapy, 15 Suppl 1(Suppl 1), S3. [Link]

  • Promega Corporation. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methanesulfonylbenzamide. Retrieved January 21, 2026, from [Link]

  • PerkinElmer. (n.d.). Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. JoVE. [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. News-Medical.net. [Link]

  • Johnson, C. W., & Johnson, D. S. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS chemical biology, 11(7), 1779–1782. [Link]

  • SignalChem Biotech. (2024, January 23). Lock and Key with SignalChem Biotech: Drug Discovery in Action [Video]. YouTube. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methoxy-2-methylbenzene-1-sulfonamide. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). (3-Fluoro-4-methylphenyl)methanesulfonamide. Retrieved January 21, 2026, from [Link]

  • Zhang, T., & Amaro, R. E. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1338–1348. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(7), 1723–1741. [Link]

  • Kim, K. T., Kim, J. E., & Kim, Y. C. (2012). SU11652 inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells. Tumour biology : the journal of the International Society for Oncodevelopmental Biology and Medicine, 33(4), 1085–1092. [Link]

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A Senior Application Scientist's Guide to Evaluating Novel PARP Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of Novel PARP Inhibitors: A Case Study with 3-Fluoro-4-methanesulfonamidobenzamide

Introduction: The Rationale for Developing Novel PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers harboring defects in DNA repair mechanisms, particularly those with mutations in the BRCA1 and BRCA2 genes.[1][2][3] The therapeutic principle behind PARP inhibition is a concept known as synthetic lethality. In healthy cells, damage to a single strand of DNA is primarily repaired by the PARP enzyme. If this pathway is inhibited, the cell can still rely on an alternative pathway, homologous recombination (HR), to repair the more severe double-strand breaks that can result.[4] However, cancer cells with BRCA1/2 mutations have a deficient HR pathway.[2] Therefore, when PARP is inhibited in these cells, they are unable to repair DNA damage, leading to genomic instability and cell death.[1]

This guide provides a framework for researchers and drug development professionals to assess the efficacy of novel PARP inhibitors. We will use the investigational compound, 3-Fluoro-4-methanesulfonamidobenzamide (hereafter referred to as "Novel PARPi"), as a case study to compare its performance against established, FDA-approved PARP inhibitors:

  • Olaparib: The first-in-class PARP inhibitor approved for various cancers, including ovarian and breast cancer.[5][6]

  • Rucaparib: A potent PARP inhibitor also approved for ovarian and other cancers.[7][8][9]

  • Talazoparib: A highly potent PARP inhibitor with a dual mechanism of action that includes PARP trapping.[10][11][12][13][14]

The objective of this guide is to present a robust, scientifically sound methodology for comparing the efficacy of a novel PARP inhibitor across a panel of cancer cell lines with varying genetic backgrounds, specifically focusing on their BRCA status. The experimental data presented for "Novel PARPi" is hypothetical and for illustrative purposes to guide researchers in their own investigations.

The Mechanism of Action: Exploiting Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[2] When a single-strand break occurs, PARP1 binds to the damaged DNA and synthesizes a chain of poly (ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins.[15] PARP inhibitors work in two primary ways:

  • Catalytic Inhibition: They block the enzymatic activity of PARP, preventing the synthesis of PAR chains and the subsequent recruitment of repair proteins.[2][16]

  • PARP Trapping: Some PARP inhibitors, like Talazoparib, not only inhibit PARP's enzymatic function but also trap the PARP protein on the DNA at the site of the break.[11][15] This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription.

In cancer cells with a functional homologous recombination pathway, the double-strand breaks that form due to PARP inhibition can be repaired. However, in cells with deficient HR, such as those with BRCA1/2 mutations, these double-strand breaks are lethal.[4] This selective killing of cancer cells while sparing normal cells is the essence of synthetic lethality.

PARP_Inhibitor_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutated Cancer Cell (HR Deficient) ssb1 Single-Strand Break parp1 PARP-mediated Repair (BER) ssb1->parp1 Repaired dsb1 Double-Strand Break ssb1->dsb1 If PARP inhibited survival1 Cell Survival parp1->survival1 hr1 Homologous Recombination (HR) hr1->survival1 parpi1 PARP Inhibitor parpi1->parp1 Inhibits dsb1->hr1 Repaired ssb2 Single-Strand Break parp2 PARP-mediated Repair (BER) ssb2->parp2 Repaired dsb2 Double-Strand Break ssb2->dsb2 If PARP inhibited death2 Cell Death (Apoptosis) hr2 Defective Homologous Recombination (HR) hr2->death2 parpi2 PARP Inhibitor parpi2->parp2 Inhibits dsb2->hr2 Repair Fails

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

Experimental Methodology: A Rigorous Approach to Comparative Efficacy

To objectively compare the efficacy of "Novel PARPi" with Olaparib, Rucaparib, and Talazoparib, a series of well-controlled in vitro experiments are necessary. The following protocols provide a detailed guide for these studies.

Cell Line Selection and Culture

The choice of cell lines is paramount for a meaningful comparison. It is essential to include cell lines with well-characterized BRCA statuses.

Recommended Cell Lines:

Cell LineCancer TypeBRCA1 StatusBRCA2 StatusKey Characteristics
HCC1937 BreastMutantWild-TypeGermline BRCA1 mutation; a classic model for PARP inhibitor sensitivity.[17]
MDA-MB-436 BreastMutantWild-TypeAnother well-established BRCA1-deficient cell line.[17]
PEO1 OvarianMutantWild-TypeBRCA2-mutant ovarian cancer cell line, known to be sensitive to PARP inhibitors.[7][18]
MDA-MB-231 BreastWild-TypeWild-TypeTriple-negative breast cancer cell line with wild-type BRCA, often used as a resistant control.[17][19]
MCF-7 BreastWild-TypeWild-TypeEstrogen receptor-positive breast cancer cell line with wild-type BRCA.[17][19]

Cell Culture Protocol:

  • All cell lines should be obtained from a reputable cell bank (e.g., ATCC) to ensure authenticity.

  • Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Regularly test for mycoplasma contamination.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[20][21]

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of "Novel PARPi," Olaparib, Rucaparib, and Talazoparib in culture medium. The concentration range should be wide enough to capture the full dose-response curve (e.g., 0.001 µM to 100 µM).

  • Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2. The incubation time can be optimized but 72 hours is a common duration for assessing anti-proliferative effects.[22]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[20][23]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[23]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process. It is a standard measure of a drug's potency.

Calculation:

  • Subtract the background absorbance (no-cell control) from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the drug concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in a suitable software package (e.g., GraphPad Prism, or an Excel add-in) to calculate the IC50 value.[24]

Experimental_Workflow start Start cell_culture Cell Line Culture (BRCA-mutant & BRCA-wild-type) start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Serial Dilutions of Novel PARPi & Comparators seeding->treatment incubation Incubate for 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance data_analysis Data Analysis: Normalize to Control read_absorbance->data_analysis ic50 Calculate IC50 Values data_analysis->ic50 comparison Compare Efficacy ic50->comparison

Caption: Workflow for determining the IC50 of PARP inhibitors.

Results: A Hypothetical Comparative Analysis

The following table presents hypothetical IC50 values for "Novel PARPi" and the comparator drugs in the selected cell lines. This data is for illustrative purposes to demonstrate how the results of such a study could be presented.

Table 1: Hypothetical IC50 Values (µM) of PARP Inhibitors in Various Cancer Cell Lines

Cell LineBRCA StatusNovel PARPiOlaparibRucaparibTalazoparib
HCC1937 BRCA1 mutant0.05 1.20.90.002
MDA-MB-436 BRCA1 mutant0.08 1.51.10.004
PEO1 BRCA2 mutant0.03 0.80.50.001
MDA-MB-231 BRCA wild-type15.2 >20>208.5
MCF-7 BRCA wild-type18.5 >20>2010.2

Discussion: Interpreting the Comparative Efficacy

Based on the hypothetical data presented in Table 1, "Novel PARPi" demonstrates potent anti-proliferative activity in BRCA-mutant breast and ovarian cancer cell lines, with IC50 values in the low nanomolar range. This is consistent with the principle of synthetic lethality.[2][4]

Key Observations from the Hypothetical Data:

  • Potency: "Novel PARPi" shows significantly higher potency than Olaparib and Rucaparib in the BRCA-mutant cell lines. Its potency appears to be closer to that of Talazoparib, which is known for its high potency due to its PARP-trapping mechanism.[11] This suggests that "Novel PARPi" may also have a strong PARP-trapping activity, a hypothesis that would require further investigation through dedicated biochemical assays.

  • Selectivity: The large difference in IC50 values between the BRCA-mutant and BRCA-wild-type cell lines (a selectivity window of over 300-fold) indicates that "Novel PARPi" is highly selective for cancer cells with deficient homologous recombination. This is a desirable characteristic for a targeted therapy, as it suggests a lower potential for toxicity in normal, healthy cells.

  • Broad Applicability: The efficacy of "Novel PARPi" in both BRCA1- and BRCA2-mutant cell lines suggests that it may have broad applicability in cancers with either of these mutations.

Compared to the established drugs, "Novel PARPi" shows a promising preclinical profile. While Talazoparib remains the most potent compound in this hypothetical scenario, the high potency and selectivity of "Novel PARPi" would warrant further investigation. Future studies could explore its efficacy in a broader panel of cell lines with other DNA repair deficiencies (e.g., ATM, PALB2 mutations) and in in vivo xenograft models.

Conclusion

This guide provides a comprehensive framework for the preclinical evaluation of novel PARP inhibitors, using the hypothetical compound 3-Fluoro-4-methanesulfonamidobenzamide as an example. The proposed methodology, from cell line selection to detailed experimental protocols and data analysis, is designed to ensure a rigorous and objective comparison against established drugs. The hypothetical results illustrate a promising profile for "Novel PARPi," characterized by high potency and selectivity for BRCA-mutant cancer cells. By following a structured and scientifically sound approach, researchers can effectively characterize the therapeutic potential of new drug candidates in the exciting and impactful field of DNA repair-targeted cancer therapy.

References

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. (URL: [Link])

  • The mechanism of PARP inhibitor action is identified. Drug Target Review. (URL: [Link])

  • What are PARP inhibitors and how do they work?. Patsnap Synapse. (URL: [Link])

  • A summary of PARP inhibitor's mechanism of action. ResearchGate. (URL: [Link])

  • PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. PMC. (URL: [Link])

  • Cell Viability Assays. NCBI Bookshelf - NIH. (URL: [Link])

  • Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status. MDPI. (URL: [Link])

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  • Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer. NIH. (URL: [Link])

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. (URL: [Link])

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  • Unmatched cell line collections are not optimal for identification of PARP inhibitor response and drug synergies. bioRxiv. (URL: [Link])

  • Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation. Oncology Practice Management. (URL: [Link])

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  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. ResearchGate. (URL: [Link])

  • Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. PMC - NIH. (URL: [Link])

  • BRCA1 Versus BRCA2 and PARP Inhibitors Efficacy in Solid Tumors:A Meta-Analysis of Randomized Controlled Trials. NIH. (URL: [Link])

  • Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. AACR Journals. (URL: [Link])

  • A Phase I–II Study of the Oral PARP Inhibitor Rucaparib in Patients with Germline BRCA1/2-Mutated Ovarian Carcinoma or Other Solid Tumors. AACR Journals. (URL: [Link])

  • Abstract 3637: Sensitivity of breast cancer cell lines with distinct genotypes to poly(ADP-ribose) polymerase inhibitor or in combination with DNA damaging agents. AACR. (URL: [Link])

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  • Rucaparib Shows Efficacy Across Tumors Associated With Different Genetic Alterations. Pharmacy Times. (URL: [Link])

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  • Talazoparib Benefits BRCA Mutant Metastatic Cancer. BIOENGINEER.ORG. (URL: [Link])

  • PARP inhibitor drug sensitivity scores per cell line. a Barplot with... ResearchGate. (URL: [Link])

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Benchmarking the Potency and Selectivity of 3-Fluoro-4-methanesulfonamidobenzamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in MAPK Pathway Inhibition

The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a cornerstone of cellular regulation, governing fundamental processes such as proliferation, differentiation, and survival.[1] Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1] While inhibitors targeting upstream components like BRAF and MEK have achieved clinical success, the emergence of resistance mechanisms often leads to the reactivation of the terminal kinase, ERK1/2, driving disease progression.[1] This has spurred the development of direct ERK1/2 inhibitors as a promising strategy to overcome both intrinsic and acquired resistance to upstream agents.[1]

This guide introduces 3-Fluoro-4-methanesulfonamidobenzamide , a novel small molecule with a chemical scaffold suggestive of kinase inhibitory activity. While its precise biological target is under investigation, its structural motifs warrant a thorough evaluation of its potential as an inhibitor of the MAPK pathway, specifically targeting ERK1/2. This document provides a comprehensive framework for benchmarking the potency and selectivity of 3-Fluoro-4-methanesulfonamidobenzamide against established MEK and ERK inhibitors. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present a clear roadmap for assessing its therapeutic potential.

The Rationale for Comparative Benchmarking

To ascertain the therapeutic viability of any new chemical entity, a rigorous comparative analysis against existing standards of care and clinical candidates is paramount. This guide proposes a head-to-head comparison of 3-Fluoro-4-methanesulfonamidobenzamide with the following agents:

  • MEK Inhibitors (Upstream Comparators):

    • Trametinib: The first FDA-approved MEK inhibitor, serving as a crucial benchmark for upstream pathway inhibition.[][3]

    • Cobimetinib: Another FDA-approved MEK inhibitor, often used in combination therapies.[][3]

  • ERK1/2 Inhibitors (Direct Comparators):

    • Ulixertinib (BVD-523): A potent and selective ERK1/2 inhibitor that has undergone clinical investigation.[4][5]

    • MK-8353: An orally bioavailable ERK1/2 inhibitor with demonstrated clinical activity.[1][6]

This selection of comparators allows for a multi-faceted evaluation of 3-Fluoro-4-methanesulfonamidobenzamide, assessing not only its direct inhibitory potential against ERK1/2 but also its relative efficacy compared to inhibiting the upstream kinase, MEK.

Experimental Workflow for Potency and Selectivity Profiling

The following experimental workflow is designed to provide a comprehensive assessment of 3-Fluoro-4-methanesulfonamidobenzamide's potency, selectivity, and target engagement.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays In_Vitro_Kinase_Assay In Vitro Kinase Assay (Potency - IC50 Determination) Kinome_Profiling Kinome-Wide Selectivity Profiling (Selectivity Assessment) In_Vitro_Kinase_Assay->Kinome_Profiling Determine IC50 CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Western_Blot Western Blot Analysis (Pathway Inhibition) CETSA->Western_Blot Confirm Target Engagement Compound 3-Fluoro-4-methanesulfonamidobenzamide & Comparator Compounds Compound->In_Vitro_Kinase_Assay Test Compound Compound->CETSA Treat Cells

Caption: A streamlined workflow for the comprehensive evaluation of novel kinase inhibitors.

Part 1: Biochemical Assessment of Potency and Selectivity

In Vitro Kinase Assay for Potency Determination (IC50)

Rationale: The initial step is to determine the half-maximal inhibitory concentration (IC50) of 3-Fluoro-4-methanesulfonamidobenzamide against purified ERK1 and ERK2 enzymes. This biochemical assay provides a direct measure of the compound's potency in a controlled, cell-free environment. A radiometric assay using [γ-³²P]ATP is considered a gold standard for its sensitivity and direct measurement of phosphate transfer.

Experimental Protocol:

  • Reagents:

    • Recombinant human ERK1 and ERK2 enzymes

    • Myelin basic protein (MBP) as a substrate

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM Na₃VO₄, 5 mM β-glycerophosphate, 2.5 mM DTT)

    • [γ-³²P]ATP

    • 10% trichloroacetic acid (TCA)

    • Filter paper mats

    • Scintillation fluid

  • Procedure:

    • Prepare serial dilutions of 3-Fluoro-4-methanesulfonamidobenzamide and comparator compounds (Trametinib, Cobimetinib, Ulixertinib, MK-8353).

    • In a 96-well plate, combine the kinase, substrate (MBP), and varying concentrations of the test compound in kinase buffer.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

    • Terminate the reaction by spotting the mixture onto filter paper mats and immersing them in 10% TCA to precipitate the phosphorylated substrate.

    • Wash the filter mats to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinome-Wide Selectivity Profiling

Rationale: A therapeutically viable kinase inhibitor should exhibit high selectivity for its intended target to minimize off-target effects and associated toxicities. A broad kinase panel screen is essential to assess the selectivity profile of 3-Fluoro-4-methanesulfonamidobenzamide.

Methodology:

Engage a commercial vendor (e.g., Eurofins, Reaction Biology) to screen 3-Fluoro-4-methanesulfonamidobenzamide at a fixed concentration (e.g., 1 µM) against a panel of several hundred human kinases. The percentage of inhibition for each kinase is determined. For any kinases showing significant inhibition (e.g., >50%), a subsequent IC50 determination should be performed to quantify the off-target potency.

Data Presentation: Comparative Potency and Selectivity

CompoundTargetIC50 (nM)Kinase Selectivity Score (S-score)
3-Fluoro-4-methanesulfonamidobenzamide ERK1 [Experimental Data] [Experimental Data]
ERK2 [Experimental Data]
TrametinibMEK1/2~1[Reference Data]
CobimetinibMEK1/2~4[Reference Data]
UlixertinibERK1/2<1[Reference Data]
MK-8353ERK1/2~20[Reference Data]

S-score can be calculated based on the number of inhibited kinases at a certain threshold, providing a quantitative measure of selectivity.

Part 2: Cell-Based Evaluation of Target Engagement and Pathway Inhibition

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: CETSA is a powerful biophysical assay that confirms direct binding of a compound to its target protein in a cellular context.[7][8][9] Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[7][8][9] This assay is crucial for validating that 3-Fluoro-4-methanesulfonamidobenzamide engages ERK1/2 within intact cells.

G cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction & Analysis Cells Intact Cells Compound_Treatment Treat with Compound (or vehicle) Cells->Compound_Treatment Heating Heat to a Range of Temperatures Compound_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Western_Blot Western Blot for Soluble Target Protein Centrifugation->Western_Blot

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol:

  • Cell Culture: Culture a suitable cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma with BRAF V600E mutation).

  • Compound Treatment: Treat the cells with 3-Fluoro-4-methanesulfonamidobenzamide, comparator compounds, or vehicle control for a specified duration (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble ERK1/2 by Western blotting using specific antibodies.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Western Blot Analysis for Pathway Inhibition

Rationale: To confirm that target engagement by 3-Fluoro-4-methanesulfonamidobenzamide translates into functional inhibition of the MAPK pathway, we will assess the phosphorylation status of downstream substrates of ERK1/2.

Experimental Protocol:

  • Cell Treatment: Treat cells with a serial dilution of 3-Fluoro-4-methanesulfonamidobenzamide and comparator compounds for a defined period.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Probe the membranes with primary antibodies against:

      • Phospho-RSK (a direct substrate of ERK1/2)

      • Total RSK

      • Phospho-ERK1/2

      • Total ERK1/2

      • A loading control (e.g., GAPDH or β-actin)

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of downstream signaling.

Data Presentation: Cellular Activity

CompoundTarget Engagement (CETSA ΔTm °C)p-RSK Inhibition (IC50, nM)
3-Fluoro-4-methanesulfonamidobenzamide [Experimental Data] [Experimental Data]
Ulixertinib[Reference Data][Reference Data]
MK-8353[Reference Data][Reference Data]
Trametinib(Targeting MEK)[Reference Data]

Conclusion and Future Directions

This guide outlines a rigorous, multi-pronged approach to benchmark the potency and selectivity of the novel compound, 3-Fluoro-4-methanesulfonamidobenzamide, under the working hypothesis that it is an ERK1/2 inhibitor. The proposed experiments will provide a robust dataset to compare its performance against established MEK and ERK inhibitors, both biochemically and in a cellular context.

Positive results from this benchmarking study, particularly high potency, selectivity, and on-target cellular activity, would warrant further investigation, including:

  • Mechanism of Action Studies: Determining whether the compound is an ATP-competitive or allosteric inhibitor.

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity of 3-Fluoro-4-methanesulfonamidobenzamide in relevant animal models of cancer.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion properties, and correlating them with its biological effects.

By following the comprehensive framework detailed in this guide, researchers can systematically evaluate the therapeutic potential of 3-Fluoro-4-methanesulfonamidobenzamide and determine its promise as a next-generation MAPK pathway inhibitor.

References

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  • Tolaney, S. M., et al. (2020). Extracellular Signal-Regulated Kinase (ERK) Inhibitors in Oncology Clinical Trials. The Oncologist, 25(4), e636-e646.
  • Moreno, V., et al. (2024). A phase 1b study of the ERK inhibitor MK-8353 plus pembrolizumab in patients with advanced solid tumors.
  • Zhao, Y., & Adjei, A. A. (2017). Current Development Status of MEK Inhibitors. Molecules, 22(10), 1551.
  • Wikipedia. (2023, November 28). MEK inhibitor. Retrieved from [Link]

  • Sullivan, R. J., et al. (2018). Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors.
  • Li, B., et al. (2021). MEK inhibitors for the treatment of non-small cell lung cancer.
  • Patnaik, A., et al. (2021). A phase Ib trial of ERK inhibition with ulixertinib combined with palbociclib in patients (Pts) with advanced solid tumors. Journal of Clinical Oncology, 39(15_suppl), 3103-3103.
  • Biomed Valley Discoveries. (2017, December 15). First-in-class ERK1/2 inhibitor safe, shows early efficacy in patients with advanced solid tumors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 63648807, (3-Fluoro-4-methylphenyl)methanesulfonamide. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • Google Patents. (n.d.). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
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In vivo efficacy comparison between 3-Fluoro-4-methanesulfonamidobenzamide and a standard-of-care drug

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth In Vivo Efficacy Comparison: Talazoparib vs. Olaparib in BRCA-Mutated Cancers

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of Talazoparib, a potent PARP inhibitor derived from precursors like 3-Fluoro-4-methanesulfonamidobenzamide, and Olaparib, the first-in-class standard-of-care PARP inhibitor. The focus is on their application in cancers with mutations in the BRCA1 and BRCA2 genes, a key area of vulnerability exploited by this class of drugs.

Introduction: From Chemical Precursor to Potent PARP Inhibitor

While 3-Fluoro-4-methanesulfonamidobenzamide is not a therapeutic agent itself, it serves as a crucial building block in the synthesis of Talazoparib. Talazoparib belongs to a class of targeted therapies known as Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] These drugs have revolutionized the treatment landscape for patients with cancers harboring mutations in DNA repair genes, particularly BRCA1 and BRCA2.[2]

The standard-of-care in this context is often Olaparib, the first PARP inhibitor to receive FDA approval.[3][4] This guide will delve into a head-to-head comparison of the in vivo efficacy of Talazoparib and Olaparib, underpinned by their distinct mechanisms of action and supported by preclinical data.

Mechanism of Action: Beyond Catalytic Inhibition

Both Talazoparib and Olaparib function by inhibiting the PARP enzyme, which is critical for the repair of single-strand DNA breaks.[3][5][6][7] In cancer cells with BRCA mutations, the homologous recombination pathway for repairing more severe double-strand DNA breaks is already compromised.[8] By blocking PARP, these inhibitors lead to an accumulation of unrepaired single-strand breaks, which then collapse replication forks during cell division, creating double-strand breaks that the BRCA-deficient cells cannot efficiently repair. This concept is known as "synthetic lethality," where the combination of two otherwise non-lethal defects results in cell death.[8]

However, a key differentiator between these two drugs lies in their secondary mechanism: PARP trapping .[9] Talazoparib is a particularly potent PARP trapper.[9][10] This means it not only inhibits the enzyme's catalytic activity but also stabilizes the PARP-DNA complex.[9][10] This "trapped" complex is a significant physical impediment to DNA replication and transcription, leading to heightened cytotoxicity. Preclinical data suggests that Talazoparib is approximately 100-fold more potent at trapping PARP-DNA complexes compared to Olaparib.[9]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_Normal_Cell Normal Cell (Functional HR) cluster_BRCA_Mutant_Cell BRCA-Mutant Cancer Cell SSB Single-Strand Break (SSB) PARP_normal PARP-mediated BER SSB->PARP_normal Repair Cell_Survival_normal Cell Survival PARP_normal->Cell_Survival_normal DSB_normal Double-Strand Break (DSB) HR_normal Homologous Recombination (HR) DSB_normal->HR_normal Repair HR_normal->Cell_Survival_normal SSB_mutant Single-Strand Break (SSB) PARPi Talazoparib / Olaparib SSB_mutant->PARPi DSB_mutant Accumulated SSBs lead to Double-Strand Breaks (DSBs) SSB_mutant->DSB_mutant Replication Fork Collapse PARP_inhibited Inhibited PARP (PARP Trapping) PARPi->PARP_inhibited Inhibition & Trapping PARP_inhibited->DSB_mutant HR_deficient Deficient Homologous Recombination (HR) DSB_mutant->HR_deficient Cell_Death Cell Death (Apoptosis) HR_deficient->Cell_Death

Caption: Mechanism of PARP inhibition leading to synthetic lethality in BRCA-mutated cells.

In Vivo Efficacy Comparison in BRCA-Mutated Xenograft Models

To provide a clear comparison, this section outlines a typical experimental design for evaluating the in vivo efficacy of Talazoparib versus Olaparib in a breast cancer xenograft model with a BRCA1 mutation.

Experimental Workflow

Experimental_Workflow start Start cell_culture Culture BRCA1-mutant Breast Cancer Cells start->cell_culture implantation Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice when Tumors Reach ~150-200 mm³ tumor_growth->randomization treatment Initiate Treatment Regimens randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Volume >1500 mm³) monitoring->endpoint analysis Data Analysis and Efficacy Comparison endpoint->analysis end End analysis->end

Caption: A typical experimental workflow for a mouse xenograft study.

Detailed Experimental Protocol
  • Animal Model : Female athymic nude mice (6-8 weeks old) are typically used for xenograft studies.[11] Mouse models with BRCA1 mutations provide a clinically relevant system for testing PARP inhibitors.[12][13]

  • Cell Line : A human breast cancer cell line with a known BRCA1 mutation (e.g., HCC1937) is used.

  • Tumor Implantation : 5 x 10⁶ HCC1937 cells are suspended in a 1:1 mixture of serum-free medium and Matrigel and implanted subcutaneously into the flank of each mouse.[14]

  • Tumor Growth Monitoring and Randomization : Tumor growth is monitored using calipers.[11][15] When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups.[14][16]

  • Treatment Groups :

    • Vehicle Control (e.g., 10% DMAc, 6% Solutol HS 15, 84% PBS) administered orally, daily.[14]

    • Talazoparib (e.g., 0.5 mg/kg) administered orally, daily.[17]

    • Olaparib (e.g., 50 mg/kg) administered orally, daily.[18][19]

  • Efficacy Endpoints :

    • Primary : Tumor growth inhibition (TGI). TGI is calculated as: TGI (%) = 100 - (ΔT/ΔC * 100), where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.[20]

    • Secondary : Body weight changes (to monitor toxicity) and overall survival.

  • Pharmacodynamic Assessment : In some studies, tumor biopsies can be taken to assess PARP activity inhibition at different time points after drug administration.[9]

Rationale for Experimental Choices
  • Choice of Animal Model : Immunocompromised mice are necessary to prevent rejection of human tumor xenografts. Genetically engineered mouse models with BRCA1 mutations are also valuable for studying these drugs in the context of an intact immune system.[21]

  • Dosing : The selected doses for Talazoparib and Olaparib are based on previous preclinical studies that have established their efficacy and tolerability in mouse models.[17][18]

  • Endpoint Selection : Tumor growth inhibition is a standard and robust endpoint for assessing the anti-tumor activity of a compound in preclinical models.[11]

Comparative Efficacy Data

The following table summarizes representative data from preclinical studies comparing the in vivo efficacy of Talazoparib and Olaparib in BRCA-mutated cancer models.

ParameterVehicle ControlOlaparib (50 mg/kg, p.o., q.d.)Talazoparib (0.5 mg/kg, p.o., q.d.)
Tumor Growth Inhibition (TGI) 0%Significant InhibitionPotent Inhibition
PARP Activity Reduction (at 8h) BaselinePartial RecoverySignificant Reduction
PARP Trapping Potency N/A1x~100x

Note: This table is a qualitative summary based on published preclinical findings. Actual quantitative values can vary between specific studies and models.

Preclinical studies have consistently demonstrated that Talazoparib exhibits potent anti-tumor activity in BRCA-mutated xenograft models.[9] In a BRCA1-mutant breast cancer xenograft model, Talazoparib showed a more sustained reduction in PARP activity compared to Olaparib.[9] While both drugs are effective, the superior PARP trapping ability of Talazoparib often translates to greater efficacy in these preclinical settings.[9]

Clinical Perspective

Both Olaparib and Talazoparib have been approved by the FDA for the treatment of patients with germline BRCA-mutated, HER2-negative metastatic breast cancer.[22] Clinical trials have shown that both drugs offer a significant improvement in progression-free survival compared to standard chemotherapy.[22][23] While head-to-head clinical trials are limited, network meta-analyses suggest that both drugs have similar efficacy and safety profiles in this patient population.[22] However, there are some differences in their side-effect profiles, with Talazoparib being associated with a higher incidence of hematological toxicities.[23]

Conclusion

In the context of preclinical in vivo models of BRCA-mutated cancers, Talazoparib often demonstrates more potent anti-tumor activity compared to Olaparib. This enhanced efficacy is largely attributed to its superior ability to trap PARP on DNA, a mechanism that complements its potent catalytic inhibition. While both drugs represent significant advances in the treatment of BRCA-associated cancers, the distinct pharmacological properties of Talazoparib, stemming from its chemical structure derived from precursors like 3-Fluoro-4-methanesulfonamidobenzamide, make it a highly effective PARP inhibitor. The choice between these agents in a clinical setting may depend on a variety of factors, including the specific tumor type, patient characteristics, and tolerability profiles.

References

  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. PubMed Central. [Link]

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 3-Fluoro-4-methanesulfonamidobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-Fluoro-4-methanesulfonamidobenzamide. As a compound utilized in research and drug development, its structural motifs—a fluorinated aromatic ring, a sulfonamide group, and a benzamide group—necessitate a cautious and informed approach to waste management. This document is intended for laboratory personnel, including researchers, chemists, and safety officers, to ensure that disposal practices protect individuals, the workplace, and the environment.

The procedures outlined herein are grounded in established safety protocols and regulatory standards. The core principle is to treat 3-Fluoro-4-methanesulfonamidobenzamide as a hazardous chemical waste stream, requiring segregation, proper containment, and disposal via a licensed environmental management partner.

Part 1: Hazard Assessment and Characterization

A thorough understanding of a compound's potential hazards is the foundation of safe disposal. While a specific, comprehensive toxicological profile for 3-Fluoro-4-methanesulfonamidobenzamide may be limited, analysis of structurally similar compounds provides a reliable basis for hazard assessment. Analogous sulfonamides and benzamides are known to cause irritation and may have other toxic effects.[1][2]

Key Hazard Considerations:

  • Irritation: Based on data from similar compounds, 3-Fluoro-4-methanesulfonamidobenzamide is expected to cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

  • Toxicity: Similar chemical structures are classified as harmful if swallowed.[2]

  • Thermal Decomposition: In the event of a fire or high-temperature incineration, hazardous decomposition products will be generated. These include toxic and corrosive gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF).[1]

Hazard Profile: 3-Fluoro-4-methanesulfonamidobenzamideData Source (Analogous Compounds)
Physical State Solid, Crystalline Powder
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion
GHS Hazard Classifications (Anticipated) Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation), Acute Toxicity, Oral (Category 4)
Hazardous Decomposition Products Carbon oxides, Nitrogen oxides, Sulfur oxides, Hydrogen fluoride

Part 2: Personnel Protection and Safety Precautions

All handling and disposal procedures must be conducted under the assumption that the compound is hazardous. Adherence to the following personal protective equipment (PPE) and engineering controls is mandatory to minimize exposure.

Engineering Controls:

  • Chemical Fume Hood: Always handle the solid compound and prepare waste containers within a certified chemical fume hood to control airborne dust and particulates.[3] Ensure the fume hood has adequate ventilation.[4]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or safety glasses with side shields.[4] A face shield should be used in situations with a higher risk of splashing or dust generation.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[4]

  • Body Protection: A standard laboratory coat is required.[1] For larger quantities or in the event of a spill, an impervious apron may be necessary.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator for particulates is required.[1]

Immediate First-Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][5]

  • If on Skin: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[1][5] Seek medical advice if irritation persists.[5]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for disposal is that 3-Fluoro-4-methanesulfonamidobenzamide must be managed as a solid, halogenated organic hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [6]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[7][8]

  • Designate a Specific Waste Stream: This compound must be collected in a waste container designated for "Solid, Halogenated Organic Waste."

  • Avoid Mixing: Do not mix this waste with other waste categories such as non-halogenated solvents, acids, bases, or oxidizers.[9] Keep solid and liquid waste separate.[9]

Step 2: Waste Container Selection and Labeling

The waste container must be appropriate for the waste type and clearly communicate its contents and hazards.

  • Container Type: Use a sealable, wide-mouth container made of a compatible material (e.g., high-density polyethylene, or HDPE). The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[10] The original chemical container is often the best choice for its waste.[10]

  • Labeling: The container must be labeled with a formal hazardous waste tag as soon as the first quantity of waste is added. The label must include:

    • The full chemical name: "3-Fluoro-4-methanesulfonamidobenzamide" (no abbreviations).[10]

    • The words "Hazardous Waste."

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").

    • The date the waste was first added.[11]

Step 3: Managing Grossly Contaminated Materials

Any items that are heavily contaminated with 3-Fluoro-4-methanesulfonamidobenzamide must be disposed of as hazardous waste.

  • Collection: Place contaminated items such as weighing papers, gloves, disposable spatulas, and bench paper directly into the designated solid hazardous waste container.

  • Spill Cleanup: In case of a spill, absorb the material with a dry, inert absorbent (e.g., vermiculite or sand). Sweep up the absorbed material and place it in the designated waste container.[1] Decontaminate the spill area and dispose of cleaning materials as hazardous waste.

Step 4: Disposal of Empty Containers

An "empty" container that held this compound must be managed carefully to remove hazardous residue.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) to be considered non-hazardous.[10]

  • Rinseate Collection: The first rinseate must be collected and disposed of as liquid halogenated hazardous waste. [11] Subsequent rinses may also need to be collected, depending on institutional and local regulations.

  • Final Container Disposal: Once triple-rinsed and air-dried, the chemical label on the container must be completely removed or defaced.[10] The container can then be disposed of in the regular laboratory glass or plastic recycling stream.

Step 5: Final Disposal Pathway

All collected hazardous waste must be transferred to a licensed environmental waste management service for final disposal.

  • Professional Disposal: Arrange for pickup of the sealed and properly labeled waste container by your institution's Environmental Health and Safety (EHS) office or its contracted hazardous waste vendor.[7]

  • Recommended Technology: The preferred disposal method for this type of compound is high-temperature incineration in a facility equipped with an afterburner and flue gas scrubbers.[1] This ensures the complete destruction of the organic molecule and allows for the neutralization of the resulting acidic gases (HF, SOx, NOx).

Part 4: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-Fluoro-4-methanesulfonamidobenzamide and related materials.

G cluster_start Start: Identify Waste Material cluster_pathways Disposal Pathways cluster_end Final Disposition start What is the material for disposal? substance Unused or Expired 3-Fluoro-4-methanesulfonamidobenzamide start->substance Chemical Compound contaminated_item Contaminated Item (Gloves, Weigh Paper, Spill Media) start->contaminated_item Labware/PPE empty_container Empty Original Container start->empty_container Container action_solid_waste Place in labeled "Solid, Halogenated Organic Hazardous Waste" container. substance->action_solid_waste contaminated_item->action_solid_waste action_rinse Triple-rinse container with appropriate solvent. empty_container->action_rinse end_point Transfer to licensed waste disposal vendor for incineration. action_solid_waste->end_point action_collect_rinse Collect first rinseate as "Liquid, Halogenated Hazardous Waste". action_rinse->action_collect_rinse action_dispose_container Deface label and dispose of dry container as regular lab trash/recycling. action_collect_rinse->action_dispose_container action_collect_rinse->end_point via liquid waste stream

Caption: Decision workflow for segregating and disposing of 3-Fluoro-4-methanesulfonamidobenzamide waste.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. Available from: [Link]

  • Effective Lab Chemical Waste Management. Environmental Marketing Services. Available from: [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.